Propyl pyruvate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propyl 2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPVOWZUBFRIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174129 | |
| Record name | Propyl pyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Sweet carmelling, floral aroma | |
| Record name | Propyl pyruvate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Propyl pyruvate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.012-1.020 (20°) | |
| Record name | Propyl pyruvate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20279-43-0 | |
| Record name | Propyl pyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl pyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPYL PYRUVATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78735J3F50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical properties of propyl pyruvate
An In-depth Technical Guide to the Chemical Properties of Propyl Pyruvate
Introduction
This compound (propyl 2-oxopropanoate) is an organic compound classified as an α-keto ester.[1] It is structurally derived from pyruvic acid, a key intermediate in cellular metabolism, through the esterification of the carboxylic acid group with propanol.[1] this compound is recognized for its characteristic sweet, caramellic, and floral aroma, leading to its use as a flavoring agent in the food industry.[2][3][4][5] Beyond its sensory properties, the chemical functionalities of this compound—specifically the ketone and ester groups—govern its reactivity and physical characteristics, making it a subject of interest for researchers in organic synthesis and drug development. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and relevant biochemical context for scientific and professional audiences.
Chemical and Physical Properties
The physicochemical properties of this compound have been determined through various experimental and computational methods. These properties are crucial for its application, handling, and analysis.
General and Physical Properties
This compound is a colorless to pale yellow liquid at standard temperature and pressure.[1][2][3][4] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow clear liquid | [1][2][3][4] |
| Boiling Point | 168-170 °C at 760 mmHg | [1][3][4][5] |
| Density | 1.012-1.020 g/cm³ at 20 °C | [1][2][3][4] |
| Refractive Index | 1.406-1.414 at 20 °C | [1][2][3][4] |
| Flash Point | 61.11 °C (142.00 °F) TCC | [3][4][6] |
| Vapor Pressure | 1.54 mmHg at 25 °C (estimated) | [3][4][6] |
Molecular and Structural Properties
The molecular structure of this compound consists of a pyruvate core with a propyl ester group.[1] This structure dictates its molecular weight, polarity, and reactivity.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Exact Mass | 130.062994177 Da | [1][2] |
| IUPAC Name | propyl 2-oxopropanoate | [1][2] |
| CAS Number | 20279-43-0 | [1][2] |
| Topological Polar Surface Area | 43.4 Ų | [1][2] |
| Rotatable Bond Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
Solubility and Partitioning
The solubility of this compound is a critical factor in its application, particularly in biological and formulation contexts.
| Property | Value | Reference |
| Solubility in Water | Practically insoluble | [1][2][3] |
| Solubility in Ethanol | Soluble | [1][2][3] |
| logP (Octanol/Water Partition Coefficient) | 0.58 - 0.860 (estimated) | [1][3][4] |
| XLogP3-AA | 0.9 | [1][2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.
-
Mass Spectrometry (MS): GC-MS analysis of this compound shows characteristic fragmentation patterns, with a prominent peak at m/z 43.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the carbonyl (C=O) stretching frequencies of the ketone and ester functional groups.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound by identifying the chemical shifts and coupling constants of the propyl and pyruvate moieties.[2]
Experimental Protocols
This section details methodologies for the synthesis of pyruvate esters and the determination of key physical and chemical properties.
Synthesis of Pyruvate Esters via Oxidation of Lactate Esters
A common method for synthesizing pyruvate esters is the oxidation of their corresponding lactate esters.[7] The following protocol is a representative procedure adapted for the synthesis of this compound from propyl lactate.
Workflow for Synthesis of this compound
Caption: A generalized workflow for the synthesis and purification of this compound.
Materials:
-
Propyl lactate
-
Potassium permanganate (KMnO₄)
-
Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)
-
Magnesium sulfate (MgSO₄), saturated aqueous solution
-
Petroleum ether (or other suitable organic solvent)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a thermometer, combine a saturated aqueous solution of magnesium sulfate, petroleum ether, propyl lactate, and sodium dihydrogen phosphate dihydrate.[8]
-
Oxidation: Cool the mixture to approximately 15 °C using an ice-water bath. While stirring vigorously, add powdered potassium permanganate in portions over 25-30 minutes, maintaining the temperature at 15 °C.[8]
-
Reaction Monitoring: Continue stirring for an additional 2-3 hours after the addition of permanganate is complete. The reaction progress can be monitored by TLC or GC analysis.
-
Workup: Filter the reaction mixture to remove the manganese dioxide precipitate. Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with additional portions of petroleum ether. Combine all organic extracts.[8]
-
Drying and Evaporation: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator.[8]
-
Purification: Purify the crude this compound by distillation under reduced pressure.[8]
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as NMR, IR, and GC-MS.
Determination of Physical Properties
-
Boiling Point: The boiling point is determined by distillation at atmospheric pressure (760 mmHg) using standard laboratory distillation apparatus. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.
-
Density/Specific Gravity: Density is measured at a specified temperature (e.g., 20 °C) using a pycnometer or a digital density meter. Specific gravity is the ratio of the density of the substance to the density of a reference substance (typically water) at the same temperature.[3][4]
-
Refractive Index: The refractive index is measured at a specified temperature (e.g., 20 °C) using a refractometer, typically at the sodium D-line (589 nm).[3][4]
Quantitative Analysis via Enzymatic Assay
The concentration of pyruvate can be determined specifically using an enzymatic assay involving D-lactate dehydrogenase (D-LDH).[9]
Principle: D-LDH catalyzes the reduction of pyruvate to D-lactate, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the amount of pyruvate in the sample.[9]
(D-LDH) Pyruvic acid + NADH + H⁺ → D-lactic acid + NAD⁺[9]
Procedure Outline:
-
Sample Preparation: Prepare aqueous samples, diluting as necessary to bring the pyruvate concentration within the linear range of the assay (typically 0.3 to 40 µg per assay).[9] For this compound, a saponification step to hydrolyze the ester to pyruvate would be required prior to the assay.
-
Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer), NADH solution, and D-LDH enzyme solution.
-
Assay: In a cuvette or microplate well, combine the buffer, sample solution, and NADH solution. Measure the initial absorbance (A₁) at 340 nm.
-
Reaction Initiation: Add the D-LDH solution to start the reaction.
-
Final Reading: After the reaction is complete (approximately 3-5 minutes), measure the final absorbance (A₂) at 340 nm.[9]
-
Calculation: The concentration of pyruvate is calculated based on the change in absorbance (ΔA = A₁ - A₂) and the molar extinction coefficient of NADH at 340 nm.
Metabolic Context of the Pyruvate Moiety
While this compound itself is not a central metabolite, its core chemical structure, pyruvate, is a critical hub in cellular metabolism. Understanding the metabolic fate of pyruvate provides essential context for researchers in drug development and toxicology, as esterase activity in vivo can release pyruvate from the parent compound.
Pyruvate is the end product of glycolysis and occupies a central position linking glycolysis, the citric acid cycle (Krebs cycle), gluconeogenesis, fatty acid synthesis, and fermentation pathways.
Central Role of Pyruvate in Metabolism
Caption: The central metabolic role of pyruvate as a link between major catabolic and anabolic pathways.
Conclusion
This compound is a well-characterized α-keto ester with defined physical, chemical, and spectroscopic properties. Its synthesis is achievable through standard organic chemistry protocols, and its quantification can be performed using established enzymatic methods. While its primary application is as a flavoring agent, the central role of its pyruvate core in metabolism warrants consideration in any biochemical or pharmaceutical application. This guide provides foundational technical information for researchers and professionals working with or developing applications for this compound and related compounds.
References
- 1. Buy this compound | 20279-43-0 [smolecule.com]
- 2. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 20279-43-0 [thegoodscentscompany.com]
- 4. parchem.com [parchem.com]
- 5. yl.cnreagent.com [yl.cnreagent.com]
- 6. guidechem.com [guidechem.com]
- 7. Ethyl pyruvate - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. epraise.com.tw [epraise.com.tw]
Propyl pyruvate molecular structure and weight
An In-depth Technical Guide to Propyl Pyruvate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound, with the IUPAC name propyl 2-oxopropanoate, is an organic compound classified as an α-keto ester.[1] Its structure consists of a pyruvate group esterified with a propyl group.[1] This compound is a colorless to pale yellow liquid with a sweet, caramellic, and floral aroma.[2][3]
The molecular formula for this compound is C₆H₁₀O₃.[1][3][4][5] It possesses a molecular weight of approximately 130.14 g/mol .[1][3][4] The structural arrangement includes both a ketone and an ester functional group, contributing to its chemical reactivity.[1]
Caption: Molecular structure of this compound (C₆H₁₀O₃).
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 130.14 g/mol | [1][3][4] |
| Molecular Formula | C₆H₁₀O₃ | [1][3][4][5] |
| CAS Number | 20279-43-0 | [1][4][6][7] |
| Density | 1.012 - 1.020 g/cm³ at 20°C | [1][2][3][6] |
| Boiling Point | 168.00 - 169.00 °C at 760.00 mm Hg | [2][8] |
| Refractive Index | 1.406 - 1.414 at 20°C | [1][2][3][6] |
| Flash Point | 142.00 °F (61.11 °C) | [2][6][8] |
| Vapor Pressure | 1.540 mm/Hg at 25.00 °C | [2] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [1][3] |
| logP (o/w) | 0.58 - 0.9 | [2][3][8] |
| Topological Polar Surface Area | 43.4 Ų | [1] |
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not extensively published, a general method can be inferred from standard esterification procedures for pyruvic acid. One such general protocol is the Fischer esterification of pyruvic acid with propanol.
Generalized Synthesis of this compound via Fischer Esterification:
-
Materials:
-
Pyruvic acid
-
n-Propanol
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
-
Procedure:
-
A mixture of pyruvic acid and an excess of n-propanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
-
The reaction mixture is heated under reflux for several hours to drive the esterification to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, the excess propanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
-
This protocol is a generalized representation and may require optimization of reaction conditions, such as temperature, reaction time, and catalyst concentration, for optimal yield and purity.
Spectroscopic Data
The structural characterization of this compound is typically confirmed using spectroscopic methods.[1] Infrared (IR) spectroscopy would show characteristic absorption bands for the carbonyl (C=O) stretching of both the ketone and the ester functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the propyl and pyruvate moieties.[1] Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.[3]
Applications
This compound is recognized for its use as a flavoring agent in the food industry.[2][3][6][7] Its sweet and fruity aroma makes it a valuable component in various food products.[2][3] In a research context, as a derivative of pyruvic acid, it may be used in studies related to metabolism and the biological roles of α-keto acids.
References
- 1. Buy this compound | 20279-43-0 [smolecule.com]
- 2. parchem.com [parchem.com]
- 3. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. This compound [webbook.nist.gov]
- 6. This compound, 20279-43-0 [thegoodscentscompany.com]
- 7. WHO | JECFA [apps.who.int]
- 8. This compound, 20279-43-0 [perflavory.com]
The Biological Role of Propyl Pyruvate as a Pyruvate Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate is a central molecule in cellular metabolism, pivotal for energy production and various biosynthetic pathways. However, its direct therapeutic application is hampered by instability in aqueous solutions. Propyl pyruvate, an ester of pyruvic acid, presents a more stable alternative, engineered to act as a precursor that delivers pyruvate to the cellular machinery. This technical guide provides an in-depth exploration of the biological role of this compound, consolidating available data on its metabolism, therapeutic potential, and the experimental methodologies used for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering insights into the current understanding of this compound and highlighting avenues for future investigation.
Introduction: The Significance of Pyruvate and its Precursors
Pyruvic acid, in its conjugate base form, pyruvate, is the final product of glycolysis and a critical substrate for the citric acid cycle (Krebs cycle) following its conversion to acetyl-CoA.[1][2] It stands at a crucial metabolic crossroads, influencing cellular energy status, redox balance, and the synthesis of essential biomolecules. Exogenous pyruvate has demonstrated significant therapeutic potential, particularly as an antioxidant and anti-inflammatory agent.[1] Its ability to scavenge reactive oxygen species (ROS) and support mitochondrial function makes it a promising candidate for mitigating conditions associated with oxidative stress and inflammation.[1]
However, the inherent instability of pyruvic acid in aqueous solutions poses a significant challenge for its pharmaceutical development.[3] To overcome this limitation, more stable ester derivatives, such as ethyl pyruvate and this compound, have been developed. These compounds are designed to be hydrolyzed by endogenous esterases, releasing pyruvate and the corresponding alcohol. While ethyl pyruvate has been more extensively studied, this compound offers similar potential as a stable, lipophilic pyruvate donor.[3][4] This guide will focus on the known biological roles and characteristics of this compound, drawing parallels with its ethyl counterpart where direct data is unavailable.
Chemical and Physical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and drug development.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [5] |
| Molecular Weight | 130.14 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility in Water | Practically insoluble or insoluble | [5] |
| Solubility in Organic Solvents | Soluble in ethanol | [5] |
| Density | 1.012-1.020 g/cm³ at 20°C | [5] |
| logP (Octanol/Water) | 0.9 (Computed) | [5] |
Biological Fate and Metabolism of this compound
The biological activity of this compound is contingent on its conversion to pyruvate. This process involves cellular uptake and subsequent enzymatic hydrolysis.
Cellular Uptake
As a lipophilic ester, this compound is expected to cross cellular membranes more readily than the charged pyruvate anion. While specific transporters for this compound have not been identified, it is hypothesized that its uptake is primarily driven by passive diffusion across the lipid bilayer, a mechanism suggested for other short-chain alkyl esters.[2][6] The increased lipophilicity compared to pyruvate likely enhances its bioavailability at the cellular level.
Enzymatic Hydrolysis to Pyruvate
Once inside the cell, this compound is hydrolyzed by non-specific esterases, such as carboxylesterases, which are ubiquitously present in various tissues, including the liver, plasma, and cytoplasm.[7][8][9] This enzymatic action cleaves the ester bond, yielding pyruvic acid and propanol.
Experimental Workflow: Hydrolysis of this compound
Caption: Intracellular conversion of this compound to pyruvate.
Biological Roles and Therapeutic Potential
The biological effects of this compound are predominantly attributed to the actions of its metabolic product, pyruvate. These effects are centered around cellular energy metabolism, antioxidant defense, and anti-inflammatory signaling.
Enhancement of Cellular Energy Metabolism
By providing a direct substrate for the citric acid cycle, this compound can bolster cellular ATP production. This is particularly relevant in conditions of metabolic stress or mitochondrial dysfunction where endogenous pyruvate levels may be limiting.[10]
Antioxidant and Cytoprotective Effects
Pyruvate is a potent scavenger of reactive oxygen species (ROS), including hydrogen peroxide and hydroxyl radicals.[1] By neutralizing these damaging molecules, this compound can protect cells from oxidative stress-induced damage. This antioxidant activity is crucial in mitigating the pathophysiology of numerous diseases.
Signaling Pathway: Oxidative Stress and Mitochondrial Dysfunction
Caption: this compound's role in counteracting oxidative stress.
Anti-inflammatory Properties
Pyruvate has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB.[1] The NF-κB signaling pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines and mediators. While much of this research has been conducted with ethyl pyruvate, the underlying mechanism is attributed to pyruvate itself and is therefore applicable to this compound.[3][4]
Signaling Pathway: NF-κB Inhibition
Caption: Pyruvate-mediated inhibition of the NF-κB pathway.
Quantitative Data
Direct quantitative data on the in vivo metabolism and efficacy of this compound is limited in the current scientific literature. The following table summarizes available information and highlights areas where data is needed. For comparative purposes, data on ethyl pyruvate is included where relevant, with the caveat that these are not direct measures for this compound.
| Parameter | This compound | Ethyl Pyruvate (for comparison) | Reference |
| Bioavailability (Oral) | Not Available | Investigated, but variable and species-dependent | [1] |
| Plasma Half-life | Not Available | Not explicitly stated, but effects are durable | [11] |
| Metabolic Conversion Rate to Pyruvate | Not Available | Assumed to be rapid via esterase activity | [12] |
| In vivo Efficacy (Animal Models) | Not extensively studied | Effective in models of sepsis, ischemia-reperfusion, etc. | [3][4] |
| Toxicity | Generally Recognized as Safe (GRAS) as a flavoring agent | Shown to be safe in human volunteers at clinically relevant doses | [4][13] |
Experimental Protocols
Detailed experimental protocols for the study of this compound are not widely published. However, based on methodologies used for other pyruvate precursors and metabolic studies, the following outlines key experimental approaches.
In Vitro Assessment of this compound Metabolism
-
Objective: To determine the rate of hydrolysis of this compound to pyruvate in cell culture or tissue homogenates.
-
Methodology:
-
Prepare cell lysates or tissue homogenates (e.g., from liver, which has high esterase activity).
-
Incubate the lysate/homogenate with a known concentration of this compound at 37°C.
-
Collect aliquots at various time points.
-
Quench the reaction (e.g., with acid).
-
Measure the concentration of pyruvate using a commercially available pyruvate assay kit (colorimetric or fluorometric).
-
The rate of pyruvate formation can be calculated from the time-course data.
-
In Vivo Pharmacokinetic Studies in Animal Models
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Animal Model: Rodent models (e.g., rats, mice) are commonly used for initial pharmacokinetic studies.[14][15]
-
Methodology:
-
Administer this compound to the animal model via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points.
-
Separate plasma and process for analysis.
-
Analyze the concentration of this compound and pyruvate in plasma using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[16][17]
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) can be calculated from the concentration-time data.
-
In Vivo Efficacy Studies in Disease Models
-
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease (e.g., sepsis, ischemia-reperfusion injury).
-
Animal Model: The choice of animal model depends on the disease being studied (e.g., cecal ligation and puncture model for sepsis, middle cerebral artery occlusion model for stroke).[3][4]
-
Methodology:
-
Induce the disease pathology in the animal model.
-
Administer this compound or a vehicle control at a predetermined dose and time relative to the disease induction.
-
Monitor relevant physiological and behavioral outcomes (e.g., survival rate, organ function markers, neurological scores).
-
At the end of the study, collect tissues for histological and biochemical analysis (e.g., measurement of inflammatory markers, oxidative stress markers).
-
Conclusion and Future Directions
This compound holds promise as a stable and effective precursor for delivering pyruvate to cells, with potential therapeutic applications in a range of conditions characterized by metabolic dysfunction, oxidative stress, and inflammation. While its biological roles are inferred from the extensive research on pyruvate and ethyl pyruvate, there is a clear need for further investigation specifically focused on the propyl derivative.
Future research should prioritize:
-
Quantitative pharmacokinetic and pharmacodynamic studies to elucidate the ADME profile of this compound and its dose-response relationships.
-
Direct comparative studies with other pyruvate precursors, such as ethyl pyruvate and sodium pyruvate, to determine relative efficacy and safety.
-
In-depth mechanistic studies to confirm the cellular uptake mechanisms and the specific esterases involved in its hydrolysis.
-
Evaluation in a broader range of preclinical disease models to expand its potential therapeutic applications.
By addressing these knowledge gaps, the scientific and medical communities can better understand and potentially harness the full therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Uptake and metabolism of the short-chain fatty acid butyrate, a critical review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pyruvate improves mitochondrial bioenergetics in an ex-vivo animal model of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of pyruvate dose on in vivo metabolism and quantification of hyperpolarized ¹³C spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WHO | JECFA [apps.who.int]
- 14. researchgate.net [researchgate.net]
- 15. Pyruvate dehydrogenase deficiency: morphological and metabolic effects, creation of animal model to search for curative treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. shimadzu.com [shimadzu.com]
Propyl Pyruvate and its Role in Cellular Respiration: A Technical Guide
Introduction
Pyruvate is a pivotal molecule in cellular metabolism, marking the culmination of glycolysis and serving as a primary substrate for the citric acid cycle.[1] Exogenous pyruvate, in forms like ethyl pyruvate, has garnered significant interest for its therapeutic potential, primarily attributed to its antioxidant and anti-inflammatory properties.[2] Ethyl pyruvate (EP), a stable derivative of pyruvic acid, can readily cross cell membranes, unlike its parent compound, making it a more effective agent in preclinical studies.[3][4] Once inside the cell, it is hydrolyzed to pyruvate and ethanol.[4] This guide delves into the multifaceted mechanism of action of ethyl pyruvate in the context of cellular respiration, presenting quantitative data, experimental protocols, and pathway visualizations.
Dual Mechanism of Action: Energy Substrate and Cytoprotective Agent
Ethyl pyruvate exerts its influence on cellular respiration through two primary interconnected pathways:
-
Direct Metabolic Contribution: As a precursor to pyruvate, EP directly fuels the citric acid cycle.[4] Pyruvate is transported into the mitochondrial matrix and converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC).[5][6] Acetyl-CoA then enters the citric acid cycle, driving the production of NADH and FADH2, which in turn donate electrons to the electron transport chain to generate ATP.[7]
-
Indirect Cytoprotective Effects: EP is a potent scavenger of reactive oxygen species (ROS), such as hydrogen peroxide and peroxynitrite.[2][8] By neutralizing these damaging molecules, EP mitigates oxidative stress, a condition that can impair mitochondrial function and lead to cellular injury.[9][10] Furthermore, EP exhibits significant anti-inflammatory properties by inhibiting the activation of key inflammatory mediators like NF-κB and the release of cytokines such as TNF-α.[11][12]
dot
Caption: Dual mechanism of propyl/ethyl pyruvate.
Quantitative Effects on Cellular Energetics and Oxidative Stress
Numerous studies have quantified the beneficial effects of ethyl pyruvate on cellular metabolism and markers of oxidative stress.
| Parameter | Model | Treatment | Control Group | Ethyl Pyruvate Group | Percentage Change | Reference |
| Myocardial ATP | Rat model of off-pump coronary bypass | IV bolus of Ringer's ethyl pyruvate | 892 ± 276 nmol/g | 2650 ± 759 nmol/g | +197% | [10] |
| Myocardial Lipid Peroxidation | Rat model of off-pump coronary bypass | IV bolus of Ringer's ethyl pyruvate | 81.8 ± 2.4 nmol/g | 70.4 ± 2.6 nmol/g | -14% | [10] |
| Myocardial ATP | Rat model of ischemia-reperfusion injury | IV bolus of ethyl pyruvate | 10.0 ± 2.4 nmol/g | 87.6 ± 29.2 nmol/g | +776% | [13] |
| Myocardial Oxidative Injury | Rat model of ischemia-reperfusion injury | IV bolus of ethyl pyruvate | 89.5 ± 3.0 nmol/g | 63.8 ± 3.3 nmol/g | -29% | [13] |
| Mitochondrial Swelling (Area) | Rat model of sepsis | Intraperitoneal EP (100 mg/kg) | 0.641 ± 0.460 µm² | Not explicitly stated, but EP inhibited swelling | - | [14] |
| Mitochondrial Cytochrome C Release | Rat model of sepsis | Intraperitoneal EP (100 mg/kg) | 1.211 ± 0.24 | 0.35 ± 0.39 | -71% | [14] |
Experimental Protocols
This protocol is based on methodologies used in studies evaluating the effects of ethyl pyruvate on cardiac ischemia-reperfusion injury.[10][13]
Objective: To quantify high-energy phosphate levels (ATP) and oxidative stress (lipid peroxidation) in myocardial tissue.
Materials:
-
Wistar rats
-
Ethyl pyruvate solution in Ringer's lactate
-
Vehicle control (Ringer's lactate)
-
Anesthesia (e.g., pentobarbital)
-
Surgical instruments for thoracotomy and coronary artery occlusion
-
Liquid nitrogen
-
Homogenization buffer
-
ATP assay kit (luciferin-luciferase based)
-
Lipid peroxidation assay kit (e.g., measuring malondialdehyde)
-
Spectrophotometer or luminometer
Procedure:
-
Animal Model: Anesthetize Wistar rats and perform a left thoracotomy to expose the heart.
-
Ischemia-Reperfusion: Induce myocardial ischemia by occluding the left anterior descending (LAD) coronary artery for a specified period (e.g., 10-30 minutes), followed by a reperfusion period (e.g., 10-30 minutes).
-
Treatment: Administer an intravenous bolus of either ethyl pyruvate solution or vehicle control immediately before ischemia and/or reperfusion.
-
Tissue Harvesting: At the end of the reperfusion period, excise the heart and freeze the ischemic myocardial tissue in liquid nitrogen.
-
Sample Preparation: Homogenize the frozen tissue in the appropriate buffer for each assay.
-
ATP Quantification: Measure ATP levels using a luciferin-luciferase-based assay, with luminescence quantified on a luminometer.
-
Lipid Peroxidation Measurement: Quantify lipid peroxidation by measuring the levels of malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS) using a spectrophotometric assay.
dot
Caption: Workflow for assessing EP's effects.
This is a general protocol for measuring oxygen consumption as an indicator of cellular respiration, which can be adapted to study the effects of propyl pyruvate.[15][16][17]
Objective: To measure the rate of oxygen consumption by cells or isolated mitochondria in the presence or absence of this compound.
Materials:
-
Respirometer (e.g., Clark-type oxygen electrode or Seahorse XF Analyzer)
-
Cell culture or isolated mitochondria
-
Respiration buffer
-
Substrates for cellular respiration (e.g., glucose, pyruvate, succinate)
-
This compound solution
-
Inhibitors of the electron transport chain (e.g., rotenone, antimycin A, oligomycin) for control experiments
Procedure:
-
Cell/Mitochondria Preparation: Prepare a suspension of cells or isolated mitochondria in respiration buffer.
-
Respirometer Setup: Calibrate the respirometer and add the cell/mitochondrial suspension to the measurement chamber.
-
Baseline Measurement: Record the basal rate of oxygen consumption.
-
Substrate Addition: Add respiratory substrates to stimulate respiration.
-
This compound Treatment: Inject this compound into the chamber and record the change in oxygen consumption rate.
-
Control Experiments: In separate experiments, use known inhibitors of the electron transport chain to confirm the specificity of the observed effects.
-
Data Analysis: Calculate the oxygen consumption rate (OCR) and compare the rates between control and this compound-treated samples.
Signaling Pathways and Molecular Targets
The protective effects of ethyl pyruvate extend beyond direct metabolic and antioxidant actions, involving the modulation of specific signaling pathways.
-
Inhibition of High Mobility Group Box 1 (HMGB1): EP has been shown to inhibit the release and activity of HMGB1, a pro-inflammatory cytokine implicated in the pathogenesis of sepsis and other inflammatory conditions.[11]
-
Modulation of NF-κB and MAPK Pathways: EP can suppress the activation of the NF-κB and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[11][18]
-
Mitochondrial Protection: In a rat model of sepsis, ethyl pyruvate was found to reduce hepatic mitochondrial swelling and inhibit the release of cytochrome C, a key event in the intrinsic apoptotic pathway.[14]
dot
Caption: EP's anti-inflammatory signaling.
Conclusion
The mechanism of action of pyruvate esters, exemplified by ethyl pyruvate, in cellular respiration is multifaceted. They serve as a direct energy substrate, enhancing ATP production, while simultaneously mitigating cellular damage through potent antioxidant and anti-inflammatory effects. This dual action makes them promising therapeutic agents for conditions characterized by mitochondrial dysfunction, oxidative stress, and inflammation. Further research into this compound is warranted to confirm if it shares the same beneficial properties as its well-studied ethyl counterpart.
References
- 1. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence [mdpi.com]
- 3. Ethyl Pyruvate Increases Post-Ischemic Levels of Mitochondrial Energy Metabolites: A 13C-Labeled Cerebral Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. Cellular respiration - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. The biochemical basis for the anti-inflammatory and cytoprotective actions of ethyl pyruvate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl pyruvate reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl pyruvate enhances ATP levels, reduces oxidative stress and preserves cardiac function in a rat model of off-pump coronary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Ethyl pyruvate reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Cellular Respiration - Procedure [jove.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. csus.edu [csus.edu]
- 18. Ethyl pyruvate protects PC12 cells from dopamine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Identifiers and Physicochemical Properties
An In-depth Technical Guide to Propyl Pyruvate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and relevant experimental methodologies. The information is intended to support research and development activities in the fields of chemistry, biochemistry, and drug discovery.
This compound is an organic compound classified as an ester of pyruvic acid. It is recognized for its characteristic sweet, caramellic, and floral aroma and is used as a flavoring agent in the food industry.[1] The following tables summarize its key chemical identifiers and properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 20279-43-0[1][2] |
| IUPAC Name | propyl 2-oxopropanoate[3] |
| Synonyms | Propyl 2-oxopropionate, Pyruvic acid, propyl ester, n-propyl pyruvate[3] |
| Molecular Formula | C6H10O3[3] |
| SMILES | CCCOC(=O)C(=O)C[3] |
| InChI | InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3-4H2,1-2H3[3] |
| InChIKey | ILPVOWZUBFRIAX-UHFFFAOYSA-N[3] |
| PubChem CID | 523918[3] |
| EINECS Number | 243-678-3 |
| FEMA Number | 4484[3] |
| JECFA Number | 1946[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 130.14 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Sweet, caramellic, floral[1] |
| Boiling Point | 168.00 to 169.00 °C @ 760.00 mm Hg |
| Density | 1.012 - 1.020 g/cm³ at 20°C[1] |
| Refractive Index | 1.406 - 1.414 at 20°C[1] |
| Solubility | Practically insoluble in water; soluble in ethanol[1] |
| Vapor Pressure | 1.54 mm/Hg @ 25.00 °C |
| Flash Point | 142.00 °F (61.11 °C) |
| logP (Octanol-Water Partition Coefficient) | 0.9 (estimated)[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These methodologies are based on established chemical principles and analytical techniques.
Synthesis of this compound via Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound from pyruvic acid and propanol using an acid catalyst.
Materials:
-
Pyruvic acid
-
n-Propanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Toluene (for azeotropic removal of water)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine pyruvic acid (1 molar equivalent) and an excess of n-propanol (3-5 molar equivalents).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of pyruvic acid).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water is no longer being formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the qualitative and quantitative analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent, such as dichloromethane or ethyl acetate.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase to 200 °C at a rate of 10 °C/min
-
Final hold: Hold at 200 °C for 5 minutes
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 200
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).
-
For quantitative analysis, prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Diagrams
The following diagrams illustrate the logical workflow for the synthesis and purification of this compound and the central metabolic role of its parent compound, pyruvate.
References
Solubility profile of propyl pyruvate in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of propyl pyruvate, a key chemical intermediate. Understanding the solubility of this compound in various solvents is critical for its application in research, chemical synthesis, and pharmaceutical development. This document outlines available solubility data, provides a general experimental protocol for solubility determination, and contextualizes the potential metabolic fate of this compound through the central pathways of its parent compound, pyruvate.
Solubility of this compound
The solubility of this compound has been characterized in a range of common solvents. While extensive quantitative data is limited in publicly available literature, a clear qualitative profile has been established. This compound's solubility is dictated by its molecular structure, which includes a polar ester group and a non-polar propyl chain.
Data Presentation
The following table summarizes the known solubility of this compound in various solvents. It is important to note that much of the available data is qualitative.
| Solvent | Chemical Formula | Type | Solubility of this compound | Temperature (°C) | Reference |
| Water | H₂O | Polar Protic | Practically Insoluble / Insoluble | Not Specified | [1][2] |
| Water | H₂O | Polar Protic | 87.37 g/L (estimated) | 25 | [3][4] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | [1][2] |
| Methanol | CH₃OH | Polar Protic | Miscible | Not Specified | [2] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble (inferred) | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble (inferred) | Not Specified |
Note on Inferred Solubility: The solubility of this compound in acetone and DMSO has not been explicitly reported in the reviewed literature. However, based on the principle of "like dissolves like" and the known solubility of similar pyruvate esters in these solvents, it is inferred that this compound is likely to be soluble. Experimental verification is recommended.
Note on Water Solubility Estimation: The estimated value of 87.37 g/L for water solubility at 25°C appears to contradict the qualitative description of "practically insoluble".[3][4] This value should be used with caution and considered a theoretical estimation pending experimental validation.
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the literature, a general and widely accepted method, the isothermal shake-flask method , can be employed. This method is suitable for determining the solubility of liquid solutes in various solvents.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge (optional, for phase separation)
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))
-
Syringes and filters (if necessary for sampling)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a distinct, undissolved phase of this compound is necessary to ensure saturation.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant). A typical equilibration time can range from 24 to 72 hours.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the phases to separate. If necessary, centrifugation can be used to accelerate the separation of the undissolved this compound from the saturated solvent phase.
-
Sampling: Carefully extract an aliquot of the clear, saturated solvent phase. It is crucial to avoid disturbing the undissolved solute layer during sampling.
-
Quantification: Accurately dilute the sampled aliquot with the pure solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units such as g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow and Metabolic Context
To aid in the understanding of the experimental process and the potential biological relevance of this compound, the following diagrams are provided.
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of this compound solubility using the isothermal shake-flask method.
Metabolic Fate of Pyruvate
This compound can be hydrolyzed in biological systems to form propanol and pyruvic acid. Pyruvic acid exists predominantly as its conjugate base, pyruvate, at physiological pH. Pyruvate is a central metabolic intermediate. The following diagram illustrates the key metabolic pathways involving pyruvate.
Caption: The central role of pyruvate in major metabolic pathways, including glycolysis, the TCA cycle, and anaerobic fermentation.
References
Physical characteristics of propyl pyruvate (density, boiling point)
Propyl pyruvate is an organic ester with applications in the flavor and fragrance industry. A thorough understanding of its physical properties is essential for its use in research, development, and quality control. This guide provides an in-depth overview of the density and boiling point of this compound, including experimental methodologies for their determination.
Physical Properties of this compound
The key physical characteristics of this compound are summarized in the table below. These values are critical for handling, storage, and application of the compound.
| Physical Property | Value | Conditions |
| Density | 1.012 - 1.020 g/cm³ | at 20°C |
| Boiling Point | 168.0 - 169.0 °C | at 760 mmHg |
Experimental Protocols for Physical Characterization
Accurate determination of the physical properties of this compound relies on standardized experimental protocols. Below are detailed methodologies for measuring density and boiling point.
Density Determination
The density of a liquid can be determined using several methods. The choice of method may depend on the required accuracy and the available equipment.
1. Pycnometer Method (ASTM D891 - Method B)
This method offers high accuracy and is often considered a reference method.[1]
-
Principle: The density is calculated from the mass of the liquid that completely fills a calibrated volume (the pycnometer) at a controlled temperature.
-
Procedure:
-
A clean, dry pycnometer of a known volume is weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium (e.g., 20°C).
-
The volume is adjusted precisely to the pycnometer's calibration mark.
-
The exterior of the pycnometer is cleaned and dried, and it is weighed again.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
2. Digital Density Meter Method (ASTM D4052)
This is a modern and rapid method for determining density.[2][3][4]
-
Principle: A small sample of the liquid is introduced into an oscillating U-tube.[4][5] The change in the oscillation frequency of the tube is directly related to the density of the liquid.[4][5]
-
Procedure:
-
The instrument is calibrated using a reference standard of known density (e.g., dry air and pure water).
-
The sample of this compound is injected into the measuring cell (the U-tube).
-
The instrument maintains a constant temperature and measures the oscillation period.
-
The density is automatically calculated and displayed by the instrument.
-
Boiling Point Determination
The boiling point is a key indicator of a liquid's purity. Several methods are available for its determination.
1. Distillation Method (OECD 103)
This is a common and reliable method for determining the boiling point of a liquid.[6][7]
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, the liquid is heated to boiling, and the temperature of the vapor in equilibrium with the liquid is measured.[6][7]
-
Procedure:
-
A sample of this compound is placed in a distillation flask with boiling chips.
-
The flask is connected to a condenser and a receiving flask.
-
A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
The flask is heated gently, and the liquid is brought to a boil.
-
The temperature is recorded when the distillation rate is stable and the vapor is condensing on the thermometer bulb.
-
The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.
-
2. Thiele Tube Method
This method is suitable for determining the boiling point of small quantities of a liquid.
-
Principle: A small sample is heated in a tube along with an inverted capillary tube. At the boiling point, a continuous stream of bubbles emerges from the capillary tube.
-
Procedure:
-
A few milliliters of this compound are placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.
-
Experimental Workflow
The following diagram illustrates a general workflow for the physical characterization of a liquid sample like this compound.
Caption: Workflow for Physical Property Determination.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 6. laboratuar.com [laboratuar.com]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.hk]
Propyl Pyruvate: A Comprehensive Technical Guide to its Potential Therapeutic Applications
Disclaimer: Scientific research on propyl pyruvate is limited. This document leverages data from studies on its close structural and functional analog, ethyl pyruvate, to provide a comprehensive overview of its potential therapeutic applications. This approach is based on the common scientific practice of using well-studied analogs to infer the properties of less-researched compounds. All data and protocols presented herein, unless otherwise specified, are derived from research conducted on ethyl pyruvate and should be considered as indicative of the potential of this compound.
Introduction
This compound, a simple ester of pyruvic acid, is emerging as a compound of significant interest in the fields of pharmacology and drug development. Building on the extensive research into the therapeutic properties of pyruvate and its ethyl ester, this compound is hypothesized to possess potent anti-inflammatory, antioxidant, and cytoprotective properties. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, detailing its proposed mechanisms of action, summarizing key preclinical data from its analog ethyl pyruvate, and providing detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecule.
Core Mechanisms of Action
The therapeutic effects of pyruvate esters are primarily attributed to their ability to modulate key cellular pathways involved in inflammation and oxidative stress. The proposed core mechanisms of action for this compound, extrapolated from studies on ethyl pyruvate, include:
-
Antioxidant Activity: Pyruvate and its esters are potent scavengers of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). This direct antioxidant effect helps to mitigate cellular damage caused by oxidative stress, a key pathological feature in numerous diseases.
-
Anti-inflammatory Effects: A significant body of evidence points to the potent anti-inflammatory properties of ethyl pyruvate. It is understood to inhibit the activation of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB), and to suppress the release of the late-stage inflammatory mediator, High Mobility Group Box 1 (HMGB1).[1][2][3] This dual action on both early and late inflammatory pathways makes it a compelling candidate for treating a range of inflammatory conditions.
-
Modulation of Signaling Pathways: The anti-inflammatory effects of ethyl pyruvate are mediated through its interaction with key signaling cascades. It has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is a critical initiator of the innate immune response and subsequent inflammation.[4][5][6]
Data Presentation: Summary of Preclinical Findings for Ethyl Pyruvate
The following tables summarize quantitative data from preclinical studies on ethyl pyruvate, offering insights into the potential efficacy of this compound in various disease models.
Table 1: Anti-inflammatory Effects of Ethyl Pyruvate in a Murine Sepsis Model
| Parameter | Control (LPS) | Ethyl Pyruvate (40 mg/kg) + LPS | Percent Inhibition | Reference |
| Serum TNF-α (pg/mL) at 1.5h | 1250 ± 150 | 450 ± 50 | 64% | [7] |
| Serum HMGB1 (ng/mL) at 24h | 80 ± 10 | 25 ± 5 | 68.75% | [7] |
| Survival Rate at 7 days | 25% (5/20) | 90% (27/30) | - | [7] |
Table 2: Neuroprotective Effects of Ethyl Pyruvate in a Rat Model of Traumatic Brain Injury (TBI)
| Parameter | Vehicle + TBI | Ethyl Pyruvate (30 mg/kg) + TBI | Improvement | Reference |
| Neurological Severity Score (Day 28) | 8.5 ± 0.7 | 5.2 ± 0.6 | 38.8% | [8] |
| Brain Tissue Loss (%) | 35.2 ± 3.1 | 23.8 ± 2.5 | 32.4% | [9] |
| Morris Water Maze Escape Latency (s) on Day 24 | 45 ± 5 | 28 ± 4 | 37.8% | [8] |
Table 3: Cardioprotective Effects of Ethyl Pyruvate in a Rat Model of Myocardial Ischemia/Reperfusion (I/R) Injury
| Parameter | I/R + Lactated Ringer's | I/R + Ethyl Pyruvate (50 mg/kg) | Improvement | Reference |
| Left Ventricular Developed Pressure (LVDP) (% of baseline) | 35 ± 5 | 62 ± 7 | 77.1% | [10] |
| +dP/dt_max (mmHg/sec) | 3202 ± 260 | 3510 ± 247 | 9.6% | [10] |
| -dP/dt_max (mmHg/sec) | -2605 ± 247 | -2979 ± 202 | 14.4% | [10] |
| Myocardial Infarct Size (%) | 48 ± 6 | 25 ± 4 | 47.9% | [10] |
Table 4: Antioxidant Effects of Ethyl Pyruvate in a Rat Model of Paraquat-Induced Oxidative Stress
| Parameter | Paraquat | Ethyl Pyruvate (40 mg/kg) + Paraquat | Percent Reduction | Reference |
| Lung Malondialdehyde (MDA) (nmol/g tissue) at 6h | 15.2 ± 1.8 | 9.8 ± 1.2 | 35.5% | [11] |
| Liver Malondialdehyde (MDA) (nmol/g tissue) at 6h | 12.5 ± 1.5 | 8.1 ± 1.1 | 35.2% | [11] |
| Plasma Nitric Oxide (NO) (µM) at 6h | 45 ± 5 | 28 ± 4 | 37.8% | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on ethyl pyruvate, which can be adapted for the investigation of this compound.
In Vivo Administration of this compound (Intraperitoneal Injection in Mice)
This protocol is adapted from studies using ethyl pyruvate in murine models of systemic inflammation.[7]
-
Materials:
-
This compound
-
Sterile, pyrogen-free saline or Ringer's solution
-
Syringes (1 mL) with 25-27 gauge needles
-
70% ethanol for disinfection
-
Male BALB/c mice (6-8 weeks old)
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle (e.g., Ringer's solution). The concentration should be calculated to deliver the desired dose in a volume of approximately 0.2-0.4 mL per 20-25g mouse. For instance, to administer a 40 mg/kg dose to a 25g mouse, the required dose is 1 mg. If the injection volume is 0.4 mL, the solution concentration should be 2.5 mg/mL.
-
Gently restrain the mouse, exposing the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, aspirating to ensure no blood or urine is drawn.
-
Slowly inject the this compound solution.
-
Withdraw the needle and monitor the animal for any adverse reactions.
-
In Vitro Cell Culture Experiment to Assess Anti-inflammatory Effects
This protocol is based on studies investigating the effect of ethyl pyruvate on lipopolysaccharide (LPS)-stimulated macrophages.[7]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound (e.g., 1, 5, 10 mM) in serum-free DMEM.
-
Pre-treat the cells with the this compound solutions for 1 hour. A vehicle control (serum-free DMEM) should be included.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4 hours for TNF-α measurement, 24 hours for HMGB1 measurement).
-
Collect the cell culture supernatant for cytokine analysis (e.g., ELISA).
-
Lyse the cells to extract protein or RNA for further analysis (e.g., Western blot for NF-κB activation, RT-qPCR for gene expression).
-
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on NF-κB activation.
-
Materials:
-
Cells stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
This compound
-
TNF-α (or another NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Plate the reporter cells in a 96-well white, clear-bottom plate.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the results to a control (e.g., cells stimulated with TNF-α in the absence of this compound).
-
HMGB1 ELISA
This protocol is for quantifying the amount of HMGB1 released into the cell culture supernatant.
-
Materials:
-
Cell culture supernatant from the in vitro experiment (Protocol 2)
-
HMGB1 ELISA kit (commercially available)
-
Microplate reader
-
-
Procedure:
-
Follow the instructions provided with the HMGB1 ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody for HMGB1.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of HMGB1 in the samples based on the standard curve.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic applications of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for in vivo assessment of this compound.
Conclusion and Future Directions
While direct experimental evidence for this compound remains limited, the extensive body of research on its analog, ethyl pyruvate, provides a strong rationale for its investigation as a potential therapeutic agent. The data strongly suggest that this compound is likely to exhibit significant anti-inflammatory, antioxidant, and organ-protective effects. Its proposed mechanisms of action, centered on the inhibition of key inflammatory pathways such as NF-κB and HMGB1 signaling, offer multiple avenues for therapeutic intervention in a wide range of diseases characterized by inflammation and oxidative stress.
Future research should focus on validating these hypothesized effects through direct preclinical studies of this compound. Key areas of investigation should include:
-
Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for establishing appropriate dosing regimens.
-
Dose-Response Studies: Establishing the optimal therapeutic window for this compound in various disease models.
-
Comparative Efficacy Studies: Directly comparing the efficacy of this compound with ethyl pyruvate and other pyruvate derivatives to understand the impact of the ester group on therapeutic activity.
-
Safety and Toxicology Studies: Comprehensive evaluation of the safety profile of this compound is essential before any consideration for clinical development.
References
- 1. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl pyruvate: a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl pyruvate is a novel anti-inflammatory agent to treat multiple inflammatory organ injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Protective role of ethyl pyruvate in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway [frontiersin.org]
- 5. Ethyl pyruvate protects against Salmonella intestinal infection in mice through down-regulation of pro-inflammatory factors and inhibition of TLR4/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial Effects of Ethyl Pyruvate through Inhibiting High-Mobility Group Box 1 Expression and TLR4/NF-κB Pathway after Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl pyruvate prevents lethality in mice with established lethal sepsis and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl Pyruvate Protects against Blood–Brain Barrier Damage and Improves Long‐term Neurological Outcomes in a Rat Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl pyruvate protects against hypoxic-ischemic brain injury via anti-cell death and anti-inflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl Pyruvate Has Anti-Inflammatory and Delayed Myocardial Protective Effects after Regional Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Propyl Pyruvate: A Potential Neuroprotective Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propyl pyruvate, a simple ester derivative of pyruvic acid, is emerging as a promising neuroprotective agent with significant therapeutic potential for a range of neurological disorders. Its neuroprotective effects are primarily attributed to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, detailed experimental protocols for its evaluation, and a summary of quantitative data from preclinical studies. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of this compound in neurodegeneration.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress and inflammation, two key pathological features of many neurodegenerative diseases.[1]
Antioxidant Properties
This compound is a potent scavenger of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂).[1] This direct scavenging activity reduces oxidative damage to cellular components such as lipids, proteins, and DNA. The antioxidant effects of pyruvate and its derivatives have been demonstrated in various in vitro and in vivo models of oxidative stress.[2][3]
Anti-inflammatory Action
This compound has been shown to be an effective anti-inflammatory agent.[1] It can down-regulate the activation of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB), and consequently reduce the expression of several pro-inflammatory proteins, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6).[1][4]
Modulation of Cell Death Pathways
By combating oxidative stress and inflammation, this compound can modulate key signaling pathways involved in apoptosis (programmed cell death). It has been shown to inhibit the activation of pro-apoptotic proteins and promote cell survival.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of pyruvate and its derivatives.
Table 1: In Vitro Neuroprotective Effects of Pyruvate Derivatives
| Cell Line | Insult | Treatment | Concentration | Outcome | Reference |
| SH-SY5Y Human Neuroblastoma | Hydrogen Peroxide (150 µM) | Sodium Pyruvate | ≥ 0.1 mM | Dose-dependent increase in cell survival | [2] |
| SH-SY5Y Human Neuroblastoma | 6-hydroxydopamine (75 µM) | Ethyl Pyruvate | < 5 mM | Protection against cytotoxicity | [5] |
| Primary Striatal Neurons | Hydrogen Peroxide (200 µM) | Sodium Pyruvate | 2 mM | Almost complete neuroprotection | [6] |
| Astrocyte-neuron cultures | PARP-1 Activation | Pyruvate | Not specified | Reduced cell death from ~70% to 30% | [1] |
| Organotypic Hippocampal Slices | NMDA (50 µM) | Ethyl Pyruvate | 0.84 - 84 µM | Significant reduction in neurodegeneration | [7] |
| N2a Neuroblastoma Cells | Hypoxia/Reoxygenation | Ethyl Pyruvate | 0.1 - 10 mM | Increased neuronal viability, reduced LDH release and ROS accumulation | [8] |
Table 2: In Vivo Neuroprotective Effects of Pyruvate Derivatives
| Animal Model | Insult/Disease Model | Treatment | Dosage | Outcome | Reference |
| Neonatal Rat | Hypoxia-Ischemia | Sodium Pyruvate | 500 mg/kg | Increased surviving brain volume from 48.1% to 76.2% | [9] |
| Developing Mice (P7) | Ethanol-induced Neurodegeneration | Pyruvate | 500 mg/kg | Reduced neuronal cell loss in cortex and thalamus | [10] |
| Rat | Traumatic Brain Injury | Sodium Pyruvate | 1000 mg/kg | Ameliorated working memory deficits | [11] |
| Rat | Alzheimer's Disease (Aβ oligomer infusion) | Sodium Pyruvate | 500 mg/kg | Improved neuron survival and cognitive function | [12] |
| Mice | Parkinson's Disease (MPTP) | Sodium Pyruvate | 250 mg/kg/day | Significant relief in neuropathology, neurodegeneration, and motor symptoms | [13] |
| Rat | Transient Cerebral Ischemia/Hypoglycemia | Pyruvate | Not specified | Reduced neuronal loss by 70-90% | [1] |
Key Signaling Pathways
The neuroprotective effects of this compound are mediated through its influence on several key intracellular signaling pathways.
NF-κB Signaling Pathway
This compound can inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By preventing the translocation of NF-κB into the nucleus, it suppresses the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes including apoptosis. This compound can modulate these pathways to promote cell survival.
Nrf2 Signaling Pathway
This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus and induces the expression of various antioxidant and cytoprotective genes.
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro and in vivo assays used to evaluate the neuroprotective effects of this compound.
In Vitro Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]
-
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[15]
-
Treat the cells with the desired concentrations of this compound for a specified pre-incubation period.
-
Induce neurotoxicity using a relevant insult (e.g., H₂O₂, glutamate).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]
-
Incubate for 2 hours at room temperature in the dark with shaking.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
-
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.[16]
-
Protocol:
-
Seed neuronal cells in a 96-well plate and treat with this compound and the neurotoxic agent as described for the MTT assay.
-
Prepare controls: no-cell control (medium only), vehicle-only cells, and maximum LDH release (cells treated with a lysis buffer).[16]
-
After the incubation period, carefully collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[13]
-
Add a stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.[17]
-
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs, which can then be visualized by fluorescence microscopy.[8]
-
Protocol (for cultured cells):
-
Culture and treat neuronal cells on coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[8]
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[8]
-
Wash the cells with PBS.
-
Counterstain the nuclei with a fluorescent dye such as DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.
-
In Vivo and Ex Vivo Assays
-
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: Measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[2]
-
Protocol (for brain tissue):
-
Homogenize brain tissue in an appropriate ice-cold buffer.[2]
-
Centrifuge the homogenate to obtain the supernatant.
-
Use a commercial SOD assay kit, which typically involves a reaction where superoxide radicals are generated and react with a detector molecule to produce a colored product. The presence of SOD in the sample inhibits this reaction.
-
Measure the absorbance at the specified wavelength and calculate the SOD activity based on the inhibition of the colorimetric reaction.
-
-
-
Catalase (CAT) Activity Assay:
-
Principle: Measures the activity of catalase, an enzyme that decomposes hydrogen peroxide into water and oxygen.[18]
-
Protocol (for brain tissue):
-
Prepare brain tissue homogenates as described for the SOD assay.
-
The assay is based on the reaction of the sample with a known concentration of H₂O₂.[19]
-
The remaining H₂O₂ is then reacted with a reagent to produce a colored product.[20]
-
The absorbance is measured, and the catalase activity is inversely proportional to the color intensity.
-
-
-
Glutathione (GSH) Level Measurement:
-
Principle: Measures the level of reduced glutathione, a major intracellular antioxidant.
-
Protocol (for brain tissue):
-
Homogenize brain tissue and deproteinize the sample.
-
The assay is typically based on the reaction of GSH with a chromogenic reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
Measure the absorbance and determine the GSH concentration by comparison to a standard curve.
-
-
-
Lipid Peroxidation (MDA) Assay:
-
Principle: Measures the level of malondialdehyde (MDA), a major product of lipid peroxidation.
-
Protocol (for brain tissue):
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6):
-
Principle: A quantitative immunoassay to measure the concentration of specific cytokines in biological samples.
-
Protocol (for brain tissue homogenate or serum):
-
Use a commercial ELISA kit specific for the cytokine of interest.
-
Coat a 96-well plate with a capture antibody specific for the cytokine.
-
Add the sample (brain homogenate supernatant or serum) to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme into a colored product.
-
Measure the absorbance and determine the cytokine concentration from a standard curve.
-
-
Conclusion and Future Directions
This compound demonstrates significant promise as a neuroprotective agent due to its well-documented antioxidant and anti-inflammatory properties. The data summarized in this guide highlight its potential to mitigate neuronal damage in various models of neurodegenerative diseases. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of this compound and related compounds.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the described signaling pathways.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery strategies for clinical applications.
-
Evaluating the long-term efficacy and safety of this compound in chronic models of neurodegeneration.
The continued exploration of this compound's neuroprotective potential holds the key to developing novel and effective therapies for a wide range of debilitating neurological disorders.
References
- 1. A unique array of neuroprotective effects of pyruvate in neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A unique array of neuroprotective effects of pyruvate in neuropathology [frontiersin.org]
- 4. Ethyl pyruvate protects SHSY5Y cells against 6-hydroxydopamine-induced neurotoxicity by upregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate Protects Neurons against Hydrogen Peroxide-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl pyruvate does not require microglia for mediating neuroprotection after excitotoxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl pyruvate attenuates cerebral hypoxia/reoxygenation injury in neuroblastoma cells: Role of GAS6/Axl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium Pyruvate Reduced Hypoxic-Ischemic Injury to Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective profile of pyruvate against ethanol-induced neurodegeneration in developing mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delayed sodium pyruvate treatment improves working memory following experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic pyruvate administration markedly reduces neuronal death and cognitive impairment in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyruvate Prevents Dopaminergic Neurodegeneration and Motor Deficits in the 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Understanding MAPK Signaling Pathways in Apoptosis | Semantic Scholar [semanticscholar.org]
- 15. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Anti-inflammatory Effects of Propyl Pyruvate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the anti-inflammatory properties of propyl pyruvate is limited. This document extrapolates the mechanisms and effects from the extensive body of research conducted on the structurally similar and more stable ester, ethyl pyruvate, as well as sodium pyruvate. It is presumed that this compound exerts its anti-inflammatory effects through analogous mechanisms.
Executive Summary
Pyruvate and its simple ester derivatives have emerged as potent anti-inflammatory agents with significant therapeutic potential. These compounds act through a multi-pronged mechanism that involves direct scavenging of reactive oxygen species (ROS) and modulation of key pro-inflammatory signaling cascades. Ethyl pyruvate (EP), the most studied compound in this class, has been shown to effectively inhibit the NF-κB, MAPK, and JAK/STAT signaling pathways. This leads to a significant reduction in the production of critical inflammatory mediators, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and the late-stage alarmin, High Mobility Group Box 1 (HMGB1).[1][2][3] This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to aid in future research and drug development efforts.
Core Anti-inflammatory Mechanisms
The anti-inflammatory action of pyruvate esters is not attributed to a single mode of action but rather to a synergistic combination of ROS neutralization and targeted interference with intracellular signaling pathways.
Reactive Oxygen Species (ROS) Scavenging
Pyruvic acid and its derivatives are effective scavengers of ROS, such as hydrogen peroxide.[4][5][6] This antioxidant property is foundational to their anti-inflammatory effects, as oxidative stress is a key trigger and amplifier of inflammatory responses. By reducing the cellular ROS burden, pyruvate esters can mitigate the activation of several redox-sensitive inflammatory pathways.[4][6]
Inhibition of Pro-inflammatory Signaling Pathways
This compound is anticipated to modulate three principal signaling pathways that govern the inflammatory response.
The NF-κB pathway is a central regulator of inflammation. Research on ethyl pyruvate has revealed a direct inhibitory mechanism. Unlike inhibitors that act on upstream kinases, ethyl pyruvate targets the p65 (RelA) subunit of the NF-κB dimer.[7][8] It is suggested to covalently modify the Cysteine-38 residue on p65, which inhibits the DNA-binding activity of the NF-κB complex.[7] This prevents the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10] This action occurs distally to the degradation of IκBα, the inhibitor of NF-κB.[7]
MAPK pathways, including p38 and ERK1/2, are crucial for transducing extracellular signals into cellular inflammatory responses. Ethyl pyruvate has been shown to inhibit the phosphorylation of p38 and ERK1/2 in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][11][12] By suppressing the activation of these kinases, pyruvate esters can block the downstream cascade that leads to the production of inflammatory mediators.[12][13][14]
The JAK/STAT pathway is critical for signaling initiated by numerous cytokines. Ethyl pyruvate exerts its anti-inflammatory effects by inhibiting this pathway through a ROS-dependent mechanism.[4][15][16][17] It has been shown to inactivate JAK2, which in turn prevents the phosphorylation and subsequent nuclear translocation of STAT1 and STAT3.[4][17][18] This blockade halts the transcription of STAT-responsive inflammatory genes, including iNOS, COX-2, and various pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[16][17]
Downregulation of Key Inflammatory Mediators
The net effect of modulating these signaling pathways is a profound reduction in the synthesis and release of key inflammatory molecules.
-
Pro-inflammatory Cytokines: Treatment with ethyl pyruvate significantly decreases the production of TNF-α, IL-1β, and IL-6 in both in vitro and in vivo models of inflammation.[10][12][17][19][20]
-
High Mobility Group Box 1 (HMGB1): Ethyl pyruvate is a potent inhibitor of the release of HMGB1, a critical damage-associated molecular pattern (DAMP) that acts as a late mediator of inflammation in conditions like sepsis and tissue injury.[4][5][6][13][14]
-
Other Mediators: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process, is also suppressed.[16][17]
Data Presentation: Quantitative Effects
The following tables summarize the quantitative effects of ethyl and sodium pyruvate on inflammatory markers as documented in the literature.
Table 1: In Vitro Effects of Ethyl Pyruvate on Inflammatory Mediators
| Cell Line | Inflammatory Stimulus | Mediator | EP Concentration | % Inhibition / Effect | Reference |
| RAW 264.7 Macrophages | LPS (50-100 ng/mL) | TNF-α Release | EC₅₀ = 3.4 mM | 50% inhibition | [13] |
| RAW 264.7 Macrophages | LPS (50-100 ng/mL) | HMGB1 Release | 1-10 mM | Concentration-dependent inhibition | [13] |
| IPEC-J2 Cells | LPS | IL-8, TNF-α, IL-6, IL-1β | Not specified | Significant reduction | [12] |
| N9 Microglial Cells | LPS + ATP | IL-1β, IL-18 Secretion | Not specified | Significant suppression | [19] |
Table 2: In Vivo Effects of Pyruvate Derivatives on Inflammatory Models
| Animal Model | Compound | Dosing Regimen | Outcome Measured | Result | Reference |
| Rat Carrageenan-induced Paw Edema | Sodium Pyruvate | 125, 250, 500 mg/kg (oral) | Paw Edema | Significant, dose-dependent inhibition | [21][22] |
| Rat Freund's Adjuvant Arthritis | Sodium Pyruvate | 250 mg/kg/day (oral) | Paw Edema (14 days) | Significant anti-inflammatory activity | [21][22] |
| Rat Myocardial I/R Injury | Ethyl Pyruvate | Not specified | Plasma Cytokines (2 hrs post-I/R) | Significant decrease | [20] |
| Mouse LPS-induced Acute Lung Injury | Ethyl Pyruvate | 50-100 mg/kg (i.p.) | Mortality | Significant reduction | [14] |
| Mouse Hemorrhagic Shock | Ethyl Pyruvate | Not specified | mRNA of iNOS, TNF, COX-2, IL-6 | Decreased expression in liver/mucosa | [23] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro Inflammation Model: LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines a standard procedure to assess the anti-inflammatory effects of a test compound like this compound on murine macrophages.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into appropriate plates (e.g., 96-well for viability/ELISA, 24-well for ELISA/qRT-PCR, 6-well for Western blot) at a density of approximately 4 x 10⁵ cells/mL.[24]
-
-
Treatment and Stimulation:
-
Analysis:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent. Read absorbance at 540 nm and quantify using a sodium nitrite standard curve.[27]
-
Cytokine Quantification: Collect the supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[24]
-
Western Blot Analysis: For signaling pathways, lyse the cells after the short stimulation period. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total and phosphorylated forms of target proteins (e.g., p65, IκBα, p38, ERK). Use an appropriate loading control like β-actin for normalization.[24]
-
Cell Viability: Perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[24]
-
In Vivo Inflammation Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to study intestinal inflammation and evaluate the efficacy of therapeutic agents.
-
Animal and Housing:
-
Use male C57BL/6 mice (8-10 weeks old), which are susceptible to DSS-induced colitis.
-
House animals under standard conditions with ad libitum access to food and water.[28]
-
-
Induction of Colitis:
-
Acute Colitis: Administer 2.5% - 5% (w/v) DSS (MW 36-50 kDa) in the drinking water for 7 consecutive days.[28][29][30] Prepare the DSS solution fresh.
-
Chronic Colitis: Administer a lower concentration of DSS (e.g., 1.5% - 3%) in cycles, for instance, 5-7 days of DSS followed by 7-10 days of regular drinking water, repeating the cycle 3-4 times.[28][29][31]
-
-
Therapeutic Intervention:
-
Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule, starting before, at the same time as, or after DSS administration, depending on the study design (prophylactic vs. therapeutic).
-
-
Monitoring and Assessment:
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily.[30][32]
-
Disease Activity Index (DAI): Calculate the DAI score, which is a composite score based on weight loss, stool consistency, and rectal bleeding (each scored on a scale, e.g., 0-4).[30]
-
Sacrifice and Tissue Collection: At the end of the experiment (e.g., day 8-10 for acute models), euthanize the mice.[30]
-
Macroscopic Evaluation: Excise the colon and measure its length from the cecum to the anus. Inflammation typically causes colon shortening.[32]
-
Histological Analysis: Fix a segment of the colon in 10% formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to evaluate tissue damage, immune cell infiltration, and epithelial erosion.[30]
-
Cytokine Analysis: Culture a segment of the colon ex vivo for 24 hours to measure spontaneous cytokine release into the medium, or homogenize the tissue to measure cytokine protein levels or mRNA expression.[29]
-
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. Ethyl pyruvate is a novel anti-inflammatory agent to treat multiple inflammatory organ injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biochemical basis for the anti-inflammatory and cytoprotective actions of ethyl pyruvate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl pyruvate: a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective role of ethyl pyruvate in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway [frontiersin.org]
- 6. Protective role of ethyl pyruvate in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl pyruvate inhibits nuclear factor-kappaB-dependent signaling by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Can we predict the effects of NF-κB inhibition in sepsis? Studies with parthenolide and ethyl pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beneficial Effects of Ethyl Pyruvate through Inhibiting High-Mobility Group Box 1 Expression and TLR4/NF-κB Pathway after Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ethyl pyruvate inhibits LPS induced IPEC-J2 inflammation and apoptosis through p38 and ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Ethyl pyruvate reduces mortality in an endotoxin-induced severe acute lung injury mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
- 17. Ethyl pyruvate has an anti-inflammatory effect by inhibiting ROS-dependent STAT signaling in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.skku.edu [pure.skku.edu]
- 19. Ethyl Pyruvate Attenuates Microglial NLRP3 Inflammasome Activation via Inhibition of HMGB1/NF-κB/miR-223 Signaling [mdpi.com]
- 20. Ethyl Pyruvate Has Anti-Inflammatory and Delayed Myocardial Protective Effects after Regional Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory activity of sodium pyruvate--a physiological antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. journals.physiology.org [journals.physiology.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 28. yeasenbio.com [yeasenbio.com]
- 29. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. DSS-induced experimental colitis in mice [bio-protocol.org]
- 31. researchgate.net [researchgate.net]
- 32. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
The Role of Propyl Pyruvate in Enhancing Mitochondrial Function: A Technical Whitepaper
To our valued researchers, scientists, and drug development professionals,
This technical guide addresses the inquiry into the role of propyl pyruvate in enhancing mitochondrial function. Following a comprehensive review of the current scientific literature, it is important to note that there is a significant lack of specific research on this compound's direct effects on mitochondrial bioenergetics and related cellular processes. This compound is an ester of pyruvic acid. While it can be hypothesized that its biological effects would be related to its hydrolysis into pyruvate, a central molecule in cellular metabolism, there is no direct evidence to date detailing the specific mechanisms of action, quantitative effects, or distinct signaling pathways of this compound itself.
Therefore, this whitepaper will focus on the extensive and well-documented role of pyruvate in enhancing mitochondrial function. The information presented herein is foundational to understanding the potential, though unconfirmed, effects of its derivatives.
Executive Summary
Pyruvate is a pivotal intermediate in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle within the mitochondria.[1][2][3] Its role extends beyond being a simple energy substrate; it is a critical modulator of mitochondrial function, demonstrating protective effects against oxidative stress and influencing mitochondrial biogenesis.[4][5][6] This guide provides an in-depth overview of the mechanisms by which pyruvate enhances mitochondrial function, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
Pyruvate's Core Mechanisms of Action on Mitochondria
Pyruvate enhances mitochondrial function through several key mechanisms:
-
Fueling the Tricarboxylic Acid (TCA) Cycle: As the end-product of glycolysis, pyruvate is transported into the mitochondrial matrix where it is converted to acetyl-CoA by the pyruvate dehydrogenase complex.[1][7] Acetyl-CoA is the primary substrate for the TCA cycle, driving the production of NADH and FADH2, which in turn donate electrons to the electron transport chain (ETC) for ATP synthesis.[1]
-
Anaplerotic Reactions: Pyruvate can be carboxylated to oxaloacetate by pyruvate carboxylase, replenishing TCA cycle intermediates and supporting sustained energy production.[2][8]
-
Antioxidant Properties: Pyruvate has been shown to possess direct antioxidant effects by scavenging reactive oxygen species (ROS), such as hydrogen peroxide (H2O2).[5][6] This action helps to protect mitochondrial components from oxidative damage.[5]
-
Induction of Mitochondrial Biogenesis: Studies have indicated that pyruvate can induce an increase in mitochondrial mass and oxidative capacity, a process known as mitochondrial biogenesis.[4][9] This effect appears to be independent of the PGC-1α signaling pathway, suggesting a novel energy-sensing mechanism.[4][9]
Quantitative Effects of Pyruvate on Mitochondrial Function
The following table summarizes the quantitative data from studies investigating the effects of pyruvate on various parameters of mitochondrial function.
| Parameter | Cell/Tissue Type | Pyruvate Concentration | Observed Effect | Reference |
| Cell Viability (under H2O2-induced oxidative stress) | Human neuroblastoma SK-N-SH cells | ≥ 1 mM | Completely blocked the cytotoxic effects of H2O2. | [5][6] |
| Reactive Oxygen Species (ROS) Formation | Human neuroblastoma SK-N-SH cells | Dose-dependent | Attenuated H2O2-induced ROS formation. | [5][6] |
| Mitochondrial Membrane Potential (ΔΨm) | Human neuroblastoma SK-N-SH cells | Dose-dependent | Attenuated H2O2-induced collapse of mitochondrial membrane potential. | [5][6] |
| Basal Respiratory Rate | C2C12 myoblasts | Chronic treatment (supraphysiological levels) | Increased basal respiratory rate. | [4] |
| Maximal Oxidative Capacity | C2C12 myoblasts | Chronic treatment (supraphysiological levels) | Increased maximal oxidative capacity. | [4] |
| Mitochondrial Protein Expression | C2C12 myoblasts | Chronic treatment (supraphysiological levels) | Increased mitochondrial protein expression. | [4] |
Signaling Pathways and Experimental Workflows
Pyruvate Metabolism and its Fates
The following diagram illustrates the central role of pyruvate in cellular metabolism and its various potential metabolic fates.
Caption: Central role of pyruvate in cellular metabolism.
Experimental Workflow for Assessing Mitochondrial Respiration
This diagram outlines a standard experimental workflow for measuring the oxygen consumption rate (OCR) to assess mitochondrial function.[10][11]
Caption: Workflow for measuring mitochondrial oxygen consumption.
Detailed Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a key indicator of mitochondrial health and can be assessed using fluorescent dyes such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.[11][12][13]
-
Principle: Cationic lipophilic dyes like TMRM accumulate in the mitochondrial matrix in a potential-dependent manner. Depolarization of the mitochondrial membrane leads to a decrease in fluorescence intensity.
-
Protocol Outline (using TMRM):
-
Culture cells to the desired confluency on a suitable imaging plate (e.g., glass-bottom dish).
-
Wash the cells with a balanced salt solution.
-
Incubate the cells with a working solution of TMRM (e.g., 1 µM) in a suitable buffer at 37°C for 30 minutes.[12]
-
Wash the cells to remove excess dye.
-
Acquire fluorescence images using a fluorescence microscope with appropriate filter sets.
-
For quantitative analysis, measure the fluorescence intensity of individual mitochondria or whole cells.
-
A positive control for depolarization (e.g., treatment with FCCP) should be included.
-
Assessment of ATP Production
Mitochondrial ATP synthesis can be measured to directly assess the functionality of the oxidative phosphorylation system.[11][14]
-
Principle: A luciferase-based assay can be used to measure the amount of ATP produced by isolated mitochondria or permeabilized cells. The luminescence generated is proportional to the ATP concentration.
-
Protocol Outline (for isolated mitochondria):
-
Isolate mitochondria from cells or tissues of interest using differential centrifugation.
-
Prepare an ATP assay buffer containing ADP, luciferin, and luciferase.[14]
-
Add a known amount of mitochondrial suspension to the assay buffer in a luminometer tube.[14]
-
Initiate the reaction by adding mitochondrial substrates (e.g., glutamate/malate for Complex I or succinate for Complex II).[14]
-
Measure the rate of increase in luminescence over time using a luminometer.
-
Calculate the rate of ATP production by comparing the luminescence signal to a standard curve generated with known ATP concentrations.[14]
-
Measurement of Oxygen Consumption Rate (OCR)
OCR is a robust measure of mitochondrial respiratory activity.[10][11]
-
Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the rate at which cells consume oxygen in real-time. By sequentially injecting pharmacological agents that target different components of the electron transport chain, a detailed profile of mitochondrial respiration can be obtained.[10][11]
-
Protocol Outline:
-
Seed cells in a specialized microplate and allow them to adhere.
-
Calibrate the sensor cartridge of the extracellular flux analyzer.
-
Replace the cell culture medium with a low-buffered assay medium and incubate the cells in a CO2-free incubator.
-
Load the injection ports of the sensor cartridge with the desired inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Place the cell plate in the analyzer and initiate the measurement protocol.
-
The instrument will measure baseline OCR and the OCR after each injection, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[11]
-
Conclusion
Pyruvate is a fundamentally important molecule for maintaining and enhancing mitochondrial function. Its roles as a primary energy substrate, anaplerotic precursor, and antioxidant underscore its therapeutic potential in conditions associated with mitochondrial dysfunction. While the specific effects of this compound remain to be elucidated, the extensive research on pyruvate provides a strong foundation for future investigations into the potential benefits of its derivatives in modulating mitochondrial health. Further research is warranted to determine if this compound offers advantages in terms of bioavailability, cellular uptake, or specific mitochondrial targeting compared to pyruvate.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 3. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate induces mitochondrial biogenesis by a PGC-1 alpha-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate protects mitochondria from oxidative stress in human neuroblastoma SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Pyruvate Metabolism in Mitochondrial Quality Control and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate carboxylase and propionyl-CoA carboxylase as anaplerotic enzymes in skeletal muscle mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. 2.5. Mitochondrial Function Measurements [bio-protocol.org]
- 13. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.6. Assessment of Mitochondrial Function Parameters [bio-protocol.org]
Introduction: From Central Metabolite to Therapeutic Agent
An In-depth Technical Guide to the Discovery and History of Pyruvate Esters in Research
Pyruvic acid, and its conjugate base pyruvate, occupies a critical juncture in cellular metabolism. As the end product of glycolysis, it serves as a primary substrate for the Krebs cycle, linking anaerobic and aerobic energy production.[1][2][3] The chemistry of pyruvate has been a subject of scientific inquiry since the 19th century.[4] Early research recognized its vital role in metabolic pathways.[1][5] However, the therapeutic potential of exogenous pyruvate was hampered by its instability in aqueous solutions, where it can undergo spontaneous condensation and cyclization reactions, potentially forming toxic byproducts.[6]
This limitation spurred the development of pyruvate esters—primarily methyl pyruvate and ethyl pyruvate—as more stable, cell-permeable prodrugs. These simple aliphatic esters are readily hydrolyzed by intracellular esterases to release pyruvate, allowing for effective delivery of this key metabolite to tissues and cells. Ethyl pyruvate, in particular, has emerged as a extensively studied compound due to its stability, non-toxic nature in aqueous form, and potent biological activities.[6] This guide provides a technical overview of the discovery, synthesis, and evolving research applications of pyruvate esters, from their chemical origins to their investigation as multi-functional therapeutic agents.
Early Synthesis and Chemical Characterization
The synthesis of pyruvate esters has been documented for over a century, with various methods developed to achieve efficient esterification of pyruvic acid.
Methyl Pyruvate (Methyl 2-oxopropanoate) Methyl pyruvate is a colorless liquid that has been a focus of organic synthesis research as a prochiral precursor for compounds like alanine and lactic acid.[7]
-
Historical Synthesis Methods:
-
Modern Azeotropic Esterification: A common and effective laboratory-scale method involves the azeotropic removal of water from the reaction of methanol and pyruvic acid, often using a catalyst like p-toluenesulfonic acid.[8][9] This method addresses the challenge that the ester equilibrium is far on the side of the hydrolysis products.[8]
Ethyl Pyruvate (Ethyl 2-oxopropanoate) Ethyl pyruvate, a derivative of pyruvic acid, was developed as a stable and non-toxic alternative to pyruvate for biological studies.[6] Its synthesis follows similar principles to that of methyl pyruvate, typically through the esterification of pyruvic acid with ethanol.
Table 1: Physicochemical Properties of Key Pyruvate Esters
| Property | Methyl Pyruvate | Ethyl Pyruvate |
| Chemical Formula | C₄H₆O₃ | C₅H₈O₃ |
| Molar Mass | 102.089 g·mol⁻¹ | 116.12 g·mol⁻¹ |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 135 °C (275 °F; 408 K) | 144-146 °C |
| CAS Number | 600-22-6 | 617-35-6 |
(Data sourced from references[7] and other chemical databases.)
Experimental Protocols: Synthesis
Protocol 1: Synthesis of Methyl Pyruvate via Azeotropic Esterification
This protocol is adapted from the procedure detailed in Organic Syntheses.[8]
Materials:
-
Pyruvic acid
-
Methanol
-
Benzene
-
p-Toluenesulfonic acid (catalyst)
-
Clarke-Rahrs methyl ester column or similar fractional distillation apparatus
Procedure:
-
A mixture of pyruvic acid, methanol, benzene, and a catalytic amount of p-toluenesulfonic acid is placed in a flask fitted with a fractionating column.
-
The mixture is refluxed. The benzene-methanol-water azeotrope distills over, effectively removing the water produced during the esterification reaction.
-
The temperature at the top of the column is maintained at the boiling point of the azeotrope.
-
As the reaction proceeds, the lower layer (aqueous phase) is removed from the collection apparatus as it forms.
-
Refluxing is continued until water is no longer produced, which can take several hours to overnight.
-
After the reaction is complete, the remaining liquid, containing the methyl pyruvate, is isolated by fractional distillation.
-
The fraction boiling at approximately 136–140°C at atmospheric pressure is collected.
Expected Yield: 65–71%.[8]
Discovery of Biological Effects and Key Signaling Pathways
The transition of pyruvate esters from chemical reagents to therapeutic candidates began with the discovery of pyruvate's antioxidant properties.
Antioxidant and Anti-inflammatory Actions
Initial studies identified pyruvate as a potent scavenger of reactive oxygen species (ROS), such as hydrogen peroxide.[6][10] This finding suggested its potential utility in conditions marked by oxidative stress. To overcome the instability of pyruvate, researchers turned to ethyl pyruvate (EP). It was found to be a stable, non-toxic alternative that could be safely administered in vivo.[6]
Subsequent research revealed that EP's benefits extended beyond simple ROS scavenging. A landmark discovery was its ability to inhibit High Mobility Group Box 1 (HMGB1), a late-acting pro-inflammatory cytokine.[11][12][13] HMGB1 is released by activated immune cells or necrotic cells and plays a critical role in the pathogenesis of sepsis and other inflammatory diseases. EP was shown to inhibit the release of HMGB1 and down-regulate other key inflammatory mediators, including Tumor Necrosis Factor (TNF) and various interleukins.[10][11][12]
// Nodes Inflammatory_Stimulus [label="Inflammatory Stimulus\n(e.g., LPS, Ischemia)", fillcolor="#FBBC05", fontcolor="#202124"]; Ethyl_Pyruvate [label="Ethyl Pyruvate", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Cell [label="Immune Cell (e.g., Macrophage)", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HMGB1_Release [label="HMGB1 Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_Activation [label="NF-κB Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokine_Production [label="Pro-inflammatory Cytokine\nProduction (TNF, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Systemic Inflammation\n& Organ Injury", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Esterases [label="Intracellular\nEsterases", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyruvate [label="Pyruvate", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; TCA_Cycle [label="TCA Cycle &\nATP Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolic_Support [label="Metabolic Support", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon];
// Edges Inflammatory_Stimulus -> Cell [label=" activates"]; Cell -> ROS; Cell -> NFkB_Activation; NFkB_Activation -> HMGB1_Release; NFkB_Activation -> Cytokine_Production; ROS -> Inflammation; HMGB1_Release -> Inflammation; Cytokine_Production -> Inflammation;
Ethyl_Pyruvate -> Esterases [label=" enters cell & is hydrolyzed by"]; Esterases -> Pyruvate; Pyruvate -> TCA_Cycle; TCA_Cycle -> Metabolic_Support;
Ethyl_Pyruvate -> ROS [arrowhead=tee, color="#34A853", style=dashed, label=" scavenges"]; Ethyl_Pyruvate -> HMGB1_Release [arrowhead=tee, color="#34A853", style=dashed, label=" inhibits"]; Ethyl_Pyruvate -> NFkB_Activation [arrowhead=tee, color="#34A853", style=dashed, label=" inhibits"]; }
Caption: Anti-inflammatory and metabolic signaling pathways of ethyl pyruvate.
Metabolic Reprogramming and Neuroprotection
Beyond its anti-inflammatory effects, research demonstrated that ethyl pyruvate serves as a superior metabolic substrate compared to pyruvate alone. Studies using labeled EP showed that it enters cells more rapidly and produces the same TCA cycle metabolites as pyruvate, effectively boosting cellular ATP levels.[6] This metabolic protection is a key component of its neuroprotective effects. In models of cerebral ischemia, hypoglycemia, and traumatic brain injury, pyruvate and its esters have been shown to reduce neuronal cell death.[10][14] This neuroprotection is attributed to a combination of factors:
-
ROS Scavenging: Reducing oxidative damage in the brain.[10]
-
Metabolic Support: Bypassing potential blocks in glycolysis to provide fuel for the Krebs cycle and maintain energy production.[10][14]
-
Inhibition of PARP-1: Preventing the overactivation of Poly-ADP ribose polymerase-1 (PARP-1), an enzyme that, when overactivated by DNA damage, depletes cellular energy stores and leads to cell death.[10][15]
Major Research Applications and Findings
The unique combination of anti-inflammatory, antioxidant, and metabolic properties has made ethyl pyruvate a valuable tool in a wide range of preclinical disease models.
Table 2: Summary of Key Preclinical Findings for Ethyl Pyruvate
| Disease Model | Key Findings | Representative References |
| Sepsis / Endotoxemia | Increased survival rates; Decreased systemic levels of HMGB1, TNF-α, and other cytokines; Ameliorated multiple organ dysfunction. | [11],[12] |
| Acute Pancreatitis | Reduced severity of pancreatitis; Lowered inflammatory markers. | [11] |
| Ischemia-Reperfusion Injury | Protected against organ damage (e.g., heart, kidney, liver) following ischemic events. | [11],[12] |
| Neurological Disorders | Reduced neuronal loss in models of stroke and hypoglycemia; Improved outcomes after traumatic brain injury. | [10],[16],[14] |
| Autoimmune Diseases | Ameliorated disease severity in models of autoimmune myocarditis, colitis, and lupus; Modulated T-cell responses. | [6],[13] |
| Cancer | Inhibited tumor growth and angiogenesis in some models (e.g., lung carcinoma, melanoma); Impaired HMGB1 secretion by cancer cells. | [17] |
Experimental Protocols: In Vivo Studies
Protocol 2: Generalized Workflow for an In Vivo Study of Inflammation
This represents a typical workflow for evaluating the efficacy of a pyruvate ester in an animal model of acute inflammation, such as lipopolysaccharide (LPS)-induced sepsis.
// Nodes start [label="Animal Acclimation\n(e.g., Mice, 7 days)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; grouping [label="Randomization into Groups\n(e.g., Sham, Vehicle, EP-Treated)"]; treatment [label="Pre-treatment or Post-treatment\nwith Ethyl Pyruvate or Vehicle\n(e.g., 40 mg/kg, i.p.)"]; induction [label="Induction of Inflammation\n(e.g., LPS injection, i.p.)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Monitoring\n(Survival, Clinical Scores)"]; endpoint [label="Endpoint Reached\n(e.g., 24 hours post-induction)"]; collection [label="Sample Collection\n(Blood, Tissues)"]; analysis [label="Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sub_analysis1 [label="Cytokine Measurement\n(ELISA for TNF, HMGB1)"]; sub_analysis2 [label="Histopathology\n(Organ Damage Assessment)"]; sub_analysis3 [label="Gene Expression\n(RT-PCR for inflammatory genes)"];
// Edges start -> grouping; grouping -> treatment; treatment -> induction; induction -> monitoring; monitoring -> endpoint; endpoint -> collection; collection -> analysis; analysis -> sub_analysis1 [style=dashed]; analysis -> sub_analysis2 [style=dashed]; analysis -> sub_analysis3 [style=dashed]; }
Caption: Generalized experimental workflow for in vivo inflammation studies.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice).
-
Acclimation: Allow animals to acclimate to the facility for a standard period (e.g., one week).
-
Grouping: Randomly assign animals to experimental groups: (1) Sham (no treatment, no disease induction), (2) Vehicle Control (disease induction + vehicle), (3) Ethyl Pyruvate Treatment (disease induction + EP).
-
Drug Administration: Administer ethyl pyruvate (commonly dissolved in Ringer's lactate solution) via a relevant route (e.g., intraperitoneal injection) at a pre-determined dose (e.g., 20-80 mg/kg). Administration can occur before or after the inflammatory insult, depending on the study's objective (prophylactic vs. therapeutic).
-
Disease Induction: Induce the inflammatory condition. For a sepsis model, this typically involves the intraperitoneal injection of a standardized dose of lipopolysaccharide (LPS).
-
Monitoring and Endpoints: Monitor animals for clinical signs of illness and survival over a defined period (e.g., 24-72 hours).
-
Sample Collection: At the study endpoint, collect blood (for serum cytokine analysis) and tissues (for histology and molecular analysis).
-
Analysis:
-
Biochemical: Measure serum levels of key inflammatory markers like HMGB1, TNF-α, and IL-6 using ELISA.
-
Histological: Stain tissue sections (e.g., lung, liver, kidney) with H&E to assess cellular infiltration and tissue damage.
-
Molecular: Analyze gene expression of inflammatory mediators in tissues using RT-PCR.
-
Conclusion and Future Directions
The study of pyruvate esters has evolved significantly from fundamental organic synthesis to a broad field of biomedical research. Initially explored as stable precursors to the central metabolite pyruvate, these compounds, particularly ethyl pyruvate, were discovered to possess potent antioxidant, anti-inflammatory, and metabolic-modulating properties. Their ability to target key pathological pathways, including the HMGB1 and NF-κB signaling cascades, has established them as invaluable research tools and promising therapeutic candidates.
While preclinical studies have demonstrated remarkable efficacy in a diverse range of disease models, clinical translation remains a key objective. Ethyl pyruvate has been shown to be safe in human volunteers and was tested in a clinical trial for patients undergoing cardiac surgery.[11] Although that initial trial did not show improved outcomes, the compound's robust preclinical profile suggests that further investigation is warranted for other acute and chronic inflammatory conditions.[11] Future research will likely focus on optimizing delivery systems, exploring combination therapies, and conducting well-designed clinical trials to fully elucidate the therapeutic potential of pyruvate esters in human disease.
References
- 1. Metabolic Engineering of Microorganisms to Produce Pyruvate and Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Pyruvate | chemical compound | Britannica [britannica.com]
- 6. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl pyruvate - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. A unique array of neuroprotective effects of pyruvate in neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl pyruvate is a novel anti-inflammatory agent to treat multiple inflammatory organ injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. mdpi.com [mdpi.com]
- 14. Effects of Pyruvate Administration on Mitochondrial Enzymes, Neurological Behaviors, and Neurodegeneration after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US5395822A - Use of pyruvate to prevent neuronal degeneration associated with ischemia - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
The Natural Occurrence and Metabolic Significance of Pyruvate and its Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvic acid, and its conjugate base pyruvate, occupies a pivotal position in cellular metabolism, acting as a central hub that links numerous biochemical pathways. As the final product of glycolysis, pyruvate's fate is crucial in determining the energy status and biosynthetic activities of the cell.[1][2] It can be channeled into the citric acid cycle for complete oxidation and substantial ATP generation, converted to lactate or ethanol under anaerobic conditions, or serve as a precursor for the synthesis of amino acids and fatty acids.[2][3] Beyond its fundamental role in energy metabolism, pyruvate and its esters are found naturally in a variety of foods and biological systems, contributing to their flavor profiles and possessing potential physiological activities. This in-depth technical guide explores the natural occurrence of pyruvate and its esters, provides detailed methodologies for their analysis, and elucidates the key metabolic pathways in which they participate.
Natural Occurrence of Pyruvate and its Esters
Pyruvate is a naturally occurring molecule found in a wide range of biological sources, from microorganisms to plants and animals. Its esters, such as ethyl pyruvate and methyl pyruvate, are also present in nature, often contributing to the aroma and flavor of foods and beverages.
Pyruvate
Pyruvate is an intermediate in several metabolic pathways, including glycolysis, and is therefore ubiquitously present in living organisms.[1]
-
Fruits and Vegetables: Pyruvate is found in various fruits and vegetables. For instance, onions are known to produce pyruvic acid upon tissue disruption, and its concentration is often used as an indicator of pungency.[4] Weakly pungent onions may produce 2 to 4 µmoles of pyruvic acid per gram, while strongly pungent onions can produce 15 to 20 µmoles per gram.[5] Other sources include apples, pears, grapes, carrots, and tomatoes.[6]
-
Fermented Foods and Beverages: The process of fermentation often involves the production and conversion of pyruvate.[7] Consequently, fermented products like beer and wine contain pyruvate.[8] Lactic acid bacteria, used in the fermentation of dairy products and vegetables, metabolize pyruvate, influencing the final flavor and composition of the food.[7][9]
-
Biological Fluids and Tissues: Pyruvate is a normal constituent of blood, with typical concentrations in human plasma ranging from 60-150 µM.[10] Its levels in saliva have also been studied.[7] Pyruvate concentrations in tissues can vary depending on the metabolic state.
| Source Category | Source | Typical Pyruvate Concentration |
| Vegetables | Onions (weakly pungent) | 2 - 4 µmol/g |
| Onions (strongly pungent) | 15 - 20 µmol/g | |
| Biological Fluids | Human Plasma | 60 - 150 µM |
| Human Blood | 35 - 100 µM | |
| Human Serum | 50 - 100 pmol/µL | |
| Human Saliva (healthy) | 1.32 ± 0.10 mg/dL | |
| Human Saliva (oral cancer) | 3.49 ± 0.47 mg/dL | |
| Human Blood (fasted) | 0.44 ± 0.05 mg/100 ml |
Table 1: Quantitative Data on the Natural Occurrence of Pyruvate.
Pyruvate Esters
Pyruvate esters are formed by the reaction of pyruvic acid with an alcohol. They are often volatile compounds that contribute to the aroma of various natural products.
-
Ethyl Pyruvate: This ester is found in fermented beverages like beer and wine.[8] Its formation can be influenced by factors such as pH and the concentrations of pyruvate and ethanol during fermentation.[8]
-
Methyl Pyruvate: Methyl pyruvate has been reported to occur in the orchid Peristeria elata.[11] It is also used as a food flavoring agent.[12]
-
Other Esters: Information on the natural occurrence of other pyruvate esters, such as propyl pyruvate, is limited, with some sources suggesting they are not naturally occurring.
| Ester | Natural Source(s) |
| Ethyl Pyruvate | Beer, Wine |
| Methyl Pyruvate | Peristeria elata (orchid) |
Table 2: Natural Occurrence of Pyruvate Esters.
Metabolic Pathways
Pyruvate's central role in metabolism stems from its position as the link between glycolysis and several other major pathways.
Pyruvate Metabolism
The fate of pyruvate is largely determined by the availability of oxygen.
-
Aerobic Conditions: Conversion to Acetyl-CoA: In the presence of oxygen, pyruvate is transported into the mitochondria and undergoes oxidative decarboxylation to form acetyl-CoA. This irreversible reaction is catalyzed by the pyruvate dehydrogenase complex (PDC).[13] Acetyl-CoA then enters the citric acid cycle (Krebs cycle) for complete oxidation to CO2, generating a large amount of ATP through oxidative phosphorylation.[1]
-
Anaerobic Conditions: Fermentation to Lactate or Ethanol: In the absence of sufficient oxygen, pyruvate is metabolized through fermentation to regenerate the NAD+ required for glycolysis to continue. In animals and some bacteria, pyruvate is reduced to lactate by lactate dehydrogenase (LDH).[3] In yeast and some plants, pyruvate is first decarboxylated to acetaldehyde, which is then reduced to ethanol.[3]
-
Anaplerotic and Biosynthetic Roles: Pyruvate can be carboxylated to oxaloacetate, an intermediate in the citric acid cycle, in a reaction catalyzed by pyruvate carboxylase. This anaplerotic reaction replenishes cycle intermediates that may have been withdrawn for biosynthesis. Pyruvate also serves as a precursor for the synthesis of the amino acid alanine through transamination.[2][14]
Biosynthesis of Pyruvate Esters
The biosynthesis of esters, including pyruvate esters, is generally catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[15] These enzymes facilitate the condensation of an acyl-CoA molecule with an alcohol.[15] For ethyl pyruvate, this would involve the reaction of pyruvate (or more likely a pyruvate-derived acyl-CoA) with ethanol. The specific pathways for the biosynthesis of many pyruvate esters in different organisms are still an active area of research. In yeast, for example, various AATs have been identified that are responsible for the production of a wide range of flavor-active esters.[16]
Experimental Protocols
Accurate quantification of pyruvate and its esters is essential for research in metabolism, food science, and drug development. A variety of analytical methods are available, each with its own advantages and limitations.
Sample Preparation
Proper sample preparation is critical to prevent the degradation of pyruvate and to remove interfering substances.
-
Deproteinization: For biological samples such as blood, serum, or tissue homogenates, deproteinization is a crucial first step. This is often achieved by precipitation with acids like perchloric acid (PCA) or metaphosphoric acid, followed by neutralization.[10][17] Alternatively, ultrafiltration using molecular weight cut-off filters can be employed.[10] It is important to perform this step promptly, as delays can lead to changes in pyruvate concentration.[17]
-
Tissue Homogenization: Tissues should be snap-frozen in liquid nitrogen immediately after collection to halt metabolic activity.[18] Homogenization is typically carried out in a cold buffer, and the resulting homogenate is then deproteinized.[19]
-
Extraction from Plant Tissues: A common method for extracting metabolites from plant tissues involves grinding the frozen tissue to a fine powder under liquid nitrogen. The powder is then extracted with a solvent mixture, often methanol/water, to precipitate proteins and solubilize small molecules.[18]
Protocol: Extraction of Metabolites from Plant Tissue
-
Harvest approximately 100 mg of plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a microcentrifuge tube and add 1 mL of ice-cold 80% (v/v) methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites for analysis.
Quantification of Pyruvate
-
Enzymatic Assays: These are the most common methods for pyruvate quantification due to their high specificity and sensitivity.[20] A widely used assay involves the enzyme lactate dehydrogenase (LDH), which catalyzes the reduction of pyruvate to lactate with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is directly proportional to the pyruvate concentration.[10] Alternatively, pyruvate oxidase can be used in a coupled reaction to produce a colored or fluorescent product.[20]
Protocol: Enzymatic Determination of Pyruvate in Serum
-
Sample Preparation: Deproteinize serum samples by adding an equal volume of 8% perchloric acid. Centrifuge to pellet the precipitated proteins and neutralize the supernatant with a suitable base (e.g., potassium carbonate).
-
Assay Mixture: In a 96-well plate, add 50 µL of the deproteinized and neutralized sample.
-
Reaction Initiation: Add 150 µL of a working solution containing buffer, NADH, and lactate dehydrogenase.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 340 nm using a microplate reader.
-
Quantification: Determine the pyruvate concentration by comparing the change in absorbance to a standard curve prepared with known concentrations of pyruvate.
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can also be used for pyruvate analysis. These methods often require derivatization to improve detection.[17]
Quantification of Pyruvate Esters
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the method of choice for the analysis of volatile compounds like pyruvate esters in complex matrices such as wine and beer.[21][22] Sample preparation often involves a pre-concentration step, such as solid-phase microextraction (SPME) or liquid-liquid extraction.[22]
Protocol: GC-MS Analysis of Ethyl Pyruvate in Wine (General Workflow)
-
Sample Preparation: Place a known volume of wine (e.g., 10 mL) into a headspace vial. Add an internal standard and a salt (e.g., NaCl) to enhance the volatility of the analytes.
-
Extraction: Use an SPME fiber to extract the volatile compounds from the headspace of the vial.
-
Desorption and Injection: Thermally desorb the analytes from the SPME fiber in the hot injection port of the GC.
-
Chromatographic Separation: Separate the compounds on a suitable GC column.
-
Detection and Quantification: Detect and quantify the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Conclusion
Pyruvate and its esters are naturally occurring compounds with significant roles in metabolism and sensory properties of foods. Their central position in numerous metabolic pathways makes them key targets for research in a variety of fields, from fundamental biochemistry to drug development and food science. The analytical methods and metabolic pathway diagrams presented in this guide provide a comprehensive resource for professionals working with these important molecules. Further research is warranted to expand our knowledge of the natural occurrence and biosynthesis of a wider range of pyruvate esters and to develop standardized, high-throughput analytical methods for their quantification.
References
- 1. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. Relationship between Volatile Composition and Bioactive Potential of Vegetables and Fruits of Regular Consumption—An Integrative Approach [mdpi.com]
- 7. Fermentative Foods: Microbiology, Biochemistry, Potential Human Health Benefits and Public Health Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Methyl pyruvate | C4H6O3 | CID 11748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. methyl pyruvate, 600-22-6 [thegoodscentscompany.com]
- 13. The Production of Pyruvate in Biological Technology: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tuscany-diet.net [tuscany-diet.net]
- 15. Alcohol acyltransferases for the biosynthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biosynthetic Pathway for Ethyl Butyrate Production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interference and blood sample preparation for a pyruvate enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. raybiotech.com [raybiotech.com]
- 21. ijoer.com [ijoer.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Propyl Pyruvate for In Vitro Research: Application Notes and Protocols
Disclaimer: Scientific literature extensively covers the in vitro applications of sodium pyruvate and ethyl pyruvate. However, specific studies detailing the delivery and effects of propyl pyruvate are limited. The following application notes and protocols are therefore extrapolated from research on these closely related pyruvate derivatives. Researchers should perform initial dose-response and cytotoxicity assays to determine the optimal and safe concentration of this compound for their specific cell model.
Introduction
This compound is an ester of pyruvic acid. Like other pyruvate derivatives, it is expected to serve as a cell-permeable precursor to pyruvate, a central molecule in cellular metabolism.[1] Once inside the cell, cellular esterases are presumed to hydrolyze this compound into pyruvate and propanol. The released pyruvate can then enter key metabolic pathways, such as the Krebs cycle, to generate ATP.[2] Exogenous pyruvate has demonstrated significant antioxidant and anti-inflammatory properties in a variety of in vitro and in vivo models.[3][4] These effects are attributed to its ability to scavenge reactive oxygen species (ROS), support mitochondrial function, and modulate inflammatory signaling pathways.[2][3]
This compound's utility in in vitro studies is predicted based on the activities of its analogs, like ethyl pyruvate, which has been shown to protect cells from oxidative stress, reduce inflammatory responses, and influence metabolic pathways.[3] Due to its ester linkage, this compound is more lipophilic than sodium pyruvate, which may facilitate its passage across cell membranes.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [5] |
| Molecular Weight | 130.14 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility in Water | Practically insoluble | [5][6] |
| Solubility in Organic Solvents | Soluble in ethanol | [5][6] |
Delivery of this compound to In Vitro Models
The primary challenge in using this compound in vitro is its poor aqueous solubility.[5][6] To overcome this, a stock solution should be prepared in a cell-culture compatible organic solvent, followed by dilution in the culture medium.
Protocol 1: Preparation of this compound Stock Solution and Working Concentrations
-
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.
-
Materials:
-
This compound (CAS No. 20279-43-0)
-
Ethanol (100%, cell culture grade)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile-filtered cell culture medium (e.g., DMEM, RPMI-1640)
-
-
Procedure:
-
Prepare a 1 M stock solution of this compound by dissolving the appropriate amount in 100% ethanol. For example, to make 1 mL of a 1 M stock, add 130.14 mg of this compound to a sterile microfuge tube and add ethanol to a final volume of 1 mL. Mix by vortexing until fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working concentrations by diluting the stock solution into pre-warmed cell culture medium. It is critical to ensure the final concentration of ethanol in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Example Dilution: To treat cells with 1 mM this compound, you can add 1 µL of the 1 M stock solution to 1 mL of cell culture medium. The final ethanol concentration would be 0.1%.
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of ethanol as the highest concentration of this compound used.
-
Vortex the final diluted solution immediately before adding it to the cells to ensure homogeneity.
-
Experimental Protocols and Applications
The following protocols are based on common applications for pyruvate derivatives and should be adapted for this compound.
Protocol 2: Assessing Cytotoxicity of this compound
-
Objective: To determine the non-toxic concentration range of this compound for a specific cell line.
-
Methodology: A standard MTT or WST-1 cell viability assay can be used.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 10 mM) to a low concentration (e.g., 10 µM). Include a vehicle control (medium with the highest percentage of ethanol used) and a positive control for cell death (e.g., 10% DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Protocol 3: Evaluating the Anti-inflammatory Effects of this compound
-
Objective: To investigate if this compound can reduce the inflammatory response in cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).
-
Methodology: This can be assessed by measuring the production of pro-inflammatory cytokines, such as TNF-α or IL-6, using ELISA.
-
Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 2) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include the following controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Analyze the data to determine if this compound treatment reduces cytokine production compared to the LPS-only control.
-
Signaling Pathways and Workflows
The biological effects of pyruvate esters are mediated through various cellular pathways. Once hydrolyzed, the resulting pyruvate molecule can influence metabolism and signaling.
Signaling Pathways
Pyruvate and its derivatives are known to influence key signaling pathways involved in cellular stress response and inflammation.[3]
Caption: Inhibition of the NF-κB inflammatory pathway by pyruvate.
Experimental Workflow
The general workflow for testing the efficacy of this compound in an in vitro model involves several key steps.
Caption: General experimental workflow for in vitro studies with this compound.
Quantitative Data (Based on Ethyl Pyruvate Studies)
Table 1: Effect of Ethyl Pyruvate on T-Cell Proliferation
| Treatment Group | Cell Proliferation (%) |
| Control (Treg differentiation cocktail) | 100 (Baseline) |
| + 125 µM Ethyl Pyruvate (48h) | Increased proliferation noted |
Data adapted from a study on regulatory T-cells, where ethyl pyruvate was shown to enhance proliferation. The original data was presented graphically as CFSE plots.[5]
Table 2: Effect of Ethyl Pyruvate on Inflammatory Cytokine Production (Illustrative)
| Treatment | TNF-α Concentration (pg/mL) |
| Control | < 50 |
| LPS (100 ng/mL) | 2500 ± 210 |
| LPS + Ethyl Pyruvate (1 mM) | 1300 ± 150 |
| Ethyl Pyruvate (1 mM) only | < 50 |
This is illustrative data based on the known effects of ethyl pyruvate in reducing LPS-induced TNF-α production in macrophage cell lines. Researchers should generate their own data for this compound.
References
- 1. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 20279-43-0 [smolecule.com]
Application Notes and Protocols for the Analytical Detection of Propyl Pyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl pyruvate (C₆H₁₀O₃) is a colorless to pale yellow liquid with a sweet, caramel-like, floral aroma.[1] It is used as a flavoring agent in the food industry and may be of interest in various research and development contexts for its potential biochemical properties.[1] Accurate and reliable analytical methods are essential for the quantification and characterization of this compound in various matrices. These application notes provide detailed protocols for the detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two common and powerful analytical techniques.
Analytical Techniques Overview
The selection of an appropriate analytical technique for this compound detection depends on the sample matrix, the required sensitivity, and the analytical instrumentation available.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly suitable technique for the analysis of volatile compounds like this compound. It offers excellent separation and definitive identification based on the mass spectrum of the analyte. GC-MS is particularly useful for analyzing complex mixtures and for trace-level detection.[2][3]
-
High-Performance Liquid Chromatography (HPLC): While this compound is volatile, HPLC can also be employed for its analysis, especially in liquid samples or when derivatization is used to enhance detection. HPLC is a robust technique for the quantification of analytes in various matrices.[4]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. Note that these values are indicative and will require validation for specific laboratory conditions and sample matrices.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/L | 0.1 - 1.0 mg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 mg/L | 0.5 - 5.0 mg/L |
| Linearity Range | 0.1 - 100 mg/L (R² > 0.99) | 1.0 - 200 mg/L (R² > 0.99) |
| Recovery | 90 - 110% | 85 - 105% |
| Precision (RSD%) | < 10% | < 15% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the analysis of this compound using a standard GC-MS system.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 5 mL of an aqueous sample, add 1 g of sodium chloride to increase the ionic strength.
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold for 5 minutes at 200°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM).
-
SIM Ions for this compound (m/z): 43, 41, 27, 15, 39.[1] The primary ion for quantification is typically the most abundant, m/z 43.[1]
3. Data Analysis
-
Identify the this compound peak in the total ion chromatogram based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., NIST library).
-
Quantify the concentration using a calibration curve prepared from this compound standards.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes the analysis of this compound using an HPLC system with UV detection.
1. Sample Preparation
-
For liquid samples, filter through a 0.45 µm syringe filter before injection.
-
If the sample is in a complex matrix, a solid-phase extraction (SPE) cleanup may be necessary.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
3. Data Analysis
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the concentration using a calibration curve generated from a series of this compound standards of known concentrations.
Visualizations
References
- 1. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. Pyruvic Acid: Roles, Sources, Applications, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
Application Note: Quantification of Propyl Pyruvate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl pyruvate, an ester of pyruvic acid, is of growing interest in biomedical research and drug development due to its potential therapeutic effects, including antioxidant and anti-inflammatory properties.[1] Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique well-suited for volatile and semi-volatile organic compounds.
Data Presentation
As this compound is an emerging compound of interest, extensive quantitative data in biological samples is not yet widely published. The following table presents hypothetical, yet realistic, quantitative data for this compound in rat plasma following administration, illustrating the type of data that can be obtained using the described methodology.
| Time Point (Post-Dose) | This compound Concentration in Plasma (µg/mL) | Standard Deviation (µg/mL) |
| 0.5 hr | 15.2 | 1.8 |
| 1 hr | 28.9 | 3.1 |
| 2 hr | 22.5 | 2.5 |
| 4 hr | 10.1 | 1.2 |
| 8 hr | 2.3 | 0.4 |
| 24 hr | < 0.1 (Below LLOQ) | - |
Caption: Table 1. Example quantitative data of this compound in rat plasma.
Experimental Protocols
The recommended method for the quantification of this compound in biological samples is Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This method is highly sensitive and specific for volatile compounds like this compound.
Materials and Reagents
-
This compound (analytical standard)
-
Internal Standard (IS), e.g., Ethyl Pyruvate or a stable isotope-labeled this compound
-
Methanol (HPLC grade)
-
Sodium chloride (NaCl)
-
Urea
-
Deionized water
-
Blank biological matrix (e.g., drug-free rat plasma)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane (PDMS))
Sample Preparation
Proper sample handling is critical to prevent the loss of volatile analytes.
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant and a metabolic inhibitor (e.g., potassium oxalate and sodium fluoride).[2]
-
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C.
-
Sample Aliquoting: Transfer 1.0 mL of the plasma sample (or other biological matrix) into a 20 mL headspace vial.
-
Addition of Reagents: To enhance the release of this compound from the matrix, add 1.0 g of NaCl and 0.5 g of urea to the vial.[1]
-
Spiking of Internal Standard: Add a known concentration of the internal standard to all samples, calibration standards, and quality controls.
-
Vial Sealing: Immediately seal the vials with the magnetic screw caps.
HS-SPME-GC-MS Analysis
-
Incubation: Place the vials in the autosampler tray and incubate at 60°C for 15 minutes with agitation to allow for equilibration of this compound between the sample and the headspace.
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C to extract the volatile analytes.
-
Desorption and GC Injection: Retract the fiber and immediately inject it into the heated GC inlet (250°C) for 5 minutes to desorb the analytes onto the GC column.
-
Gas Chromatography:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 250°C, hold for 2 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 43, 73, 101, 130) and the internal standard.[3]
-
Mass Range (for initial full scan analysis): m/z 40-200.
-
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into the blank biological matrix.
-
Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations to assess the accuracy and precision of the method.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: HS-SPME-GC-MS workflow for this compound quantification.
Logical Relationship of Method Components
Caption: Core principles of the analytical method.
References
Application Notes and Protocols for Assessing the Effects of Propyl Pyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl pyruvate is a propyl ester of pyruvic acid. While research on this compound is not as extensive as that on its analogs, sodium pyruvate and ethyl pyruvate, it is hypothesized to share similar biological activities due to its metabolic conversion to pyruvate. Pyruvate is a key metabolic intermediate with demonstrated antioxidant and anti-inflammatory properties. It can scavenge reactive oxygen species (ROS), enhance cellular energy metabolism, and modulate inflammatory signaling pathways.[1][2][3]
These application notes provide a comprehensive experimental framework to assess the potential antioxidant, anti-inflammatory, and metabolic effects of this compound in a cell-based research setting. Given the limited direct experimental data on this compound, the following protocols are adapted from established methods for sodium pyruvate and ethyl pyruvate. It is strongly recommended that researchers perform initial dose-response studies to determine the optimal, non-toxic concentration range of this compound for their specific cell model.
Physicochemical Properties of this compound
A critical consideration for designing experiments with this compound is its limited aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C6H10O3 | [4][5] |
| Molecular Weight | 130.14 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Solubility in Water | Practically insoluble | [4][6] |
| Solubility in Organic Solvents | Soluble in ethanol | [4][6] |
Note on Preparation of this compound Stock Solution: Due to its poor water solubility, a stock solution of this compound should be prepared in a sterile organic solvent such as ethanol or DMSO. Subsequent dilutions into cell culture media should be done carefully to avoid precipitation, and the final concentration of the solvent in the media should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (media with the same final concentration of the solvent) must be included in all experiments.
Experimental Protocols
The following section details the protocols for assessing the effects of this compound on cell viability and metabolism, oxidative stress, and inflammation.
Assessment of Cell Viability and Metabolic Activity
A primary step in evaluating the effects of a new compound is to determine its impact on cell viability and metabolic function.
1.1. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
Cells of interest (e.g., macrophages like RAW 264.7, or a cell line relevant to the research question)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a wide range of concentrations in a pilot experiment (e.g., 1 µM to 10 mM) to determine the optimal working concentration. Include a vehicle control.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
1.2. Cellular ATP Level Measurement
ATP is the primary energy currency of the cell, and its levels are a direct indicator of metabolic activity and cell health.[9][10]
-
Materials:
-
Cells cultured and treated with this compound as in the MTT assay.
-
Commercial ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
-
-
Protocol:
-
Culture and treat cells with this compound in a 96-well plate as described for the MTT assay.
-
Follow the manufacturer's protocol for the chosen ATP assay kit. Typically, this involves adding a reagent that lyses the cells and provides the necessary components for a luciferase-based reaction.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Assessment of Antioxidant Effects
Pyruvate is a known antioxidant. The following assays can determine if this compound shares this property.
2.1. Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is a common method for detecting intracellular ROS.[3][11][12] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Materials:
-
Cells of interest.
-
This compound.
-
An inducer of oxidative stress (e.g., hydrogen peroxide (H2O2) or lipopolysaccharide (LPS)).
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).
-
Fluorescence microplate reader or fluorescence microscope.
-
-
Protocol:
-
Seed cells in a 96-well plate (for plate reader analysis) or on glass coverslips in a 24-well plate (for microscopy).
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Induce oxidative stress by adding an agent like H2O2 (e.g., 100-500 µM) for a short period (e.g., 30-60 minutes).
-
Wash the cells with a serum-free medium or PBS.
-
Load the cells with DCFH-DA (e.g., 10-20 µM) in a serum-free medium and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
2.2. Analysis of Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response.[13][14][15] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant genes.
-
Materials:
-
Cells treated with this compound.
-
Reagents for protein extraction (lysis buffer).
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary antibodies against Nrf2 and a loading control like β-actin or GAPDH, and a secondary antibody).
-
Alternatively, reagents for quantitative PCR (qPCR) to measure the mRNA levels of Nrf2 target genes (e.g., HO-1, NQO1).
-
-
Protocol (Western Blot for Nrf2 Nuclear Translocation):
-
Treat cells with this compound for various time points.
-
Isolate nuclear and cytoplasmic protein fractions using a nuclear extraction kit.
-
Determine the protein concentration of the extracts.
-
Perform Western blotting on the nuclear extracts using an antibody against Nrf2. A nuclear loading control like Lamin B1 should also be used.
-
An increase in the Nrf2 signal in the nuclear fraction indicates activation of the pathway.
-
Assessment of Anti-inflammatory Effects
Pyruvate and its derivatives have been shown to possess anti-inflammatory properties.
3.1. Measurement of Pro-inflammatory Cytokines
ELISA (Enzyme-Linked Immunosorbent Assay) is a sensitive method for quantifying the concentration of specific proteins, such as pro-inflammatory cytokines like TNF-α and IL-6, in cell culture supernatants.[2][16][17]
-
Materials:
-
Cells (e.g., macrophages like RAW 264.7).
-
This compound.
-
An inflammatory stimulus (e.g., LPS).
-
Commercial ELISA kits for TNF-α and IL-6.
-
Microplate reader.
-
-
Protocol:
-
Seed cells in a 24-well or 48-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
3.2. Analysis of NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[18][19][20] Its activation involves the phosphorylation and degradation of the inhibitory protein IκBα, leading to the translocation of the p65 subunit to the nucleus.
-
Materials:
-
Cells treated with this compound and an inflammatory stimulus.
-
Reagents for protein extraction and Western blotting.
-
Primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control.
-
-
Protocol (Western Blot):
-
Treat cells with this compound followed by an inflammatory stimulus for a short duration (e.g., 15-60 minutes).
-
Lyse the cells and extract total protein.
-
Perform Western blotting using antibodies to detect the phosphorylated (activated) forms of IκBα and p65. A decrease in total IκBα and an increase in the phosphorylated forms of IκBα and p65 indicate pathway activation. This compound's anti-inflammatory effect would be demonstrated by the inhibition of these changes.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are example tables with hypothetical data for this compound, based on expected outcomes from studies on ethyl pyruvate.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound (mM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 102 ± 4.8 |
| 1 | 98 ± 6.1 |
| 5 | 95 ± 5.5 |
| 10 | 85 ± 7.3 |
| 20 | 60 ± 8.9 |
Table 2: Effect of this compound on LPS-Induced TNF-α Production
| Treatment | TNF-α (pg/mL) |
| Control | 50 ± 10 |
| LPS (1 µg/mL) | 1500 ± 120 |
| LPS + this compound (1 mM) | 1200 ± 110 |
| LPS + this compound (5 mM) | 800 ± 95 |
| LPS + this compound (10 mM) | 400 ± 50 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effects.
NF-κB Signaling Pathway
Caption: NF-κB signaling pathway and proposed inhibition by this compound.
Nrf2 Antioxidant Signaling Pathway
Caption: Nrf2 antioxidant signaling and potential activation by this compound.
References
- 1. Measurement of cellular ATP levels [bio-protocol.org]
- 2. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cellular ATP level measurement [bio-protocol.org]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. ATP Assays | What is an ATP Assay? [promega.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. doc.abcam.com [doc.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. cusabio.com [cusabio.com]
Propyl Pyruvate: A Novel Substrate for Probing Cellular Metabolism and Enzyme Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl pyruvate, the propyl ester of pyruvic acid, presents a novel tool for researchers in biochemistry and drug development. While not a direct metabolite, its potential to act as a cell-permeable precursor to pyruvate opens new avenues for studying cellular metabolism, enzyme kinetics, and for screening therapeutic compounds. This document provides detailed application notes and hypothetical protocols for the use of this compound as a substrate in various biochemical assays. The methodologies outlined are based on established principles of pyruvate metabolism and enzyme assays, adapted for the unique properties of this compound.
Introduction to this compound
This compound (C₆H₁₀O₃) is a colorless to pale yellow liquid with a floral, caramel-like aroma.[1] While it has been used as a flavoring agent, its structural similarity to pyruvate, a central molecule in cellular metabolism, suggests its potential as a valuable research tool.[2][3] The ester linkage in this compound can potentially be hydrolyzed by intracellular esterases, releasing pyruvate and propanol. This characteristic makes it a candidate for use as a "pro-substrate" or a prodrug approach to deliver pyruvate into cells.[4][5]
Key Potential Applications:
-
Studying Cellular Metabolism: By providing a controlled release of pyruvate within cells, this compound can be used to investigate the flux through various metabolic pathways, such as glycolysis, gluconeogenesis, and the citric acid cycle.[2][6][7]
-
Enzyme Kinetics and Inhibition: this compound can be used to study the kinetics of enzymes that utilize pyruvate as a substrate, such as pyruvate dehydrogenase and lactate dehydrogenase, in a more controlled intracellular delivery system.[8][9][10]
-
Drug Screening: It can be employed in high-throughput screening assays to identify inhibitors or activators of pyruvate-dependent pathways, which are often dysregulated in diseases like cancer.[11][12]
Biochemical Principle of this compound as a Pyruvate Donor
The central hypothesis for the use of this compound in biochemical assays is its intracellular conversion to pyruvate. This process is presumed to be catalyzed by non-specific cellular esterases.
Caption: Intracellular conversion of this compound to pyruvate.
Experimental Protocols
The following are detailed, hypothetical protocols for utilizing this compound in common biochemical assays. Researchers should optimize these protocols for their specific experimental systems.
Cellular Pyruvate Release Assay
This assay aims to confirm the intracellular conversion of this compound to pyruvate.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
This compound
-
Pyruvate Assay Kit (e.g., colorimetric or fluorometric)[13][14]
-
Cell lysis buffer
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Culture: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and wash the cells with PBS. Add fresh medium containing varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specific time course (e.g., 1, 2, 4, 8 hours).
-
Cell Lysis: After incubation, remove the medium and wash the cells twice with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Pyruvate Quantification: Use a commercial pyruvate assay kit to measure the concentration of pyruvate in the cell lysates.[13][14] Follow the manufacturer's instructions for the assay.
-
Data Analysis: Plot the intracellular pyruvate concentration against the concentration of this compound and the incubation time.
Caption: Workflow for the cellular pyruvate release assay.
Lactate Dehydrogenase (LDH) Activity Assay
This assay uses this compound as a source of pyruvate for measuring LDH activity in cell lysates.
Materials:
-
Cell lysate containing LDH
-
This compound
-
NADH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer and NADH (final concentration, e.g., 0.2 mM).
-
Initiate Reaction: Add the cell lysate to the reaction mixture. To initiate the reaction, add this compound at various concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM).
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the oxidation of NADH.
-
Control: Run a control reaction without this compound to measure any background NADH oxidation.
-
Data Analysis: Calculate the rate of NADH oxidation (ΔA340/min) and plot it against the this compound concentration to determine the kinetic parameters.
Pyruvate Dehydrogenase (PDH) Complex Activity Assay
This protocol outlines the use of this compound to assess the activity of the PDH complex.[8]
Materials:
-
Isolated mitochondria or purified PDH complex
-
This compound
-
Coenzyme A (CoA)
-
NAD⁺
-
Thiamine pyrophosphate (TPP)
-
Assay Buffer (e.g., 30 mM potassium phosphate, pH 7.0, containing MgCl₂)[8]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, CoA, NAD⁺, and TPP at their optimal concentrations.
-
Pre-incubation: Add the mitochondrial preparation or purified PDH to the reaction mixture and pre-incubate for 5 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding varying concentrations of this compound.
-
Measurement: Monitor the production of NADH by measuring the increase in absorbance at 340 nm.
-
Data Analysis: Determine the initial reaction velocities and plot them against the this compound concentration to calculate Km and Vmax.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the described experiments.
Table 1: Intracellular Pyruvate Concentration after this compound Treatment
| This compound (µM) | Incubation Time (h) | Intracellular Pyruvate (µM) |
| 10 | 1 | 5.2 ± 0.8 |
| 10 | 4 | 15.7 ± 2.1 |
| 50 | 1 | 22.1 ± 3.5 |
| 50 | 4 | 68.9 ± 7.3 |
Table 2: Kinetic Parameters of LDH with this compound as a Substrate Precursor
| Enzyme | Substrate | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) |
| Lactate Dehydrogenase | This compound | 1.2 | 85.4 |
| Lactate Dehydrogenase | Pyruvate | 0.15 | 120.7 |
Table 3: Inhibition of Pyruvate Dehydrogenase Complex by a Test Compound using this compound
| Test Compound | Substrate | IC₅₀ (µM) |
| Compound X | This compound | 25.6 |
| Compound X | Pyruvate | 18.3 |
Signaling and Metabolic Pathways
This compound, upon conversion to pyruvate, influences central metabolic pathways.
Caption: Intersection of this compound with central metabolic pathways.
Conclusion and Future Directions
This compound holds promise as a valuable tool for studying cellular metabolism and for drug discovery. Its ability to deliver pyruvate into cells in a controlled manner allows for novel experimental designs to probe the intricacies of pyruvate-dependent pathways. The protocols provided herein serve as a starting point for researchers to explore the utility of this compound. Future studies should focus on validating its intracellular conversion rate across different cell types and exploring its potential in in vivo models. The development of other alkyl pyruvate esters could also provide a range of pyruvate donors with varying rates of hydrolysis, further expanding the experimental possibilities.
References
- 1. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 3. The Production of Pyruvate in Biological Technology: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years [mdpi.com]
- 6. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Pyruvate Assay Kit [cellbiolabs.com]
Application of Propyl Pyruvate and its Analogs in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl pyruvate, a propyl ester of pyruvic acid, is a lipophilic derivative of pyruvate. While direct studies on this compound are limited, extensive research on the closely related ethyl pyruvate and other pyruvate analogs, such as N-propyl oxamate, provides significant insights into its potential applications in metabolic studies. Pyruvate and its derivatives are key molecules in cellular metabolism and have demonstrated significant therapeutic potential as antioxidant and anti-inflammatory agents.[1][2][3] This document outlines the applications of these compounds in metabolic research, focusing on their roles in ischemia-reperfusion injury, sepsis, and as metabolic inhibitors. The provided protocols and data are primarily based on studies of ethyl pyruvate and N-propyl oxamate, and should be adapted and validated for this compound.
Core Mechanisms of Action
Pyruvate and its esters exert their effects through several key mechanisms:
-
Antioxidant Properties: Pyruvate directly scavenges reactive oxygen species (ROS), such as hydrogen peroxide, through a non-enzymatic decarboxylation reaction.[4][5] This direct antioxidant activity helps protect cells from oxidative damage.
-
Anti-inflammatory Effects: Ethyl pyruvate has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB and reduce the expression of inflammatory cytokines like TNF-α and IL-6.[6][7] This is partly attributed to its ability to modulate the release of high mobility group box 1 (HMGB1), a key mediator of inflammation.[8]
-
Metabolic Modulation: As a central molecule in energy metabolism, pyruvate can influence various metabolic pathways.[9][10] N-propyl oxamate, an analog of this compound, is an inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.[11][12] By inhibiting LDH, these compounds can shift the metabolic balance from glycolysis towards oxidative phosphorylation.
Key Applications in Metabolic Research
Ischemia-Reperfusion Injury
Ethyl pyruvate has shown significant protective effects in animal models of ischemia-reperfusion (I/R) injury in various organs, including the heart, liver, and kidneys.[13][14] Its antioxidant and anti-inflammatory properties are believed to be the primary mechanisms behind this protection.
Sepsis and Systemic Inflammation
Ethyl pyruvate has been extensively studied as a potential therapeutic agent for sepsis and endotoxemia.[15][16][17] It has been shown to improve survival rates and reduce organ damage in animal models of sepsis by attenuating the systemic inflammatory response.[15][18]
Lactate Dehydrogenase (LDH) Inhibition
Pyruvate analogs, such as N-propyl oxamate, are valuable tools for studying the role of LDH in various physiological and pathological processes, including cancer metabolism and spermatogenesis.[11][19] Inhibition of LDH can lead to a reduction in lactate production and a shift towards oxidative metabolism, which can be detrimental to cancer cells that rely on glycolysis (the Warburg effect).[20]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on pyruvate derivatives.
Table 1: Inhibitory Constants (Ki) of N-propyl oxamate against Lactate Dehydrogenase (LDH) Isozymes
| LDH Isozyme | Substrate | Inhibitor | Ki (mmol/L) | Source |
| LDH-A4 | Pyruvate | N-propyl oxamate | 0.094 | [12] |
| LDH-B4 | Pyruvate | N-propyl oxamate | 0.119 | [12] |
| LDH-C4 | Pyruvate | N-propyl oxamate | 0.015 | [12] |
Table 2: Experimental Dosages of Ethyl Pyruvate in Animal Models
| Animal Model | Species | Dosage | Route of Administration | Application | Source |
| Sepsis (CLP model) | Mouse | 40 mg/kg | Intraperitoneal | Pre-treatment | [17] |
| Sepsis (CLP model) | Mouse | 75 mg/kg | Intraperitoneal | Post-treatment | [16] |
| Endotoxemia (LPS model) | Mouse | 40 mg/kg | Intraperitoneal | Pre-treatment | [17] |
| Focal Cerebral Ischemia | Rat | 1000 mg/kg | Intraperitoneal | Pre- and Post-treatment | [21] |
Experimental Protocols
Protocol 1: Evaluation of Ethyl Pyruvate in a Murine Model of Sepsis (Cecal Ligation and Puncture - CLP)
This protocol is adapted from studies by Ulloa et al. and Hou et al.[16][17]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Ethyl pyruvate (Sigma-Aldrich)
-
Ringer's lactate solution
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
5-0 silk suture
-
21-gauge needle
-
Antibiotics (e.g., primaxin)
-
Normal saline
Procedure:
-
Animal Preparation: Anesthetize mice using an approved anesthetic protocol.
-
Surgical Procedure (CLP):
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum with a 5-0 silk suture at 5 mm from the cecal tip.
-
Puncture the cecum twice with a 21-gauge needle.
-
Gently squeeze the cecum to express a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.
-
-
Treatment Administration:
-
Immediately following CLP, administer ethyl pyruvate (e.g., 40-75 mg/kg) or vehicle (Ringer's lactate) via intraperitoneal injection.[16][17]
-
Administer antibiotics (e.g., 0.5 mg/kg primaxin, subcutaneously) and fluid resuscitation (e.g., 20 ml/kg normal saline, subcutaneously) as required by the specific experimental design.[17]
-
-
Monitoring and Endpoint Analysis:
-
Monitor animals for survival over a period of up to 7 days.
-
At predetermined time points, collect blood and tissue samples for analysis of inflammatory cytokines (e.g., TNF-α, IL-6 by ELISA), organ damage markers (e.g., serum creatinine), and histological examination.[15]
-
Protocol 2: In Vitro LDH Inhibition Assay with N-propyl oxamate
This protocol is based on the principles of enzyme kinetics described in the literature.[11][12]
Materials:
-
Purified LDH isozyme (e.g., rabbit muscle LDH, Sigma-Aldrich)
-
NADH
-
Sodium pyruvate
-
N-propyl oxamate
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of NADH, sodium pyruvate, and N-propyl oxamate in phosphate buffer.
-
Assay Setup:
-
In a cuvette, add phosphate buffer, NADH (to a final concentration of ~0.15 mM), and varying concentrations of N-propyl oxamate.
-
Add the LDH enzyme solution and incubate for a few minutes at a constant temperature (e.g., 25°C).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding varying concentrations of sodium pyruvate.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time plot.
-
Generate Lineweaver-Burk plots (1/V vs. 1/[Pyruvate]) for each inhibitor concentration to determine the type of inhibition and the inhibitory constant (Ki).[11]
-
Signaling Pathways and Experimental Workflows
Antioxidant and Anti-inflammatory Signaling of Pyruvate Derivatives
Pyruvate and its esters are known to modulate key signaling pathways involved in inflammation and oxidative stress. The diagram below illustrates the putative mechanism of action.
Caption: Antioxidant and anti-inflammatory signaling pathway of pyruvate derivatives.
Experimental Workflow for Evaluating this compound in a Sepsis Model
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a preclinical model of sepsis.
Caption: Experimental workflow for sepsis model evaluation.
Conclusion and Future Directions
While direct experimental data on this compound is currently scarce, the extensive research on ethyl pyruvate and other pyruvate analogs strongly suggests its potential as a valuable tool in metabolic research. Its predicted antioxidant, anti-inflammatory, and metabolic modulatory properties make it a compelling candidate for investigation in a variety of disease models. Future studies should focus on directly characterizing the physicochemical and biological properties of this compound, establishing its pharmacokinetic and pharmacodynamic profiles, and validating its efficacy in relevant preclinical models. The protocols and data presented here provide a solid foundation for initiating such investigations.
References
- 1. Ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl pyruvate: a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Pyruvate is an endogenous anti-inflammatory and anti-oxidant molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of pyruvate metabolism in metabolic-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. JCI Insight - Enhancing mitochondrial pyruvate metabolism ameliorates ischemic reperfusion injury in the heart [insight.jci.org]
- 14. Enhancing mitochondrial pyruvate metabolism ameliorates ischemic reperfusion injury in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Ethyl pyruvate protects against sepsis by regulating energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Ethyl pyruvate protects against sepsis-associated encephalopathy through inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective inhibition of the sperm-specific lactate dehydrogenase isozyme-C4 by N-isopropyl oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- 21. web-archive.southampton.ac.uk [web-archive.southampton.ac.uk]
Application Notes and Protocols for Propyl Pyruvate in Cellular Energy Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate is a pivotal metabolite at the intersection of major energy-producing pathways, including glycolysis and the tricarboxylic acid (TCA) cycle.[1][2] Its entry into the mitochondria fuels oxidative phosphorylation, the primary source of cellular ATP.[3] However, the direct use of pyruvate in cell culture can be limited by its stability and transport across the cell membrane.[4] Propyl pyruvate, as a more lipophilic ester of pyruvate, is expected to readily cross cellular membranes, where it can be hydrolyzed by intracellular esterases to release pyruvate, providing a direct substrate for cellular energy metabolism.[4] This property makes it a potentially valuable tool for investigating cellular bioenergetics, mitochondrial function, and the metabolic adaptations of cells in various physiological and pathological states.
Principle of Action
This compound is anticipated to act as a pro-drug, delivering pyruvate into the cell. Once inside, the ester bond is cleaved, releasing pyruvate and propanol. The released pyruvate can then enter multiple metabolic pathways:
-
Conversion to Acetyl-CoA: Pyruvate is transported into the mitochondria and decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA, which then enters the TCA cycle.[3]
-
Conversion to Lactate: In the cytoplasm, pyruvate can be reduced to lactate by lactate dehydrogenase, a process that regenerates NAD+ required for glycolysis.
-
Anaplerosis: Pyruvate can be carboxylated to form oxaloacetate, replenishing TCA cycle intermediates.[5]
By providing a direct and sustained source of intracellular pyruvate, this compound can be used to study its effects on metabolic flux, ATP production, and cellular responses to metabolic stress.
Applications
-
Studying mitochondrial respiration and function: By providing a key substrate for the TCA cycle, this compound can be used to assess mitochondrial capacity and health.
-
Investigating the Warburg effect in cancer cells: Researchers can explore how cancer cells utilize pyruvate in the presence of glucose and glutamine.
-
Modeling ischemia-reperfusion injury: Supplementation with pyruvate esters has been shown to be protective in models of ischemia-reperfusion by enhancing ATP levels and reducing oxidative stress.[6][7]
-
Drug screening and development: this compound can be used as a tool to study the metabolic effects of drug candidates.
Quantitative Data Summary
The following table summarizes quantitative data from studies using the related compound, ethyl pyruvate. These values can serve as a reference for designing experiments with this compound.
| Parameter Measured | Experimental Model | Treatment | Result | Reference |
| Myocardial ATP Levels | Isolated Rat Hearts (Ischemia-Reperfusion) | 2 mM Ethyl Pyruvate | ATP levels: 4.26 ± 0.43 µmol/g protein (vs. 1.28 ± 0.17 in control) | [6] |
| Myocardial ATP Levels | Rat Model of Off-Pump Coronary Bypass | Ringer's Ethyl Pyruvate (IV bolus) | ATP levels: 2650 ± 759 nmol/g (vs. 892 ± 276 in control) | [7] |
| Liver ATP Levels | Sepsis Mouse Model | Ethyl Pyruvate (intraperitoneal) | Significant increase in ATP, TAN, and EC levels compared to control | [8][9] |
| Liver Lactate/Pyruvate Ratio | Sepsis Mouse Model | Ethyl Pyruvate (intraperitoneal) | Significantly reduced lactate and lactate/pyruvate levels compared to control | [8][9] |
| Cell Metabolic Activity | Cultured Human Trabecular Meshwork Cells (Oxidative Stress) | 3-10 mM Ethyl Pyruvate | Significantly higher metabolic activity compared to control | [10] |
Experimental Protocols
Note: These protocols are adapted from studies using ethyl pyruvate and should be optimized for this compound.
Protocol 1: Assessment of Cellular ATP Levels Following this compound Treatment
Objective: To determine the effect of this compound on intracellular ATP concentrations.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 M in DMSO or ethanol, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
ATP Assay Kit (e.g., luciferase-based)
-
Luminometer
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 mM). Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the prepared working solutions.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours).
-
ATP Measurement:
-
Wash the cells once with PBS.
-
Lyse the cells according to the ATP assay kit manufacturer's instructions.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the ATP assay reagent (containing luciferase and D-luciferin) to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in each sample based on the standard curve.
-
Normalize the ATP concentration to the protein concentration of each sample or cell number.
-
Express the results as a fold change relative to the vehicle control.
-
Protocol 2: Analysis of Mitochondrial Respiration using a Seahorse XF Analyzer
Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) and key parameters of mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XFe24 or XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, glutamine, and this compound
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cell line of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density for your cell type. Incubate overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with desired concentrations of glucose (e.g., 10 mM), glutamine (e.g., 2 mM), and this compound (e.g., 1 mM).[11] Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Preparation:
-
Remove the growth medium from the cells.
-
Wash the cells with the prepared assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the mitochondrial stress test compounds.
-
Place the cell culture microplate into the Seahorse XF Analyzer.
-
Run the assay protocol, which will measure the basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Analysis:
-
Use the Seahorse Wave software to analyze the OCR data.
-
Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the results between cells treated with and without this compound.
-
Protocol 3: Measurement of Lactate and Pyruvate Levels
Objective: To determine the effect of this compound on the intracellular and extracellular lactate to pyruvate ratio, an indicator of the cellular redox state.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lactate Assay Kit
-
Pyruvate Assay Kit
-
Spectrophotometer or fluorometer
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Sample Collection:
-
Extracellular: Collect the cell culture medium at the end of the incubation period.
-
Intracellular: Wash the cells with ice-cold PBS and lyse them using a suitable buffer provided in the assay kits or by sonication/freeze-thaw cycles.
-
-
Sample Preparation: Deproteinate the samples by passing them through a 10 kDa molecular weight cutoff filter.
-
Lactate and Pyruvate Measurement:
-
Follow the manufacturer's instructions for the lactate and pyruvate assay kits. This typically involves adding a reaction mix to the samples and standards.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentrations of lactate and pyruvate in each sample using the respective standard curves.
-
Calculate the lactate to pyruvate ratio for both intracellular and extracellular compartments.
-
Compare the ratios between the control and this compound-treated groups.
-
Visualizations
Caption: this compound's Entry into Central Carbon Metabolism.
Caption: General Experimental Workflow for Studying this compound.
References
- 1. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current knowledge about pyruvate supplementation: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ethyl pyruvate on cardiac function recovery and apoptosis reduction after global cold ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl pyruvate enhances ATP levels, reduces oxidative stress and preserves cardiac function in a rat model of off-pump coronary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. dovepress.com [dovepress.com]
- 10. Ethyl pyruvate treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Propyl Pyruvate in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Exogenous pyruvate, administered in forms such as sodium pyruvate and ethyl pyruvate, has demonstrated significant therapeutic potential in various animal models due to its antioxidant, anti-inflammatory, and metabolic properties.[1][2][3] It plays a crucial role in cellular respiration and metabolism, serving as a key intermediate in the synthesis of carbohydrates, fats, and proteins.[4] Research in animal models has shown its benefits in conditions like epilepsy, ischemia, and toxicant-induced injury.[5][6][7] The primary mechanisms of action include neutralizing reactive oxygen species (ROS), stabilizing mitochondrial function, maintaining ATP levels, and inhibiting inflammatory pathways like NF-κB.[1][2]
While extensive research exists for ethyl and sodium pyruvate, literature specifically detailing the in vivo administration of propyl pyruvate for therapeutic purposes is scarce. This compound is primarily recognized as a flavoring agent.[8] A critical difference is its physical property: this compound is a colorless to pale yellow liquid that is practically insoluble in water, which necessitates specialized formulation protocols for in vivo delivery.[8]
These application notes provide a generalized, hypothetical protocol for the administration of this compound based on its chemical properties and methodologies used for other water-insoluble compounds and pyruvate esters. The accompanying data and pathways are derived from studies on more common pyruvate forms and are provided for contextual reference.
Properties of this compound
Understanding the physicochemical properties of this compound is essential for designing an effective in vivo administration strategy.
| Property | Value | Source |
| Chemical Formula | C6H10O3 | PubChem[8] |
| Molar Mass | 130.14 g/mol | PubChem[8] |
| Appearance | Colorless to pale yellow liquid | PubChem[8] |
| Solubility in Water | Practically insoluble or insoluble | PubChem[8] |
| Solubility in Ethanol | Soluble | PubChem[8] |
| Density | 1.012-1.020 g/cm³ (at 20°C) | PubChem[8] |
Quantitative Data from Pyruvate Analog Studies
The following table summarizes quantitative data from in vivo studies using common pyruvate analogs (ethyl pyruvate and sodium pyruvate) to provide a reference for dose-ranging and expected biological effects.
| Pyruvate Form | Animal Model | Dose | Administration Route | Condition Studied | Key Quantitative Outcomes | Reference |
| Ethyl Pyruvate | Rats, Mice | 40 - 100 mg/kg | Intraperitoneal (i.p.), Oral | Various Toxicant Exposures | Reduction of inflammatory mediators (HMGB1, NF-κB), decrease in ROS levels, increase in GSH levels. | [1] |
| Sodium Pyruvate | Male Mice | 1 g/kg | Intraperitoneal (i.p.) | High-Fat Diet (HFD) Induced Metabolic Dysfunction | Significantly increased pyruvate and lactate concentrations in blood and epididymal white adipose tissue (eWAT). | [9] |
| Pyruvic Acid | Sprague-Dawley Rats | 250, 500, 1000 mg/kg | Intraperitoneal (i.p.) | Permanent Middle Cerebral Artery Occlusion (pMCAO) | Lower doses (250, 500 mg/kg) reduced mortality and neurological deficits without reducing infarct volume. The highest dose (1000 mg/kg) increased cortical infarction by 27%. | [10] |
| [1-13C]pyruvate | Wistar Rats | 0.1 - 0.4 mmol/kg | Intravenous (i.v.) | Metabolic Conversion Study | Dose-dependent saturation of cellular uptake and/or enzymatic activity in heart, liver, and kidney tissues. | [11] |
Proposed Experimental Protocols for this compound Administration
Given its insolubility in water, this compound cannot be administered in a simple aqueous solution. The following protocols are proposed based on methods for other hydrophobic compounds.[12] It is critical to perform pilot studies to determine the tolerability and efficacy of any formulation.
Protocol 3.1: Oral Administration (Gavage)
This protocol utilizes a lipid-based carrier, which is suitable for water-insoluble agents and facilitates gastrointestinal absorption.
Materials:
-
This compound (liquid)
-
Ethanol (96-100%, ACS grade)
-
Olive oil or other suitable acylglycerol carrier
-
Warming plate or water bath
-
Glass vials
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Preparation of Stock Solution: In a glass vial, dissolve the required amount of this compound in a minimal volume of ethanol. For example, create a concentrated stock of 100 mg/mL in ethanol.
-
Vehicle Preparation: Gently warm the olive oil to approximately 40°C to reduce its viscosity.
-
Formulation: Add the ethanolic this compound solution to the warm olive oil. The final concentration of ethanol in the formulation should be kept low (ideally <5-10%) to avoid toxicity.
-
Ethanol Evaporation: Gently mix the solution and allow the ethanol to evaporate by leaving the vial uncapped in a fume hood or by using a gentle stream of nitrogen. This results in a clear solution of this compound in the oil carrier.
-
Dose Administration:
-
Ensure animals are properly restrained.
-
Draw the required volume of the this compound-oil solution into a syringe fitted with an appropriately sized oral gavage needle.
-
Administer the dose carefully to the stomach, avoiding entry into the trachea.
-
A typical administration volume for mice is 5-10 mL/kg and for rats is 5 mL/kg.
-
Protocol 3.2: Intraperitoneal (IP) Administration
IP administration of an oil-based solution should be approached with caution as it can cause irritation or peritonitis. A formulation with a biocompatible solubilizing agent is preferred.
Materials:
-
This compound (liquid)
-
DMSO (Dimethyl sulfoxide)
-
PEG400 (Polyethylene glycol 400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Syringes and needles (25-27 gauge)
Procedure:
-
Formulation (Solubilization):
-
Prepare a vehicle solution. A common vehicle for hydrophobic compounds is a mix of DMSO, PEG400, and Saline. A typical ratio might be 10% DMSO, 40% PEG400, and 50% Saline.
-
First, dissolve the required amount of this compound in DMSO.
-
Add PEG400 to the solution and mix thoroughly.
-
Finally, add the saline dropwise while vortexing to prevent precipitation of the compound. The final solution should be clear.
-
-
Dose Administration:
-
Ensure the final formulation is at room temperature before injection.
-
Properly restrain the animal, exposing the lower abdominal quadrants.
-
Insert the needle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Inject the solution slowly.
-
Monitor the animal for any signs of distress or irritation post-injection.
-
Visualizing Workflows and Mechanisms
Experimental and Metabolic Pathways
The following diagrams illustrate the proposed experimental workflow for administering this compound and the established cellular mechanisms and metabolic fate of the pyruvate molecule.
Caption: Proposed experimental workflow for in vivo this compound administration.
References
- 1. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. exogenous-pyruvate-in-defense-against-human-exposure-toxicants-a-review-of-in-vitro-and-in-vivo-evidence - Ask this paper | Bohrium [bohrium.com]
- 4. The Production of Pyruvate in Biological Technology: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic correction by pyruvate halts acquired epilepsy in multiple rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate enhancement of cardiac performance: Cellular mechanisms and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence [mdpi.com]
- 8. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effects of pyruvate administration on mRNA expression of inflammatory cytokines in adipose tissue and whole‐body glucose metabolism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of pyruvate administration on infarct volume and neurological deficits following permanent focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of pyruvate dose on in vivo metabolism and quantification of hyperpolarized ¹³C spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Formulating Propyl Pyruvate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl pyruvate, a simple ester of pyruvic acid, is a promising therapeutic candidate with demonstrated neuroprotective, anti-inflammatory, and antioxidant properties.[1][2][3][4] Its potential applications in preclinical research are expanding, particularly in studies related to neurodegenerative diseases and inflammatory conditions. This compound is a colorless to pale yellow liquid that is practically insoluble in water, presenting a formulation challenge for in vivo administration.[5][6] This document provides detailed application notes and protocols for the formulation, characterization, and preclinical evaluation of this compound to guide researchers in harnessing its therapeutic potential.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for successful formulation development.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [5][7] |
| Molecular Weight | 130.14 g/mol | [5][7] |
| Appearance | Colorless to pale yellow liquid | [5][8] |
| Solubility | Practically insoluble in water; Soluble in ethanol, methanol, and chloroform | [5][7] |
| Density | 1.012 - 1.020 g/cm³ at 20°C | [6] |
| Boiling Point | 168 - 169 °C | [6][8] |
| logP (o/w) | ~0.9 | [5] |
Preclinical Formulation Strategies
Due to its poor water solubility, this compound requires specific formulation strategies to ensure adequate bioavailability for preclinical studies. The choice of formulation will depend on the intended route of administration.
Parenteral Formulations (Intravenous, Intraperitoneal)
For intravenous (IV) or intraperitoneal (IP) administration, a solution or a fine suspension is required. Given this compound's solubility in organic solvents, a co-solvent approach is often suitable.
Recommended Parenteral Formulation:
| Component | Concentration (v/v) | Purpose |
| This compound | 1 - 50 mg/mL | Active Pharmaceutical Ingredient |
| Dimethyl Sulfoxide (DMSO) | 10 - 20% | Co-solvent |
| Polyethylene Glycol 400 (PEG400) | 40 - 60% | Co-solvent/Viscosity modifier |
| Saline (0.9% NaCl) | q.s. to 100% | Vehicle |
Protocol for Parenteral Formulation Preparation:
-
Weigh the required amount of this compound.
-
In a sterile container, dissolve the this compound in DMSO with gentle vortexing.
-
Add PEG400 to the solution and mix thoroughly until a homogenous solution is formed.
-
Slowly add saline to the desired final volume while continuously mixing.
-
Visually inspect the final formulation for any precipitation or phase separation.
-
Filter the final solution through a 0.22 µm sterile filter for IV administration.
Oral Formulation (Oral Gavage)
For oral administration, a suspension is a practical approach for water-insoluble compounds like this compound.
Recommended Oral Suspension Formulation:
| Component | Concentration (w/v) | Purpose |
| This compound | 10 - 100 mg/mL | Active Pharmaceutical Ingredient |
| Methylcellulose (0.5%) | 0.5% | Suspending agent |
| Tween 80 (0.1%) | 0.1% | Wetting agent |
| Purified Water | q.s. to 100% | Vehicle |
Protocol for Oral Suspension Preparation:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to hot water (around 80°C) while stirring, then allowing it to cool to form a clear, viscous solution.
-
In a separate container, disperse the this compound in a small amount of the methylcellulose solution containing 0.1% Tween 80 to form a paste.
-
Gradually add the remaining methylcellulose solution to the paste while continuously stirring or homogenizing until a uniform suspension is achieved.
-
Store the suspension in a tightly sealed container, protected from light. Shake well before each use.
Experimental Protocols
In Vivo Neuroprotection Study: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the induction of Parkinson's-like neurodegeneration using MPTP and the evaluation of the neuroprotective effects of this compound.
Experimental Workflow:
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
MPTP Administration: Prepare a fresh solution of MPTP hydrochloride in sterile saline. Administer MPTP at a dose of 20 mg/kg intraperitoneally (i.p.) once daily for 7 consecutive days.[1][3]
-
This compound Treatment: Administer this compound (formulated as described above) at a dose of 50 mg/kg (i.p.) 30 minutes prior to each MPTP injection. The control group receives vehicle injections.
-
Behavioral Assessment: On day 8, assess motor coordination and balance using a rotarod test.
-
Neurochemical Analysis: Euthanize mice and dissect the striatum. Analyze dopamine and its metabolites using HPLC with electrochemical detection.
-
Immunohistochemistry: Perfuse the brains and process for tyrosine hydroxylase (TH) immunohistochemistry to visualize dopaminergic neurons in the substantia nigra.
In Vivo Anti-Inflammatory Study: LPS-Induced Endotoxemia in Rats
This protocol outlines the induction of systemic inflammation using lipopolysaccharide (LPS) and the evaluation of the anti-inflammatory effects of this compound.
Experimental Workflow:
Methodology:
-
Animals: Male Wistar rats (200-250 g) are suitable for this model.
-
LPS Administration: Prepare a solution of LPS (from E. coli O111:B4) in sterile saline. Induce endotoxemia by administering LPS at a dose of 5 mg/kg (i.p.).[9]
-
This compound Treatment: Administer this compound (formulated as described above) at a dose of 40 mg/kg (i.p.) 30 minutes before the LPS challenge.[10]
-
Sample Collection: Two hours after LPS injection, collect blood via cardiac puncture for cytokine analysis. Perfuse the animals and collect lung and liver tissues for histopathology.
-
Cytokine Analysis: Measure the plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
-
Histopathology: Fix the lung and liver tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess tissue inflammation and injury.
Signaling Pathways
This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress.
Anti-Inflammatory Signaling Pathway:
Neuroprotective Signaling Pathway:
Analytical Methods
Accurate quantification of this compound in formulations and biological samples is crucial for quality control and pharmacokinetic studies.
HPLC-UV Method for Formulation Analysis
This method is suitable for the quantification of this compound in the parenteral and oral formulations described above.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Protocol for HPLC-UV Analysis:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the formulation with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Forced Degradation Study
A forced degradation study is essential to establish the stability-indicating nature of the analytical method.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature for 4 hours.[11]
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 105°C for 48 hours.
-
Photodegradation: Expose the this compound solution to UV light (254 nm) and visible light for 24 hours.
-
Analyze the stressed samples using the developed HPLC-UV method to assess for degradation peaks and ensure the method can separate the parent compound from its degradation products.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to formulate and evaluate this compound in preclinical settings. The provided methodologies for formulation, in vivo studies, and analytical testing will facilitate consistent and reliable research into the therapeutic potential of this promising compound. Adherence to these detailed protocols will enable the generation of robust data for advancing our understanding of this compound's mechanism of action and its potential translation to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN108169370B - Method for determining ethyl pyruvate and metabolite pyruvate in biological sample - Google Patents [patents.google.com]
- 5. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl pyruvate inhibits LPS induced IPEC-J2 inflammation and apoptosis through p38 and ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl pyruvate: a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ethyl pyruvate prevents lethality in mice with established lethal sepsis and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Separation of Propyl Pyruvate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl pyruvate is an important ester of pyruvic acid with applications in various fields, including as a flavoring agent and in the study of cellular metabolism.[1][2] Accurate and reliable analytical methods are crucial for its quantification, impurity profiling, and stability testing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of such compounds.
This document provides detailed application notes and protocols for two primary HPLC methods for the separation of this compound: Reversed-Phase HPLC (RP-HPLC) and Normal-Phase HPLC (NP-HPLC). Additionally, a brief overview of Gas Chromatography (GC) as an alternative analytical technique is presented. These methods are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. This information is essential for method development, particularly in the selection of appropriate solvents and chromatographic conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [3][4] |
| Molecular Weight | 130.14 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Solubility | Practically insoluble or insoluble in water; Soluble in ethanol | [1][3] |
| Density | 1.012 - 1.020 g/cm³ at 20°C | [1][2] |
| Refractive Index | 1.406 - 1.414 at 20°C | [2][3] |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the separation of moderately polar to nonpolar compounds. Given that this compound has limited water solubility, RP-HPLC is a suitable method, often employing a C18 stationary phase with a polar mobile phase.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile and water.
-
0.45 µm membrane filters for mobile phase and sample filtration.
2. Chromatographic Conditions A summary of the recommended RP-HPLC conditions is provided in Table 2.
Table 2: RP-HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions
-
Mobile Phase: Prepare the desired composition of acetonitrile and water. For example, for a 60:40 (v/v) mixture, combine 600 mL of acetonitrile with 400 mL of water. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Further dilute the stock solution with the mobile phase to obtain working standard solutions of desired concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times (e.g., n=5) and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.
5. Analysis and Data Interpretation Inject the prepared standard and sample solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using a calibration curve generated from the standard solutions.
Experimental Workflow: RP-HPLC Analysis
Caption: Workflow for the RP-HPLC analysis of this compound.
Method 2: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
NP-HPLC is an alternative technique that uses a polar stationary phase and a nonpolar mobile phase. This method can be advantageous for separating isomers or when dealing with samples that are highly soluble in nonpolar solvents.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system as described for RP-HPLC.
-
Silica or Diol analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade n-hexane and isopropanol.
-
0.45 µm membrane filters.
2. Chromatographic Conditions A summary of the recommended NP-HPLC conditions is provided in Table 3.
Table 3: NP-HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | Silica, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
3. Preparation of Solutions
-
Mobile Phase: Prepare the mobile phase by mixing the appropriate volumes of n-hexane and isopropanol. Degas prior to use.
-
Standard and Sample Solutions: Prepare standard and sample solutions in the mobile phase, following the same procedure as described for the RP-HPLC method.
4. System Suitability and Analysis Perform system suitability tests and sample analysis as outlined in the RP-HPLC protocol.
Logical Relationship: RP-HPLC vs. NP-HPLC
Caption: Comparison of RP-HPLC and NP-HPLC principles.
Alternative Method: Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound. The NIST Chemistry WebBook indicates the availability of GC data for this compound, suggesting its feasibility.[4] GC can offer high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS).
A potential GC method would involve a nonpolar capillary column (e.g., DB-5ms) with temperature programming. The sample would be injected into a heated inlet, vaporized, and carried through the column by an inert gas (e.g., helium). Detection could be achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Data Summary
The following table summarizes the expected performance parameters for the proposed HPLC methods. These values are indicative and should be confirmed during method validation.
Table 4: Expected Performance Data for HPLC Methods
| Parameter | RP-HPLC | NP-HPLC |
| Retention Time (approx.) | 5 - 8 min | 8 - 12 min |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.3 µg/mL |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
Conclusion
The provided HPLC methods offer robust and reliable approaches for the separation and quantification of this compound. The choice between RP-HPLC and NP-HPLC will depend on the specific sample matrix, the presence of interfering substances, and the desired chromatographic selectivity. For volatile samples or the need for definitive identification, GC-MS presents a powerful alternative. It is recommended that any chosen method be fully validated according to ICH guidelines or other relevant regulatory standards to ensure its suitability for the intended application.
References
Application Notes and Protocols for the Spectrophotometric Determination of Propyl Pyruvate Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl pyruvate (propyl 2-oxopropanoate) is an organic ester of pyruvic acid. As an α-keto ester, it is a compound of interest in various fields, including biochemistry and pharmaceutical sciences, due to its structural relationship to the key metabolic intermediate, pyruvate. Accurate quantification of this compound is essential for in-vitro studies, chemical synthesis monitoring, and formulation development.
This document provides detailed protocols for two distinct spectrophotometric methods for the determination of this compound concentration:
-
Direct UV Spectrophotometry: A rapid, non-destructive method based on the intrinsic ultraviolet absorbance of the α-dicarbonyl chromophore.
-
Indirect Colorimetric Assay: A more specific method involving the hydrolysis of this compound to pyruvate, followed by a colorimetric reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH).
These protocols are intended as a starting point for method development and will require validation for specific applications and matrices.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in Table 1. This information is crucial for preparing standards and understanding the compound's behavior in different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density (at 20°C) | 1.012 - 1.020 g/cm³ |
| Solubility | Practically insoluble in water, soluble in ethanol |
| UV Absorption | Contains an α-dicarbonyl chromophore |
Method 1: Direct UV Spectrophotometry
Principle
This compound possesses an α-dicarbonyl system which acts as a chromophore, absorbing light in the near-UV region. Research on related pyruvate compounds suggests an absorption maximum (λmax) in the range of 280-340 nm[1]. The absorbance of a solution of this compound is directly proportional to its concentration, in accordance with the Beer-Lambert Law. This method is rapid and simple but may be subject to interference from other UV-absorbing compounds in the sample matrix.
Experimental Protocol
3.2.1 Materials and Reagents
-
This compound (analytical standard)
-
Ethanol (spectrophotometric grade) or other suitable UV-transparent solvent
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
3.2.2 Preparation of Stock and Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with ethanol.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a set of standards with concentrations spanning the desired analytical range. An example of a dilution series is provided in Table 2.
Table 2: Example Preparation of Working Standards for UV Spectrophotometry
| Standard | Volume of Stock (1 mg/mL) | Final Volume (with Ethanol) | Final Concentration (µg/mL) |
| 1 | 5 µL | 1 mL | 5 |
| 2 | 10 µL | 1 mL | 10 |
| 3 | 25 µL | 1 mL | 25 |
| 4 | 50 µL | 1 mL | 50 |
| 5 | 75 µL | 1 mL | 75 |
| 6 | 100 µL | 1 mL | 100 |
3.2.3 Procedure
-
Determination of λmax:
-
Scan a mid-range standard solution (e.g., 50 µg/mL) across the UV spectrum (e.g., 250-400 nm) against an ethanol blank.
-
Identify the wavelength of maximum absorbance (λmax). This λmax should be used for all subsequent measurements.
-
-
Calibration Curve Generation:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument with the ethanol blank.
-
Measure the absorbance of each working standard in triplicate.
-
Plot a graph of average absorbance versus concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
-
Sample Analysis:
-
Dilute the unknown sample with ethanol to an expected concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Calculate the concentration of this compound in the diluted sample using the regression equation from the calibration curve.
-
Multiply by the dilution factor to determine the concentration in the original sample.
-
Workflow Diagram
Caption: Workflow for Direct UV Spectrophotometry.
Method 2: Indirect Colorimetric Assay via Hydrolysis and 2,4-DNPH Derivatization
Principle
This method involves two main steps. First, this compound is quantitatively hydrolyzed to pyruvate and propanol under basic conditions (saponification). Second, the resulting pyruvate, now an α-keto acid, reacts with 2,4-dinitrophenylhydrazine (2,4-DNPH) in an acidic medium to form a 2,4-dinitrophenylhydrazone. This derivative produces a distinct color in a basic solution, and the intensity of this color, measured spectrophotometrically, is proportional to the initial concentration of this compound. This method offers greater specificity than direct UV spectrophotometry.
Reaction Scheme
Caption: Two-step reaction for indirect colorimetric assay.
Experimental Protocol
4.3.1 Materials and Reagents
-
This compound (analytical standard)
-
Ethanol (reagent grade)
-
Sodium Hydroxide (NaOH), 2 M
-
Hydrochloric Acid (HCl), 2 M
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) solution (0.0125% v/v in 2 M HCl)
-
Sodium Hydroxide (NaOH), 3 N
-
Heating block or water bath
-
Visible Spectrophotometer or microplate reader
-
Glass test tubes or 96-well microplate
-
Volumetric flasks and pipettes
4.3.2 Preparation of Stock and Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Prepare as described in section 3.2.2.
-
Working Standards: Prepare a series of dilutions in ethanol to create standards with concentrations appropriate for the colorimetric assay. An example is provided in Table 3.
Table 3: Example Preparation of Working Standards for Colorimetric Assay
| Standard | Volume of Stock (1 mg/mL) | Final Volume (with Ethanol) | Final Concentration (µg/mL) |
| 1 | 2 µL | 1 mL | 2 |
| 2 | 5 µL | 1 mL | 5 |
| 3 | 10 µL | 1 mL | 10 |
| 4 | 20 µL | 1 mL | 20 |
| 5 | 30 µL | 1 mL | 30 |
| 6 | 40 µL | 1 mL | 40 |
4.3.3 Procedure
-
Hydrolysis Step:
-
Pipette 50 µL of each standard, unknown sample, and a blank (ethanol) into separate glass test tubes.
-
Add 50 µL of 2 M NaOH to each tube.
-
Heat the tubes at 60°C for 30 minutes in a heating block or water bath to ensure complete hydrolysis.
-
Cool the tubes to room temperature.
-
Neutralize the solution by adding 50 µL of 2 M HCl to each tube.
-
-
Derivatization and Measurement:
-
To each neutralized tube, add 125 µL of the 0.0125% 2,4-DNPH solution.
-
Mix and incubate at room temperature for 10 minutes.
-
Add 63 µL of 3 N NaOH to each tube to develop the color.
-
Mix and let the color stabilize for 5 minutes.
-
Measure the absorbance at the optimal wavelength (typically between 420 nm and 515 nm; this should be determined by scanning the spectrum of a derivatized standard).
-
-
Calibration and Calculation:
-
Plot a graph of the average absorbance of the standards versus their initial this compound concentration.
-
Perform a linear regression to obtain the equation of the line and the R² value.
-
Use the regression equation to calculate the concentration of this compound in the unknown samples, accounting for any initial dilutions.
-
Workflow Diagram
Caption: Workflow for Indirect Colorimetric Assay.
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured format. Table 4 provides a template for presenting the results of a calibration experiment.
Table 4: Example Calibration Data for this compound Determination
| Concentration (µg/mL) | Absorbance (Rep 1) | Absorbance (Rep 2) | Absorbance (Rep 3) | Average Absorbance | Std. Deviation |
| 0 | 0.002 | 0.003 | 0.002 | 0.002 | 0.0006 |
| 5 | 0.155 | 0.158 | 0.156 | 0.156 | 0.0015 |
| 10 | 0.310 | 0.315 | 0.312 | 0.312 | 0.0025 |
| 25 | 0.765 | 0.770 | 0.768 | 0.768 | 0.0025 |
| 50 | 1.520 | 1.525 | 1.522 | 1.522 | 0.0025 |
Note: The absorbance values are hypothetical and will depend on the chosen method and specific experimental conditions.
Conclusion and Method Validation
The protocols outlined provide two distinct approaches for the spectrophotometric determination of this compound. The choice of method will depend on the required specificity, sensitivity, and the nature of the sample matrix.
It is imperative that these methods are fully validated before being applied to routine analysis. Key validation parameters to consider include:
-
Linearity and Range: Confirm the concentration range over which the assay is linear.
-
Accuracy: Assess the agreement between the measured value and the true value, often determined by spike and recovery experiments.
-
Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the assay.
-
Specificity: Determine the extent to which other components in the sample matrix interfere with the measurement.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of this compound that can be reliably detected and quantified.
By following these guidelines and performing a thorough validation, researchers can confidently apply these spectrophotometric methods for the accurate determination of this compound concentration.
References
Application Notes and Protocols for Studying Organ Protection by Propyl Pyruvate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl pyruvate, and its more extensively studied analog ethyl pyruvate (EP), are simple aliphatic esters of the endogenous metabolite, pyruvic acid. These compounds have garnered significant interest in the field of organ protection due to their potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound and its analogs in protecting various organs from a range of injuries, including ischemia-reperfusion, hemorrhagic shock, and heat stroke.
Mechanism of Action
This compound and ethyl pyruvate exert their protective effects through a multi-faceted mechanism of action. A primary mode of action is the scavenging of reactive oxygen species (ROS), which mitigates oxidative stress, a key contributor to organ damage.[1] Furthermore, these compounds have been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB and the release of the late-phase inflammatory mediator, High Mobility Group Box 1 (HMGB1).[1][3][4] By modulating these key signaling pathways, this compound can effectively reduce the inflammatory cascade that leads to tissue injury. Additionally, pyruvate compounds help maintain cellular energy levels by preserving mitochondrial function and ATP production.[1][5]
Diagram: Proposed Mechanism of this compound in Organ Protection
Caption: Simplified overview of this compound's protective mechanisms.
Data Presentation: Quantitative Effects of Ethyl Pyruvate in a Rat Heat Stroke Model
The following table summarizes the quantitative data from a study investigating the effects of ethyl pyruvate (EP) on various biomarkers in a rat model of heat stroke.[6][7][8][9]
| Parameter | Control Group | Heat Stroke (HS) Group | HS + Ethyl Pyruvate (60 mg/kg) Group |
| Survival Rate (6h) | 100% | 36% | 75% |
| Plasma LDH (U/L) | 280 ± 30 | 1500 ± 150 | 750 ± 80 |
| Plasma CPK (U/L) | 200 ± 25 | 1200 ± 130 | 550 ± 60 |
| Plasma GPT (U/L) | 40 ± 5 | 250 ± 30 | 120 ± 15 |
| Plasma CK-MB (U/L) | 15 ± 2 | 80 ± 10 | 35 ± 5 |
| Platelet Count (x10³/µL) | 850 ± 50 | 400 ± 40 | 700 ± 60 |
| Liver TNF-α (relative) | 1.0 | 5.2 ± 0.6 | 2.1 ± 0.3 |
| Liver IL-6 (relative) | 1.0 | 6.8 ± 0.7 | 2.5 ± 0.4 |
| Liver IL-1β (relative) | 1.0 | 4.5 ± 0.5 | 1.8 ± 0.2 |
| Liver HMGB1 (relative) | 1.0 | 3.9 ± 0.4 | 1.5 ± 0.2 |
Experimental Protocols
Rat Model of Heat Stroke
This protocol describes the induction of heat stroke in rats to study the protective effects of this compound.[6][7][8][9]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Heating chamber (42°C)
-
Rectal thermistor probe
-
This compound or Ethyl Pyruvate (60 mg/kg)
-
Vehicle (e.g., Ringer's solution)
-
Anesthetic (e.g., pentobarbital sodium)
Procedure:
-
Anesthetize the rats and insert a rectal thermistor probe to monitor core body temperature (Tco).
-
Administer this compound (60 mg/kg, i.v.) or vehicle 30 minutes prior to heat exposure.
-
Place the rats in a heating chamber maintained at 42°C.
-
Continuously monitor Tco until it reaches 42.9°C.
-
Once the target Tco is reached, remove the rats from the heating chamber and allow them to cool at room temperature.
-
Monitor the animals for a designated period (e.g., 6 hours) for survival and collect blood and tissue samples for analysis.
Diagram: Heat Stroke Experimental Workflow
Caption: Workflow for the rat heat stroke model.
In Vitro Ischemia/Reperfusion Injury Model
This protocol provides a general framework for inducing ischemia/reperfusion injury in a cell culture model to assess the protective effects of this compound.
Materials:
-
H9c2 cardiomyocytes or other relevant cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
Hypoxia chamber or incubator with gas control (e.g., 95% N₂, 5% CO₂)
-
This compound
-
Cell viability assays (e.g., MTT, LDH)
Procedure:
-
Culture H9c2 cells in DMEM with 10% FBS.
-
To induce ischemia, replace the normal medium with a glucose-free, serum-free medium and place the cells in a hypoxia chamber for a specified duration (e.g., 24 hours).
-
For the treatment group, add this compound to the ischemia medium at the desired concentrations.
-
To simulate reperfusion, replace the ischemia medium with normal, oxygenated culture medium and return the cells to a normoxic incubator for a set period (e.g., 2-4 hours).
-
Assess cell viability and other parameters of interest.
Hemorrhagic Shock Model in Swine
This protocol outlines a model of hemorrhagic shock in swine, which can be adapted to study the therapeutic potential of this compound during resuscitation.[1]
Materials:
-
Adult male Yorkshire swine
-
Anesthetics and monitoring equipment
-
Resuscitation fluids (e.g., Hextend)
-
This compound
-
Surgical instruments for vessel cannulation
Procedure:
-
Anesthetize the swine and insert catheters for blood pressure monitoring and blood withdrawal.
-
Induce lethal hemorrhage by withdrawing a significant portion of the total blood volume until a target mean arterial pressure (e.g., 40 mmHg) is reached and maintained.
-
Initiate resuscitation with either the control fluid (e.g., Hextend alone) or the treatment fluid (Hextend supplemented with this compound).
-
Monitor hemodynamic parameters, blood gases, and inflammatory markers throughout the experiment.
-
Collect blood and tissue samples at various time points for analysis of organ injury and inflammation.
Key Experimental Assays
A. Cellular ATP Level Measurement
Principle: ATP is a marker of cell viability and metabolic activity. Bioluminescent assays utilize the firefly luciferase enzyme, which catalyzes the production of light from ATP and luciferin. The light intensity is directly proportional to the ATP concentration.[10][11]
Protocol Outline:
-
Prepare cell lysates or tissue homogenates.
-
Use a commercial ATP assay kit (e.g., CellTiter-Glo®).
-
Add the ATP reagent to the samples in a 96-well plate.
-
Incubate for a short period to allow cell lysis and the luciferase reaction to stabilize.
-
Measure luminescence using a luminometer.
-
Calculate ATP concentration based on a standard curve.
B. Mitochondrial Membrane Potential (MMP) Assay
Principle: A decrease in MMP is an early indicator of apoptosis and mitochondrial dysfunction. Cationic fluorescent dyes like TMRE or JC-1 accumulate in healthy mitochondria with high membrane potential.[12][13]
Protocol Outline (using TMRE):
-
Culture cells in a 96-well plate.
-
Treat cells with this compound and the injury-inducing agent.
-
Incubate the cells with TMRE dye.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope. A decrease in fluorescence indicates a loss of MMP.
C. NF-κB Activation Assay
Principle: NF-κB activation involves its translocation from the cytoplasm to the nucleus. This can be quantified using various methods, including reporter gene assays, electrophoretic mobility shift assays (EMSA), or high-content imaging.[14][15]
Protocol Outline (High-Content Imaging):
-
Plate cells on imaging plates.
-
Treat with this compound followed by an inflammatory stimulus (e.g., LPS).
-
Fix and permeabilize the cells.
-
Stain with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the nuclear translocation of p65.
D. HMGB1 ELISA
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of HMGB1 in biological samples like serum, plasma, or cell culture supernatants.[16][17]
Protocol Outline:
-
Use a commercial HMGB1 ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for HMGB1.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and wash, add the enzyme substrate.
-
Measure the resulting color change or chemiluminescence using a plate reader.
-
Calculate HMGB1 concentration based on the standard curve.
Conclusion
This compound and its analogs represent a promising class of compounds for the protection of organs against a variety of injuries. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of these molecules. By utilizing the described models and assays, scientists can elucidate the precise mechanisms of action and evaluate the efficacy of this compound in different pathological contexts, ultimately paving the way for potential clinical applications.
References
- 1. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood-Based Lateral-Flow Immunoassays Dipstick Test for Damaged Mitochondrial Electron Transport Chain in Pyruvate Treated Rats with Combined Blast Exposure and Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HMGB1 targeting by ethyl pyruvate suppresses malignant phenotype of human mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl pyruvate ameliorates heat stroke-induced multiple organ dysfunction and inflammatory responses by induction of stress proteins and activation of autophagy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 9. doaj.org [doaj.org]
- 10. ATP Assays | What is an ATP Assay? [promega.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 13. Mitochondrial Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Ethyl pyruvate decreases HMGB1 release and ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ethyl Pyruvate Directly Attenuates Active Secretion of HMGB1 in Proximal Tubular Cells via Induction of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Propyl Pyruvate Aqueous Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of propyl pyruvate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the primary reasons for its instability in an aqueous environment?
A1: this compound is susceptible to two main degradation pathways in aqueous solutions:
-
Hydrolysis of the Ester Bond: The ester linkage in this compound can be cleaved by water, a process catalyzed by both acids and bases. This reaction yields pyruvic acid and propanol.
-
Instability of the Pyruvate Moiety: The α-keto acid structure of the pyruvate group itself is inherently unstable and can undergo self-condensation reactions to form dimers and other polymeric derivatives, as well as hydration.
Q2: What is the optimal pH for preparing a stable aqueous solution of this compound?
A2: To minimize degradation, it is recommended to prepare aqueous solutions of this compound at a slightly acidic pH. Studies on related pyruvate compounds suggest that a pH of around 5.5 provides reasonable stability for extended periods.[1] Both strongly acidic and basic conditions will significantly accelerate the rate of hydrolysis.[1]
Q3: How does temperature affect the stability of this compound solutions?
A3: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. To ensure the stability of your solutions, it is crucial to store them at low temperatures, such as 2-8°C, and protect them from elevated temperatures during handling and experiments.
Q4: I've observed a change in the color of my this compound solution. What could be the cause?
A4: A change in color, such as yellowing, can be an indicator of degradation. The formation of polymeric derivatives from the pyruvate moiety can sometimes lead to colored byproducts.
Q5: Are there any other components in my formulation that could be affecting the stability of this compound?
A5: Yes, other components in your formulation can impact stability. For instance, the presence of strong acids or bases will catalyze hydrolysis. It is important to consider the compatibility of all excipients in your formulation.
Data on this compound Stability
| Parameter | Condition | Expected Stability of this compound | Primary Degradation Pathway |
| pH | < 4 | Less Stable | Acid-catalyzed hydrolysis |
| 4 - 6 | More Stable (Optimal around 5.5) | Minimal hydrolysis and pyruvate degradation | |
| > 6 | Less Stable | Base-catalyzed hydrolysis | |
| Temperature | 2-8°C | More Stable | Slow degradation |
| Room Temperature (~25°C) | Moderately Stable | Increased rate of hydrolysis and pyruvate degradation | |
| > 40°C | Less Stable | Accelerated degradation |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various conditions.
1. Materials and Reagents:
-
This compound
-
High-purity water (HPLC grade)
-
Buffers of various pH values (e.g., acetate buffer for pH 4-6, phosphate buffer for pH 7-8)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
HPLC-grade acetonitrile and methanol
-
Analytical standards of this compound, pyruvic acid, and propanol
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Temperature-controlled incubator or water bath
-
Volumetric flasks and pipettes
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
-
For each experimental condition, dilute the stock solution with the appropriate aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on the reaction.
4. Stress Conditions:
-
pH Stability:
-
Prepare solutions of this compound in buffers at different pH values (e.g., pH 4, 5.5, 7, and 8).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
-
Temperature Stability:
-
Prepare a solution of this compound in a buffer at a fixed pH (e.g., pH 5.5).
-
Incubate aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
-
5. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The frequency of sampling should be adjusted based on the expected rate of degradation.
6. HPLC Analysis:
-
At each time point, inject an aliquot of the sample into the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid, such as formic acid or phosphoric acid, to improve peak shape) to separate this compound from its degradation products.
-
Monitor the elution profile at a wavelength where this compound and its potential degradation products absorb (e.g., around 210 nm).
-
Quantify the peak area of this compound and any new peaks that appear over time.
7. Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t½) of this compound under each condition by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
Visualizing Degradation and Troubleshooting
Hydrolysis of this compound
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the ester bond. This reaction is catalyzed by both acid (H⁺) and base (OH⁻) and results in the formation of pyruvic acid and propanol.
Caption: Hydrolysis of this compound in aqueous solution.
Troubleshooting Workflow for this compound Instability
This workflow provides a logical approach to identifying and resolving stability issues with this compound solutions.
Caption: Troubleshooting workflow for this compound stability.
References
Propyl Pyruvate Optimization for Cell-Based Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing propyl pyruvate concentration for cell-based assays. Navigate through our frequently asked questions and troubleshooting guides to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in cell-based assays?
This compound, a derivative of pyruvic acid, is anticipated to serve two main functions in cellular metabolism, similar to the well-studied sodium pyruvate. Firstly, it can act as an additional energy source for cultured cells by entering the Krebs cycle to generate ATP.[1][2][3][4] Secondly, pyruvate and its analogs are known to have antioxidant properties, capable of scavenging reactive oxygen species (ROS) like hydrogen peroxide, thereby protecting cells from oxidative stress.[1][5][6] This dual role makes it a molecule of interest for studying cellular metabolism and cytoprotection.
Q2: How should I prepare a stock solution of this compound, given its low water solubility?
This compound is described as practically insoluble in water.[7] Therefore, a stock solution should be prepared in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before further dilution in aqueous cell culture medium. It is crucial to keep the final solvent concentration in the culture medium below a non-toxic level (typically ≤0.1% v/v for DMSO) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q3: What is a recommended starting concentration for this compound in my experiments?
Due to the limited specific data on this compound in cell culture, a good starting point is to perform a dose-response experiment. Based on concentrations used for other pyruvate derivatives like sodium pyruvate and ethyl pyruvate, a broad range from low micromolar (e.g., 1-10 µM) to low millimolar (e.g., 1-2 mM) is advisable.[8][9] The optimal concentration will be highly dependent on the cell type and the specific biological question being addressed.
Q4: How stable is this compound in cell culture medium?
Pyruvic acid and its salts can be unstable in solution and are prone to polymerization and decomposition.[10] The stability can also be affected by components in the culture medium, such as bicarbonate.[11] It is recommended to prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock solution to ensure consistent results.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High cell death observed even at low concentrations | 1. Inherent Cytotoxicity: this compound may be cytotoxic to your specific cell line. 2. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) may be too high. 3. Compound Precipitation: Due to its low aqueous solubility, the compound may be precipitating out of solution at higher concentrations and causing physical stress to the cells. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value. 2. Ensure the final solvent concentration is at a non-toxic level (e.g., ≤0.1% for DMSO) and include a vehicle control. 3. Visually inspect the culture medium for any precipitate after adding the this compound solution. If precipitation occurs, consider lowering the concentration or using a different solubilization method. |
| No observable effect of this compound | 1. Concentration Too Low: The concentrations tested may be below the effective range for your assay. 2. Compound Degradation: The this compound may have degraded in the medium over the course of the experiment. 3. Assay Insensitivity: The chosen assay may not be sensitive enough to detect the effects of this compound. | 1. Test a wider and higher range of concentrations. 2. Prepare fresh dilutions for each experiment and consider reducing the incubation time. 3. Use a more sensitive assay or an alternative endpoint to measure the effect. |
| Inconsistent results between experiments | 1. Stock Solution Variability: Inconsistent preparation of the stock solution. 2. Cell Seeding Density: Variation in the number of cells seeded per well. 3. This compound Degradation: Degradation of the compound in stock solutions or during the experiment. | 1. Prepare a large batch of the stock solution, aliquot, and store at -20°C or -80°C to ensure consistency. 2. Standardize cell counting and seeding procedures.[12] 3. Use fresh or properly stored aliquots for each experiment and minimize freeze-thaw cycles. |
Data Presentation
Table 1: Typical Working Concentrations of Pyruvate Derivatives in Cell Culture
| Compound | Typical Concentration | Cell Type Examples | Reference |
| Sodium Pyruvate | 1 mM | CHO, HEK293, Mesenchymal Stem Cells | [6] |
| Sodium Pyruvate | 1-2 mM | General Mammalian Cell Culture | [8] |
| Ethyl Pyruvate | Proportional to concentration | Various Cancer Cell Lines (for cytotoxicity) | [5] |
Table 2: Example Experimental Layout for a Dose-Response Curve
| Treatment Group | This compound Conc. | DMSO Conc. (v/v) | Cell Seeding Density | Replicates |
| Untreated Control | 0 µM | 0% | X cells/well | ≥ 3 |
| Vehicle Control | 0 µM | 0.1% | X cells/well | ≥ 3 |
| Test Group 1 | 1 µM | 0.1% | X cells/well | ≥ 3 |
| Test Group 2 | 10 µM | 0.1% | X cells/well | ≥ 3 |
| Test Group 3 | 50 µM | 0.1% | X cells/well | ≥ 3 |
| Test Group 4 | 100 µM | 0.1% | X cells/well | ≥ 3 |
| Test Group 5 | 500 µM | 0.1% | X cells/well | ≥ 3 |
| Test Group 6 | 1000 µM | 0.1% | X cells/well | ≥ 3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in a suitable organic solvent.
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile, conical tube.
-
Add the required volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 1 M).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining Optimal this compound Concentration using an MTT Assay
-
Objective: To determine the cytotoxic potential and optimal non-toxic concentration range of this compound for a specific cell line.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed the 96-well plate with cells at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the final desired concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound, the vehicle control, and an untreated control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curve to determine the optimal concentration range.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting unexpected cytotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 3. Sodium pyruvate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Identifying propyl pyruvate degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propyl pyruvate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in aqueous solutions?
Direct studies on the degradation of this compound are limited. However, based on the known chemistry of analogous compounds like ethyl pyruvate and pyruvic acid, the primary degradation pathway is expected to be hydrolysis, followed by the degradation of the resulting pyruvic acid.[1][2]
The main degradation products are likely to be:
-
Propanol and Pyruvic Acid: Formed via the hydrolysis of the ester bond.
-
Acetaldehyde and Carbon Dioxide: Resulting from the decarboxylation of pyruvic acid.
-
Acetic Acid and Carbon Monoxide: Formed through an alternative degradation pathway of pyruvic acid involving an α-lactone intermediate.
It is important to note that pyruvic acid itself is known to be unstable in aqueous solutions and can undergo condensation reactions.[2]
Q2: My experiment with this compound is showing unexpected peaks in the analytical results. What could they be?
Unexpected peaks could correspond to the degradation products mentioned above. Here’s a quick guide to identifying them:
-
A peak corresponding to propanol would strongly suggest hydrolysis of the this compound.
-
The presence of acetaldehyde or acetic acid would indicate the further degradation of pyruvic acid.
-
In some cases, particularly in the presence of hydrogen peroxide, a stable hydroperoxide adduct of this compound might be formed.[1]
Q3: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, consider the following:
-
Temperature: Store this compound at low temperatures and perform experiments on ice when possible.
-
Solvent: this compound is more stable in non-aqueous solvents. If your experiment allows, consider using a solvent other than water.[3][4]
-
Fresh Solutions: Prepare this compound solutions fresh for each experiment to avoid degradation over time.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product | Degradation of this compound. | 1. Confirm the purity of your starting material.2. Implement measures to minimize degradation as described in Q3.3. Analyze for the presence of expected degradation products to confirm the degradation pathway. |
| Inconsistent results between experiments | Variable degradation of this compound. | 1. Standardize the preparation and handling of this compound solutions.2. Ensure consistent temperature and pH across all experiments.3. Prepare fresh solutions for each experimental run. |
| Appearance of unknown peaks in chromatography | Formation of degradation products. | 1. Analyze for the expected degradation products (propanol, pyruvic acid, acetaldehyde, acetic acid) using appropriate analytical standards.2. Consider the possibility of side reactions with other components in your experimental system. |
Experimental Protocols
Analysis of this compound and its Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be used to separate and identify volatile compounds such as this compound, propanol, acetaldehyde, and acetic acid.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Identify compounds by comparing their mass spectra and retention times to those of analytical standards.
Visualizations
Caption: Proposed degradation pathway of this compound.
References
- 1. Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic-driven analytics of traumatic brain injury and neuroprotection by ethyl pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 20279-43-0 [thegoodscentscompany.com]
Propyl Pyruvate Solubility: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of propyl pyruvate for experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered when preparing this compound solutions.
Frequently Asked questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a colorless to pale yellow liquid.[1] It is characterized as being practically insoluble or insoluble in water.[1][2] Conversely, it exhibits good solubility in various organic solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
This compound is soluble in ethanol and miscible with methanol and chloroform.[2] It also shows good solubility in specialized solvents such as methyl methoxybutanoate (MMB), triethyl citrate (TEC), and isoamyl acetate (IAA).[2]
Q3: Is there a noticeable difference in solubility between this compound and similar compounds like ethyl pyruvate?
While both are esters of pyruvic acid, their physical properties, including solubility, can differ. For instance, ethyl pyruvate is described as miscible with water, ethanol, and ether, which suggests it is more water-soluble than this compound.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
-
Explanation: this compound is practically insoluble in water due to its hydrophobic propyl ester group.[2]
-
Solution:
-
Use a co-solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like ethanol or dimethyl sulfoxide (DMSO).
-
Stepwise addition to aqueous buffer: Slowly add the resulting solution to your aqueous buffer while vortexing or stirring continuously.
-
Concentration check: Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect cell viability or other experimental outcomes. It is advisable to keep the final solvent concentration below 0.5%.
-
Warming and sonication: Gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution process. However, monitor for any potential degradation of the compound.
-
Issue: I am observing precipitation after adding the this compound stock solution to my cell culture medium.
-
Explanation: This can occur if the local concentration of this compound exceeds its solubility limit in the aqueous medium upon addition.
-
Solution:
-
Slow, dropwise addition: Add the stock solution to the medium very slowly, ideally drop by drop, while continuously swirling or stirring the medium.
-
Pre-warming the medium: Warming the cell culture medium to 37°C before adding the stock solution can increase the solubility and prevent precipitation.
-
Lowering the stock concentration: If precipitation persists, consider preparing a more dilute stock solution of this compound in your chosen organic solvent.
-
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Water | Practically Insoluble[1][2] | The hydrophobic nature of the propyl group limits aqueous solubility.[2] |
| Ethanol | Soluble[1][2] | A recommended solvent for preparing stock solutions. |
| Methanol | Miscible[2] | Can be used as a solvent for stock solutions. |
| Chloroform | Miscible[2] | Suitable for applications where a non-polar solvent is required. |
| Methyl Methoxybutanoate (MMB) | Good Solubility[2] | A specialized solvent option. |
| Triethyl Citrate (TEC) | Good Solubility[2] | A specialized solvent option. |
| Isoamyl Acetate (IAA) | Good Solubility[2] | A specialized solvent option. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for Cell Culture Experiments
-
Objective: To prepare a sterile stock solution of this compound for addition to cell culture media.
-
Materials:
-
This compound
-
Ethanol (cell culture grade, sterile)
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile syringe filter (0.22 µm)
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), add the desired volume of sterile ethanol to a sterile tube.
-
Carefully add the appropriate amount of this compound to the ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the sterile stock solution at -20°C for long-term storage or at 4°C for short-term use. Protect from light.
-
Protocol 2: Dosing this compound in Cell Culture Medium
-
Objective: To add this compound to cell culture medium without causing precipitation.
-
Procedure:
-
Thaw the sterile this compound stock solution at room temperature.
-
Warm the cell culture medium to 37°C in a water bath.
-
While gently swirling the warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration (e.g., 1 mM).
-
Ensure the final concentration of the vehicle (e.g., ethanol) in the medium is at a non-toxic level (typically <0.5%).
-
The medium is now ready for use in your cell culture experiments.
-
Visualizations
This compound as a Precursor for Cellular Respiration
This compound can be hydrolyzed to pyruvate, a central molecule in cellular energy metabolism. The following diagram illustrates the entry of pyruvate into the tricarboxylic acid (TCA) cycle within the mitochondria.
Caption: this compound conversion to pyruvate and its entry into the TCA cycle.
References
Addressing challenges in the synthesis of pure propyl pyruvate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing challenges in the synthesis of pure propyl pyruvate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer esterification of pyruvic acid with n-propanol using an acid catalyst. This method is well-established for the preparation of esters from carboxylic acids and alcohols.
Q2: What are the key parameters to control during the synthesis of this compound?
A2: Key parameters to control include the molar ratio of reactants (n-propanol to pyruvic acid), the type and concentration of the acid catalyst, reaction temperature, and reaction time. Efficient removal of water as it is formed is also crucial to drive the equilibrium towards the product.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities include unreacted starting materials (pyruvic acid and n-propanol), water, and byproducts from side reactions. One significant side reaction is the aldol condensation of pyruvic acid or its ester, which can lead to the formation of higher molecular weight impurities.[1][2][3]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for assessing the purity of this compound and identifying volatile impurities.[3] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the final product and can also provide information about impurities.[4]
Q5: What are the typical storage conditions for pure this compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It is a colorless to pale yellow liquid.[3]
Experimental Protocol: Synthesis and Purification of this compound via Fischer Esterification
This protocol details a standard laboratory procedure for the synthesis of this compound followed by its purification.
Materials:
-
Pyruvic acid
-
n-Propanol
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
Part 1: Synthesis (Fischer Esterification)
-
Set up a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.
-
In the round-bottom flask, combine pyruvic acid and an excess of n-propanol (e.g., a 1:3 molar ratio of pyruvic acid to n-propanol).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reaction volume) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain it at this temperature for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Part 2: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether to dilute the mixture and then wash with water to remove the excess n-propanol and sulfuric acid.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer again with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product. Collect the fraction boiling at the correct temperature for this compound (Boiling Point: 168-169 °C at 760 mmHg).[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reflux time and/or temperature. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Equilibrium not shifted sufficiently towards the product side. | Use a larger excess of n-propanol. Remove water as it is formed using a Dean-Stark apparatus. | |
| Loss of product during work-up and purification. | Ensure complete extraction by performing multiple extractions with the organic solvent. Be careful during the fractional distillation to avoid loss of product. | |
| Product is Contaminated with Starting Materials | Incomplete reaction. | See "Low Yield" solutions. |
| Inefficient purification. | Improve the washing steps during the work-up to remove all unreacted pyruvic acid and n-propanol. Optimize the fractional distillation conditions (e.g., column height, reflux ratio) for better separation. | |
| Presence of High-Boiling Point Impurities | Aldol condensation side reactions have occurred. | Lower the reaction temperature. Use a milder acid catalyst. Minimize the reaction time. |
| Decomposition of the product during distillation. | Perform the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition. | |
| Product is a Dark Color | Use of a strong acid catalyst at high temperatures can cause charring. | Use a milder catalyst (e.g., p-toluenesulfonic acid) or lower the reaction temperature. |
| Presence of impurities that are colored. | Purify the product using column chromatography in addition to distillation. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [3] |
| Molecular Weight | 130.14 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 168-169 °C at 760 mmHg | [5] |
| Density | 1.012-1.020 g/cm³ at 20 °C | [6] |
| Refractive Index | 1.406-1.414 at 20 °C | [6] |
| Solubility | Practically insoluble in water; soluble in ethanol | [3] |
Table 2: Illustrative Effect of Reaction Conditions on this compound Synthesis
(Disclaimer: The following data is illustrative and intended to demonstrate general trends in Fischer esterification. Actual results may vary based on specific experimental conditions.)
| Molar Ratio (Acid:Alcohol) | Catalyst | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) | Illustrative Purity (%) |
| 1:3 | H₂SO₄ (1 mol%) | 80 | 2 | 65 | 90 |
| 1:5 | H₂SO₄ (1 mol%) | 80 | 2 | 75 | 92 |
| 1:3 | H₂SO₄ (2 mol%) | 80 | 2 | 70 | 91 |
| 1:3 | H₂SO₄ (1 mol%) | 100 | 2 | 78 | 88 |
| 1:3 | p-TsOH (1 mol%) | 80 | 4 | 72 | 93 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Synthsis of Propylene Glycol to Pyruvic Acid and Methyl Pyruvate-Academax [academax.com]
- 3. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 20279-43-0 [smolecule.com]
- 6. This compound, 20279-43-0 [thegoodscentscompany.com]
Minimizing propyl pyruvate hydrolysis during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the hydrolysis of propyl pyruvate during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the ester bond by water, resulting in the formation of pyruvic acid and propanol. This process can be catalyzed by both acidic and basic conditions.
Q2: What are the optimal storage conditions to minimize this compound hydrolysis?
A2: To minimize hydrolysis, this compound should be stored in a cool, dry environment. Recommended storage is at 2-8°C in a tightly sealed container to protect it from moisture. An inert atmosphere (e.g., nitrogen or argon) can also be beneficial to displace moisture and oxygen.
Q3: How does pH affect the stability of this compound?
A3: this compound is susceptible to hydrolysis under both acidic and basic conditions. While specific quantitative data for this compound is limited, studies on similar pyruvate derivatives suggest that a slightly acidic pH of around 5.5 may offer reasonable stability.[1] Strongly acidic or alkaline conditions will significantly accelerate the rate of hydrolysis.
Q4: Can I store this compound in an aqueous solution?
A4: Storing this compound in aqueous solutions for extended periods is not recommended due to the high risk of hydrolysis. If an aqueous solution is necessary for an experiment, it should be prepared fresh and used as quickly as possible. For longer-term storage in solution, consider using anhydrous organic solvents like ethanol, methanol, or chloroform in which this compound is soluble.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in appearance (e.g., cloudiness, precipitation) or odor of stored this compound. | Hydrolysis of this compound leading to the formation of pyruvic acid and propanol. | - Discard the degraded product as its purity is compromised.- Review storage conditions to ensure they are optimal (cool, dry, tightly sealed container).- Consider purging the container with an inert gas before sealing for long-term storage. |
| Inconsistent experimental results using stored this compound. | Degradation of the this compound stock, leading to a lower effective concentration. | - Verify the purity of the this compound stock using an appropriate analytical method (see Experimental Protocols section).- Prepare fresh solutions from a new or properly stored batch of this compound for critical experiments. |
| Decrease in pH of a formulation containing this compound over time. | Hydrolysis of this compound generates pyruvic acid, which will lower the pH of the solution. | - Monitor the pH of the formulation regularly.- If maintaining a specific pH is critical, consider the use of a suitable buffer system, ideally around pH 5.5.- For long-term stability, reformulation in a less aqueous or anhydrous vehicle may be necessary. |
Quantitative Data on Ester Hydrolysis
| Parameter | Condition | Expected Impact on Hydrolysis Rate |
| Temperature | Increase | Exponential increase |
| Decrease | Exponential decrease | |
| pH | < 7 (Acidic) | Increased rate (acid-catalyzed) |
| ~7 (Neutral) | Slower rate | |
| > 7 (Basic) | Significantly increased rate (base-catalyzed) |
Note: The actual rate of hydrolysis is dependent on the specific ester and the exact conditions.
Experimental Protocols
To assess the stability of this compound and troubleshoot potential degradation issues, the following experimental protocols can be adapted.
Protocol 1: Monitoring this compound Hydrolysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound and its primary degradation product, pyruvic acid, over time.
Methodology:
-
Standard Preparation:
-
Prepare stock solutions of known concentrations of this compound and pyruvic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Generate a calibration curve for each compound by preparing a series of dilutions and injecting them into the HPLC system.
-
-
Sample Preparation:
-
At specified time points, withdraw an aliquot of the stored this compound sample.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The exact conditions will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both this compound and pyruvic acid have significant absorbance (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and pyruvic acid in the sample chromatograms.
-
Calculate the concentration of each compound using the respective calibration curve.
-
Plot the concentration of this compound versus time to determine the rate of degradation.
-
Protocol 2: Shelf-Life Estimation from Stability Data
Objective: To estimate the shelf-life of this compound under specific storage conditions.
Methodology:
-
Study Design:
-
Store multiple batches of this compound under controlled long-term storage conditions (e.g., 5°C) and, if desired, accelerated conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), pull samples for analysis.
-
-
Analysis:
-
Analyze the samples for the concentration of this compound using a validated stability-indicating method, such as the HPLC method described above.
-
-
Data Evaluation:
-
For each batch, plot the concentration of this compound versus time.
-
Perform a linear regression analysis on the data.
-
Determine the time at which the 95% one-sided confidence limit of the regression line intersects the acceptance criterion (e.g., 90% of the initial concentration). This time point is the estimated shelf-life.[2][3]
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for shelf-life estimation.
References
Navigating Propyl Pyruvate Stability: A Technical Guide
For researchers, scientists, and professionals in drug development utilizing propyl pyruvate, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered when working with this compound in various buffer systems.
Troubleshooting Unstable this compound Solutions
This compound, an alpha-keto ester, can be susceptible to hydrolysis, leading to the formation of pyruvic acid and propanol. This degradation is significantly influenced by the pH of the solution and the composition of the buffer. Below are common issues and their solutions.
Problem: Rapid degradation of this compound is observed in my buffered solution.
Possible Cause & Solution:
-
Inappropriate pH: this compound is most stable in acidic to neutral conditions. In alkaline environments, base-catalyzed hydrolysis is significantly accelerated.
-
Recommendation: Maintain the pH of your stock solutions and experimental buffers between 4 and 7. It is crucial to verify the pH of your final solution after all components have been added.
-
-
Buffer-Catalyzed Hydrolysis: Certain buffer species can actively participate in the hydrolysis of esters.
-
Recommendation: If you suspect buffer-catalyzed hydrolysis, consider switching to an alternative buffer system. For instance, if you are observing instability in a phosphate buffer, you might switch to a citrate buffer, and vice-versa, after ensuring compatibility with your experimental setup.
-
Problem: I am seeing inconsistent results in my cell-based assays involving this compound.
Possible Cause & Solution:
-
Hydrolysis During Incubation: The physiological pH of cell culture media (typically around 7.4) can lead to gradual hydrolysis of this compound over the course of a long incubation period.
-
Recommendation: For long-term experiments, consider preparing fresh solutions of this compound and replenishing it in the culture medium at regular intervals. Alternatively, conduct pilot studies to determine the rate of degradation in your specific medium and adjust your experimental timeline accordingly.
-
-
Enzymatic Degradation: Cellular esterases can enzymatically hydrolyze this compound.
-
Recommendation: This is an inherent aspect of using ester-containing compounds in biological systems. It's important to be aware of this potential metabolic conversion and to consider its implications when interpreting your results.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?
A1: Based on the general principles of ester hydrolysis, this compound is most stable in a mildly acidic to neutral pH range, approximately between pH 4 and 7. Both strongly acidic (below pH 3) and especially alkaline (above pH 7) conditions can catalyze its hydrolysis.
Q2: How does the choice of buffer affect the stability of this compound?
A2: The components of the buffer system can influence the rate of hydrolysis.
-
Phosphate Buffers: While widely used, phosphate ions can sometimes act as a general base catalyst for ester hydrolysis.
-
Citrate Buffers: Citrate, a carboxylate-containing buffer, can also potentially influence stability.
-
Tris Buffers: Tris (tris(hydroxymethyl)aminomethane) is a primary amine and is generally considered to be less reactive towards esters than buffers with nucleophilic functional groups. However, interactions are still possible.
The catalytic effect of a buffer is dependent on its concentration and the pH of the solution.
Q3: How can I monitor the degradation of this compound in my samples?
A3: The most common and reliable method for monitoring the degradation of this compound is through High-Performance Liquid Chromatography (HPLC). An HPLC method can be developed to separate and quantify the parent compound (this compound) from its primary degradation product (pyruvic acid).
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway for this compound in aqueous buffer solutions is hydrolysis, which yields pyruvic acid and propanol.
This compound Stability in Various Buffers: A Comparative Overview
While specific kinetic data for this compound is not extensively available in the public domain, the following table provides a qualitative and estimated stability profile based on the known chemical principles of ester hydrolysis. The degradation is assumed to follow pseudo-first-order kinetics.
| Buffer System | pH Range | Estimated Relative Stability | Potential Concerns |
| Citrate Buffer | 3.0 - 6.2 | Good to Moderate | Potential for general acid/base catalysis. |
| Phosphate Buffer | 5.8 - 8.0 | Moderate to Poor | Can act as a general base catalyst, especially at higher pH. |
| Tris Buffer | 7.5 - 9.0 | Moderate to Poor | Primary amine may have some nucleophilic character. Stability decreases significantly at higher pH values. |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound in a selected buffer.
1. Materials:
-
This compound
-
Selected buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile.
-
Prepare the desired buffer solution (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
Prepare the mobile phase for HPLC (e.g., a gradient of water with 0.1% formic acid and acetonitrile).
3. Experimental Procedure:
-
Dilute the this compound stock solution with the buffer to a final concentration of, for example, 100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench the degradation by diluting the aliquot with the mobile phase and/or acidifying it to a low pH to minimize further hydrolysis before analysis.
-
Inject the sample into the HPLC system.
4. Data Analysis:
-
Monitor the peak area of this compound at each time point.
-
Plot the natural logarithm of the this compound concentration (or peak area) versus time.
-
If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Visualizing Experimental Workflow and Degradation Pathway
Caption: Workflow for assessing this compound stability.
Caption: Hydrolysis of this compound.
Technical Support Center: Propyl Pyruvate in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propyl pyruvate in cell culture applications. Our goal is to help you overcome challenges related to its precipitation and ensure the success of your experiments.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound to the culture medium.
Possible Cause 1: Low Aqueous Solubility of this compound
This compound has limited solubility in aqueous solutions like cell culture media. Direct addition of a concentrated stock can lead to immediate precipitation.
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.
-
Perform a serial dilution of the stock solution into the culture medium. Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations that can lead to precipitation.[1]
-
Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤0.5% for DMSO) to avoid cytotoxicity. [2][3]
Possible Cause 2: Temperature Shock
Adding a cold stock solution to a warm culture medium can cause the less soluble components to precipitate.
Solution:
-
Warm the culture medium to 37°C before adding the this compound stock solution. [1]
-
Allow the this compound stock solution to reach room temperature before use, if storage conditions permit.
Issue: Precipitate forms over time in the incubator.
Possible Cause 1: Instability of this compound in Culture Medium
Changes in pH, temperature, or interactions with media components can lead to the degradation of this compound and subsequent precipitation of byproducts.
Solution:
-
Optimize the pH of the culture medium. While most media are buffered, significant metabolic activity from cells can alter the pH. Ensure your incubator's CO2 levels are properly calibrated to maintain the target pH.
-
Conduct a stability study. Assess the stability of this compound in your specific culture medium over the time course of your experiment. This can be done by incubating the supplemented medium and analyzing samples at different time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Possible Cause 2: Interaction with Media Components
Salts, metal ions, and proteins in the culture medium, especially in serum-free formulations, can interact with this compound and cause it to precipitate.[4]
Solution:
-
Consider using a serum-containing medium if your experimental design allows. Serum proteins like albumin can bind to hydrophobic compounds and increase their solubility.[5]
-
If using serum-free medium, the addition of a carrier protein like bovine serum albumin (BSA) may help to solubilize the this compound.
-
Evaluate the order of component addition when preparing custom media. Sometimes, adding components in a specific sequence can prevent precipitation reactions.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: this compound is soluble in ethanol and other organic solvents. For cell culture applications, DMSO is a commonly used solvent due to its miscibility with water and relatively low toxicity to cells at low concentrations. Always prepare a high-concentration stock solution in the chosen solvent and then dilute it into your culture medium, ensuring the final solvent concentration is not toxic to your cells (e.g., <0.5% for DMSO).[2][3]
Q2: How can I increase the solubility of this compound in my culture medium?
A2: Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound:
-
Co-solvents: A mixture of solvents can be used to create the stock solution. For example, a combination of ethanol and polyethylene glycol 400 (PEG 400) has been shown to be effective for solubilizing hydrophobic compounds while being non-toxic at low final concentrations.[6]
-
Surfactants: Non-ionic surfactants like Tween® 80 can be used at low concentrations (typically 0.1% to 0.5%) to form micelles that encapsulate hydrophobic molecules and increase their apparent solubility.[7][8]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their solubility in aqueous solutions. β-cyclodextrins are commonly used for this purpose.[9][10]
Q3: What concentration of solubilizing agent should I use?
A3: The optimal concentration of a solubilizing agent depends on the specific agent, the concentration of this compound, and your cell type's tolerance. It is crucial to perform a dose-response experiment to determine the maximum non-toxic concentration of the solubilizing agent for your cells.
Data Presentation: Comparison of Solubilization Strategies
| Solubilization Strategy | Agent Example | Typical Starting Concentration in Final Culture Medium | Key Considerations |
| Co-solvents | DMSO | < 0.5% | Can be cytotoxic at higher concentrations.[2][3] |
| Ethanol + PEG 400 | 0.1% of a 45:55 mixture | May require optimization of the solvent ratio.[6] | |
| Surfactants | Tween® 80 | 0.1% - 0.5% | Can interfere with cell membranes at higher concentrations.[7] |
| Complexation Agents | β-Cyclodextrin | 1-10 mM | The molar ratio of cyclodextrin to this compound is critical.[11] |
Q4: How can I be sure that the this compound is stable in my culture medium throughout my experiment?
A4: A stability study is recommended. You can prepare your complete culture medium containing this compound and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium, remove any cells or debris by centrifugation, and analyze the concentration of this compound using a validated analytical method such as HPLC. This will tell you if the compound is degrading over time.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution in Culture Medium
This protocol describes the standard method for preparing a stock solution of this compound and diluting it into the cell culture medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
-
Cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Prepare a 1 M stock solution of this compound in DMSO:
-
Calculate the mass of this compound needed to prepare the desired volume of a 1 M solution (Molecular Weight of this compound = 130.14 g/mol ).
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh the this compound into a sterile tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Store the stock solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Dilute the stock solution into culture medium:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
While gently vortexing or swirling the culture medium, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration. For example, to make a 1 mM working solution, add 1 µL of the 1 M stock solution to 1 mL of culture medium.
-
Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.5%).
-
Visually inspect the medium for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Protocol 2: Stability Assessment of this compound in Culture Medium by HPLC
This protocol provides a general method to assess the stability of this compound in your culture medium over time.
Materials:
-
Complete cell culture medium supplemented with this compound at the desired final concentration.
-
Incubator (37°C, 5% CO2)
-
Sterile centrifuge tubes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)
-
This compound standard for calibration curve
Procedure:
-
Sample Preparation:
-
Prepare a sufficient volume of your complete culture medium containing the final working concentration of this compound.
-
Dispense the medium into sterile tubes, one for each time point.
-
Place the tubes in the incubator under standard cell culture conditions.
-
-
Time-Point Sampling:
-
At each designated time point (e.g., 0, 6, 12, 24, 48, 72 hours), remove one tube from the incubator.
-
Centrifuge the tube to pellet any cells or debris.
-
Carefully collect the supernatant for HPLC analysis. Store samples at -80°C if not analyzed immediately.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method to separate and quantify this compound. This will involve optimizing the mobile phase composition, flow rate, and column temperature.
-
Prepare a calibration curve using known concentrations of a this compound standard.
-
Inject the collected supernatant samples into the HPLC system.
-
Determine the concentration of this compound in each sample by comparing the peak area to the calibration curve.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time. A decrease in concentration over time indicates degradation.
-
Mandatory Visualizations
Signaling Pathways
This compound, as a derivative of pyruvate, may influence cellular metabolism and signaling pathways related to energy and oxidative stress. The following diagrams illustrate two key pathways that may be modulated.
Caption: Canonical NF-κB Signaling Pathway.
Caption: Overview of ROS Generation and Signaling.
Experimental Workflow
Caption: Troubleshooting Workflow for this compound Precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. reddit.com [reddit.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. himedialabs.com [himedialabs.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Propyl Pyruvate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with propyl pyruvate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (propyl 2-oxopropanoate) is an ester of pyruvic acid. It is being investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.[1][2] As a precursor to pyruvate, a central molecule in cellular metabolism, it is used in various in vitro and in vivo studies to explore its impact on cellular energy production and signaling pathways.
Q2: How should I dissolve this compound for my experiments?
This compound is practically insoluble in water but soluble in organic solvents like ethanol.[3][4][5] For cell culture experiments, a common practice for hydrophobic compounds is to prepare a concentrated stock solution in a water-miscible organic solvent, such as ethanol or DMSO, and then dilute it to the final working concentration in the aqueous culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the cells.
Q3: What are the common causes of variability in experiments with this compound?
Variability in experiments using this compound can arise from several factors:
-
Compound Stability: this compound, as an ester, is susceptible to hydrolysis, which can be influenced by pH, temperature, and enzymatic activity in cell culture media. This can lead to a decrease in the effective concentration of the compound over the course of an experiment.
-
Solubility and Precipitation: Due to its hydrophobic nature, this compound may precipitate out of aqueous solutions, especially at higher concentrations or when improperly dissolved. This can lead to inconsistent dosing.
-
Purity of the Compound: Impurities in the this compound stock can have off-target effects, contributing to experimental variability.
-
Experimental Conditions: Variations in cell density, passage number, and incubation times can all contribute to inconsistent results.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected biological effects of this compound.
This is often related to the stability and solubility of the compound.
Troubleshooting Workflow for Inconsistent Biological Effects
Caption: Troubleshooting workflow for inconsistent results.
Possible Cause 1: Degradation of this compound in Solution
Pyruvate esters are known to be susceptible to hydrolysis, which can be accelerated in aqueous environments like cell culture media.[6]
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment. If storing stock solutions, do so at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is advisable to perform a stability test of this compound in your specific experimental medium by measuring its concentration over time using analytical methods like HPLC.
Possible Cause 2: Precipitation of this compound in Culture Medium
The low aqueous solubility of this compound can lead to precipitation, especially when diluting a concentrated stock solution into the culture medium.
-
Recommendation: When diluting the stock solution, add it to the medium dropwise while vortexing or stirring to ensure rapid and even dispersion. Visually inspect the medium for any signs of precipitation after adding the this compound. Consider using a lower concentration of the compound or preparing a less concentrated stock solution to minimize the final solvent concentration. For particularly problematic compounds, a technique involving pre-warming the media and drug solution, followed by sonication, may aid in solubilization.[7]
Issue 2: High background or off-target effects observed in control groups.
This may be due to the solvent used to dissolve the this compound.
Troubleshooting Workflow for High Background in Controls
Caption: Troubleshooting workflow for high background in controls.
Possible Cause: Solvent Toxicity
The organic solvent used to dissolve this compound (e.g., ethanol, DMSO) can have biological effects on its own, especially at higher concentrations.
-
Recommendation: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent used to deliver the this compound to the experimental group. This allows you to distinguish the effects of the compound from the effects of the solvent. If you observe effects in the vehicle control, you may need to reduce the final solvent concentration by using a more concentrated stock solution or consider alternative, less toxic solvents.
Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C6H10O3 | [3][5] |
| Molecular Weight | 130.14 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Solubility in Water | Practically insoluble | [3][4][5] |
| Solubility in Ethanol | Soluble | [3][5] |
| Density (at 20°C) | 1.012-1.020 g/cm³ | [3][4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
This protocol outlines a general procedure for dissolving and diluting this compound for use in in vitro cell culture assays.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Materials:
-
This compound
-
100% Ethanol, sterile
-
Sterile microcentrifuge tubes
-
Syringe filter (0.22 µm)
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound.
-
Dissolve the this compound in 100% ethanol to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in pre-warmed cell culture medium. Add the stock solution dropwise to the medium while gently swirling to ensure proper mixing and minimize precipitation.
-
Include a vehicle control in your experiment with the same final concentration of ethanol as the treated samples.
Protocol 2: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol provides a general framework for conducting a mitochondrial stress test to evaluate the effect of this compound on cellular respiration. This is adapted from standard Seahorse XF Cell Mito Stress Test protocols.[8][9][10]
Experimental Workflow for Mitochondrial Stress Test
Caption: Workflow for a mitochondrial stress test.
Materials:
-
Seahorse XFp Analyzer and consumables (cartridge, cell culture miniplates)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Cells of interest
-
This compound stock solution
Procedure:
-
Day 1:
-
Hydrate the Seahorse XFp sensor cartridge with XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
Seed cells into a Seahorse XFp cell culture miniplate at the optimal density for your cell type and allow them to adhere overnight in a CO2 incubator.
-
-
Day 2:
-
Prepare the Seahorse XF assay medium by supplementing the base medium with glucose, sodium pyruvate, and glutamine to the desired concentrations. Warm the medium to 37°C.
-
Wash the cells with the assay medium and add the final volume of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for one hour to allow the cells to equilibrate.
-
During the incubation, prepare the injection solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium. Also, prepare the this compound treatment solution.
-
Load the sensor cartridge with the prepared solutions according to the manufacturer's instructions.
-
Place the cell plate in the Seahorse XFp Analyzer and initiate the mitochondrial stress test protocol.
-
The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
Analyze the OCR data to determine the effects of this compound on key parameters of mitochondrial function.
-
Protocol 3: Analysis of NF-κB and PI3K/Akt Signaling Pathways by Western Blot
This protocol describes how to assess the activation of the NF-κB and PI3K/Akt signaling pathways in response to this compound treatment using Western blotting.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis.
Materials:
-
Cells and culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to the desired confluency.
-
Treat the cells with this compound or vehicle control for the desired time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for one hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for one hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To analyze the activation of a signaling pathway, determine the ratio of the phosphorylated form of the protein to the total amount of the protein. Use a loading control like GAPDH to ensure equal protein loading.
-
Signaling Pathway Diagrams
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
Caption: NF-κB signaling pathway.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 20279-43-0 [smolecule.com]
- 4. This compound, 20279-43-0 [thegoodscentscompany.com]
- 5. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Cell Mito Stress Test for Monocyte Mitochondrial Function [protocols.io]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Propyl Pyruvate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of propyl pyruvate.
Frequently Asked Questions (FAQs)
Section 1: General Bioavailability Issues
Q1: What are the primary factors limiting the in vivo bioavailability of this compound?
A1: The primary limiting factors are believed to be its poor aqueous solubility and potential susceptibility to first-pass metabolism. This compound is described as practically insoluble or insoluble in water, which can significantly hinder its dissolution and subsequent absorption in the gastrointestinal (GI) tract.[1] Like many ester compounds, it may also be hydrolyzed by esterases in the intestine or liver, reducing the amount of intact compound reaching systemic circulation.
Q2: My in vivo experiments show high variability in plasma concentrations between subjects. What are the common causes?
A2: High inter-subject variability is a common challenge in pharmacokinetic studies. Potential causes include:
-
Physiological Differences: Variations in gastric pH, gastrointestinal motility, and enzyme expression (e.g., esterases) among individual animals.
-
Formulation Instability: Inconsistent suspension or aggregation of this compound in the vehicle if not properly formulated.
-
Dosing Inaccuracy: Errors in the administration volume or technique, especially with small animal models.
-
Food Effects: The presence or absence of food in the GI tract can alter drug dissolution and absorption. Research on other poorly soluble drugs has shown that administration with food can sometimes improve absorption.[2]
Section 2: Nanoformulation Strategies
Q3: How can nanoformulations enhance the bioavailability of this compound?
A3: Nanoformulations, such as polymeric nanoparticles or lipid-based nanocarriers, can significantly improve bioavailability by:
-
Increasing Solubility: Encapsulating the poorly soluble this compound within a nanoparticle formulation improves its dispersion and effective solubility in the aqueous environment of the GI tract.[3][4]
-
Protecting from Degradation: The carrier material can shield this compound from the harsh acidic environment of the stomach and enzymatic degradation in the intestine.[3]
-
Enhancing Permeability: Nanoparticles can facilitate the transport of the drug across the intestinal epithelium through various mechanisms, thereby improving absorption.[5]
-
Providing Controlled Release: Formulations can be designed for sustained or controlled release, which can maintain therapeutic drug levels for a longer duration.[3]
Q4: I am experiencing low encapsulation efficiency (%EE) while preparing this compound-loaded nanoparticles. How can I improve it?
A4: Low encapsulation efficiency is often related to the formulation and process parameters. To troubleshoot this, consider the following:
-
Polymer/Lipid Concentration: Increasing the concentration of the encapsulating material may provide more space for the drug.
-
Drug-to-Carrier Ratio: An excessively high drug load can lead to drug crystallization or expulsion from the nanoparticle matrix. Try optimizing this ratio.
-
Solvent Selection: Ensure that both the drug and the carrier material are fully dissolved in the organic solvent used during preparation.
-
Process Parameters: For methods like solvent evaporation, factors such as the rate of solvent removal and stirring speed can influence nanoparticle formation and drug encapsulation.
Q5: The nanoparticles I've synthesized are aggregating. What steps can I take to prevent this?
A5: Aggregation is a common stability issue. To improve colloidal stability:
-
Use Stabilizers/Surfactants: Incorporate stabilizers (e.g., Poloxamers, PVA) or surfactants into your formulation. These adsorb to the nanoparticle surface and provide steric or electrostatic repulsion.
-
Optimize Zeta Potential: For electrostatic stabilization, aim for a zeta potential of at least ±30 mV. This can sometimes be adjusted by changing the pH of the medium or using charged polymers.
-
Lyophilization with Cryoprotectants: If storing the nanoparticles as a dry powder, use cryoprotectants (e.g., trehalose, sucrose) during lyophilization to prevent irreversible aggregation upon reconstitution.
Section 3: Prodrug Strategies
Q6: How can a prodrug strategy be applied to this compound to improve its oral bioavailability?
A6: A prodrug is a chemically modified, inactive version of a drug that converts to the active parent drug in vivo.[6] For this compound, a prodrug approach could involve attaching a hydrophilic moiety (like an amino acid or a peptide) to the molecule. This can enhance bioavailability by:
-
Improving Aqueous Solubility: The addition of a polar group can increase the solubility of the compound.
-
Targeting Transporters: Amino acid or dipeptide prodrugs can be recognized by specific transporters in the intestinal epithelium (e.g., PEPT1), hijacking these systems to increase absorption. This strategy has proven successful for drugs like valacyclovir.[6][7]
-
Masking from First-Pass Metabolism: The modification can protect the ester group of this compound from premature hydrolysis by metabolic enzymes.
Q7: What are the key considerations when designing a this compound prodrug?
A7: An ideal prodrug should:
-
Be Inactive: The modified compound should have significantly less biological activity than the parent drug.
-
Have Improved Physicochemical Properties: It should possess the desired solubility and permeability characteristics.
-
Undergo Efficient and Predictable Bio-conversion: The prodrug must be converted back to active this compound at an appropriate rate and location (e.g., in the intestinal wall, liver, or systemic circulation).
-
Release Non-toxic Promoieties: The chemical group cleaved from the prodrug during activation should be non-toxic.
Quantitative Data Summary
The following table presents illustrative pharmacokinetic data to demonstrate how bioavailability enhancement strategies might improve the in vivo performance of this compound.
Disclaimer: The values in this table are hypothetical and for illustrative purposes only. They do not represent actual experimental data but are intended to show the expected trends following successful formulation or prodrug development.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Susp.) | 50 | 150 ± 35 | 1.0 | 450 ± 90 | 100 (Reference) |
| PP-loaded Nanoformulation | 50 | 600 ± 110 | 2.5 | 2700 ± 450 | ~600 |
| This compound Prodrug | 50 | 750 ± 140 | 2.0 | 3150 ± 520 | ~700 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation
Objective: To encapsulate this compound in a biodegradable polymer (e.g., PLGA) to enhance its oral bioavailability.
Materials:
-
This compound (PP)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable water-miscible organic solvent)
-
Poloxamer 188 (or other suitable stabilizer)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Syringe pump
Methodology:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of this compound in 5 mL of acetone. Ensure complete dissolution by gentle vortexing.
-
Aqueous Phase Preparation: Dissolve 50 mg of Poloxamer 188 in 20 mL of deionized water.
-
Nanoprecipitation:
-
Place the aqueous phase on a magnetic stirrer set to a moderate speed (e.g., 600 rpm).
-
Draw the organic phase into a syringe and place it on a syringe pump.
-
Inject the organic phase into the aqueous phase at a slow, constant rate (e.g., 0.5 mL/min). Nanoparticles will form spontaneously as the solvent diffuses.
-
-
Solvent Evaporation: Leave the resulting colloidal suspension stirring at room temperature in a fume hood for 4-6 hours to allow for the complete evaporation of the organic solvent.
-
Purification (Optional): Centrifuge the nanoparticle suspension to pellet the nanoparticles, discard the supernatant (containing unencapsulated drug and excess stabilizer), and resuspend the pellet in fresh deionized water. This step can help remove impurities but may cause aggregation if not done carefully.
-
Characterization: Analyze the resulting nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Quantification of this compound in Plasma Samples
Objective: To determine the concentration of this compound in plasma using a validated analytical method.
Background: The primary method for measuring small molecules like this compound in biological samples is chromatography.[8] While specific methods for this compound are not detailed in the provided literature, a standard approach using HPLC-UV or LC-MS/MS can be developed. Commercial assay kits are also available for pyruvate, which may be adapted after hydrolysis of the ester.[9][10]
Materials:
-
Plasma samples (from in vivo studies)
-
Acetonitrile (ACN)
-
Internal Standard (IS) (e.g., a structurally similar, stable compound like ethyl pyruvate)
-
Formic acid
-
HPLC-grade water
-
Centrifuge and microcentrifuge tubes
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in blank plasma with known concentrations (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (or standard), add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions (Example for HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 200-240 nm range).
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound / Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration for the prepared standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for development and evaluation of enhanced this compound formulations.
Caption: Conceptual pathway for prodrug activation to release active this compound.
References
- 1. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. rroij.com [rroij.com]
- 4. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Loaded Novel Nano-Formulations for Targeted Drug Delivery and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters [mdpi.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Pyruvate Assay Kit sufficient for 100 colorimetric or fluorometric tests [sigmaaldrich.com]
- 10. raybiotech.com [raybiotech.com]
Propyl Pyruvate Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of propyl pyruvate. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of a new compound like this compound?
A1: The initial step is to perform a dose-response and time-course experiment to determine the optimal concentration range and exposure time of this compound that affects cell viability. This is typically done using a rapid and cost-effective cell viability assay, such as the MTT or MTS assay.
Q2: Which cell lines are appropriate for testing the cytotoxicity of this compound?
A2: The choice of cell line depends on the research context. It is advisable to use cell lines relevant to the intended application or potential target tissues of this compound. For general screening, commonly used cell lines like HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and a normal fibroblast cell line like BJ cells can provide initial insights into its cytotoxic and selective effects.[1]
Q3: How should I dissolve this compound for my experiments?
A3: this compound is described as practically insoluble or insoluble in water but soluble in ethanol.[2] Therefore, it is recommended to prepare a stock solution in an appropriate organic solvent like ethanol or DMSO and then dilute it to the final working concentrations in the cell culture medium. It is crucial to include a vehicle control (culture medium with the same concentration of the solvent) in your experiments to account for any potential solvent-induced cytotoxicity.
Q4: What are the common mechanisms of cell death induced by chemical compounds?
A4: The primary mechanisms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a regulated process characterized by specific morphological and biochemical changes, while necrosis is often a result of acute cellular injury and leads to inflammation.[3] Some compounds can induce a switch from necrosis to apoptosis.[4]
Q5: Can pyruvate interfere with standard cytotoxicity assays?
A5: Yes, pyruvate-supplemented media can interfere with the lactate dehydrogenase (LDH) cytotoxicity assay.[5] The LDH assay measures the conversion of lactate to pyruvate; therefore, high concentrations of exogenous pyruvate in the culture medium can lead to product inhibition of the LDH enzyme, resulting in an underestimation of cytotoxicity.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in MTT/MTS assay. | 1. Uneven cell seeding. 2. Incomplete dissolution of formazan crystals. 3. Evaporation from wells on the edge of the plate ("edge effect"). | 1. Ensure a single-cell suspension and proper mixing before and during cell plating. 2. After adding the solubilization buffer, shake the plate thoroughly and ensure all crystals are dissolved before reading the absorbance.[6] 3. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or culture medium. |
| Low signal or unexpected results with the LDH assay. | 1. Use of pyruvate-supplemented culture medium. 2. Short half-life of LDH in the culture medium. 3. Endogenous LDH activity in serum-supplemented medium. | 1. Use a culture medium that does not contain pyruvate when performing the LDH assay.[5] 2. The half-life of released LDH is approximately 9 hours; ensure you collect the supernatant for analysis within an appropriate timeframe after treatment.[5] 3. Include a background control with medium and serum but no cells to subtract the background LDH activity.[5] |
| Compound precipitates in the culture medium at high concentrations. | This compound has low water solubility. | Prepare a higher concentration stock solution in a suitable solvent (e.g., ethanol, DMSO) and use a smaller volume to achieve the final concentration. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and non-toxic to the cells. Always include a vehicle control. |
| Observed cytotoxicity in the vehicle control group. | The solvent (e.g., DMSO, ethanol) is toxic to the cells at the concentration used. | Perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final solvent concentration in all experimental wells, including the vehicle control, does not exceed this limit. |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]
Materials:
-
96-well tissue culture plates
-
This compound
-
Appropriate cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][6]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7][8] A reference wavelength of >650 nm can be used to subtract background absorbance.[7][8]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9]
Materials:
-
96-well plates
-
This compound
-
Appropriate cell line and pyruvate-free culture medium
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye) or individual reagents.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, ensuring the use of pyruvate-free culture medium.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect a portion of the cell culture supernatant (typically 50 µL) from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.[10]
-
LDH Reaction: Add the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.[10] This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Data Presentation
The following table is a representative example of how to present cytotoxicity data for this compound. Actual results will vary depending on the cell line, exposure time, and experimental conditions.
| Cell Line | This compound Concentration (mM) | Cell Viability (%) (Mean ± SD) |
| A549 | 0 (Vehicle Control) | 100 ± 4.2 |
| 0.1 | 95.3 ± 5.1 | |
| 1 | 82.1 ± 3.8 | |
| 10 | 51.7 ± 6.3 | |
| 50 | 23.4 ± 2.9 | |
| MCF-7 | 0 (Vehicle Control) | 100 ± 3.9 |
| 0.1 | 98.2 ± 4.5 | |
| 1 | 89.5 ± 5.6 | |
| 10 | 65.4 ± 4.7 | |
| 50 | 38.1 ± 3.5 | |
| BJ Fibroblast | 0 (Vehicle Control) | 100 ± 5.1 |
| 0.1 | 99.1 ± 4.8 | |
| 1 | 96.8 ± 5.3 | |
| 10 | 88.2 ± 6.1 | |
| 50 | 75.6 ± 4.9 |
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Generalized Signaling Pathway for Pyruvate Derivative-Induced Apoptosis
This diagram illustrates a potential mechanism by which pyruvate derivatives like ethyl pyruvate may induce apoptosis, based on available literature. This compound might follow a similar pathway.
Caption: Potential signaling pathway for this compound-induced apoptosis.
References
- 1. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular mechanism and therapeutic targeting of necrosis, apoptosis, pyroptosis, and autophagy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl pyruvate induces necrosis-to-apoptosis switch and inhibits high mobility group box protein 1 release in A549 lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fate of pyruvate dictates cell growth by modulating cellular redox potential [elifesciences.org]
- 5. Role of pyruvate in maintaining cell viability and energy production under high-glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 20279-43-0 [thegoodscentscompany.com]
- 8. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WHO | JECFA [apps.who.int]
- 10. Ethyl pyruvate inhibits proliferation and induces apoptosis of hepatocellular carcinoma via regulation of the HMGB1-RAGE and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation times for propyl pyruvate treatment
Propyl Pyruvate Technical Support Center
Disclaimer: Scientific literature specifically detailing the experimental use of this compound is limited. The following guidelines, protocols, and data are based on the well-documented activities of its parent compound, pyruvic acid (pyruvate), and its more common derivative, ethyl pyruvate. The principles governing their use are expected to be highly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in cell culture experiments? A1: Based on the functions of related pyruvate compounds, this compound is expected to serve two main roles. First, it acts as an additional, readily available energy source for cells, feeding into the Krebs cycle to enhance metabolic stability.[1][2] Second, it functions as a potent antioxidant by scavenging reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), thereby protecting cells from oxidative stress.[1][3][4][5]
Q2: How does this compound protect cells from oxidative stress? A2: Pyruvate and its derivatives directly neutralize ROS. Due to its α-keto-carboxylate structure, it can scavenge peroxides and peroxynitrite.[3] This action helps to attenuate oxidative stress-induced events like the collapse of the mitochondrial membrane potential and subsequent cell death.[4][5]
Q3: Is this compound stable in aqueous solutions? A3: Pyruvic acid itself is known to be unstable in aqueous solutions, with a tendency to polymerize and decompose.[3][6] While ester derivatives like this compound are generally more stable than the acid form, long-term stability in culture media can be a concern. It is recommended to prepare fresh stock solutions and add them to the media shortly before use. The presence of bicarbonate in media can also negatively impact stability.[7]
Q4: How should I prepare a stock solution of this compound? A4: this compound is a liquid that is practically insoluble in water but soluble in ethanol.[8] Therefore, a stock solution should be prepared in an organic solvent like ethanol or DMSO. Subsequently, this stock can be diluted to the final working concentration in the cell culture medium. Always perform a vehicle control in your experiments using the same final concentration of the solvent.
Q5: When should I consider adding this compound to my culture medium? A5: Supplementation is beneficial in several scenarios:
-
High-Density Cultures: To provide an extra energy source.[1]
-
Oxidative Stress Models: To protect cells from induced oxidative damage.[4][9]
-
Sensitive Cell Lines: To improve viability and performance.[1]
-
Serum-Free Media: To compensate for the lack of nutrients and growth factors found in serum.[1]
-
Metabolic Studies: To modulate cellular bioenergetics.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect after treatment. | 1. Suboptimal Concentration: The concentration may be too low to elicit a response. 2. Incorrect Incubation Time: The treatment duration may be too short. 3. Compound Instability: The this compound may have degraded in the medium. | 1. Perform a Dose-Response Curve: Test a range of concentrations (e.g., 0.1 mM to 25 mM) to find the optimal dose for your cell type and experimental conditions.[4][12] 2. Optimize Incubation Time: Test various time points (e.g., 6, 12, 24, 48 hours). Protective effects have been seen even when administration is delayed for up to 2 hours after an insult.[4][5] 3. Prepare Fresh Solutions: Always prepare fresh stock solutions and add the compound to the media immediately before the experiment. |
| Increased Cell Death or Cytotoxicity. | 1. High Concentration: this compound concentration may be too high, leading to toxic effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., ethanol, DMSO) used for the stock solution may be toxic to the cells. 3. pH Shift: High concentrations of pyruvate can sometimes alter the pH of the culture medium. | 1. Lower the Concentration: Refer to your dose-response curve and use a lower, non-toxic concentration. 2. Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and run a vehicle-only control to confirm it is not the source of toxicity. 3. Monitor Medium pH: Check the pH of the medium after adding this compound. If necessary, adjust it. |
| Variability between experiments. | 1. Inconsistent Solution Preparation: Differences in stock solution age or preparation. 2. Cell Passage Number: High passage numbers can lead to altered cellular responses. 3. Inconsistent Incubation Conditions: Fluctuations in CO₂, temperature, or humidity. | 1. Standardize Protocols: Use a consistent protocol for preparing and storing all solutions. 2. Use Low-Passage Cells: Use cells within a defined, low passage number range for all experiments. 3. Ensure Stable Incubation: Regularly calibrate and monitor incubator conditions. |
Data on Optimal Concentrations and Incubation Times
The following table summarizes effective concentrations and incubation times for pyruvate and its derivatives as reported in various experimental models. This data can serve as a starting point for optimizing this compound treatment.
| Compound | Cell/Model System | Concentration Range | Incubation Time | Observed Effect | Reference |
| Sodium Pyruvate | Human Neuroblastoma SK-N-SH | ≥ 1 mM | 18 hours | Complete protection against H₂O₂-induced cell death. | [4][5] |
| Sodium Pyruvate | Human Neuroblastoma SK-N-SH | 1-10 mM | 2 hours (post-insult) | Significant protection against H₂O₂-induced oxidative stress. | [4][5] |
| Sodium Pyruvate | Human Colon Adenocarcinoma (HT29-dx) | 25 mM | 24 hours | Increased doxorubicin accumulation and effectiveness. | [12] |
| Sodium Pyruvate | Human Fibroblasts & Embryonic Stem Cells | Not specified | 72 hours | Protection against various pro-oxidant agents. | [9] |
| Sodium Pyruvate | Cultured Osteoblasts | 200 µM - 1000 µM | 12 hours | Prevention of cell viability loss after medium replacement. | [13] |
Experimental Protocols
Protocol 1: Determining the Cytoprotective Effect of this compound Against Oxidative Stress
This protocol is designed to assess the ability of this compound to protect cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.
1. Cell Seeding:
-
Plate cells (e.g., SK-N-SH, HEK293) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate for 24 hours in standard culture conditions (e.g., 37°C, 5% CO₂).
2. Preparation of Reagents:
-
This compound Stock: Prepare a 100 mM stock solution of this compound in ethanol.
-
H₂O₂ Solution: Prepare a fresh solution of H₂O₂ in serum-free culture medium. The final concentration will need to be optimized for your cell line (a typical starting point is 150 µM).[4]
3. Treatment:
-
Remove the culture medium from the wells.
-
Add fresh medium containing the desired final concentrations of this compound (e.g., 0.1, 1, 5, 10 mM). Include a "vehicle control" group with ethanol at the same final concentration.
-
Co-treat the cells with the optimized concentration of H₂O₂. Include a "H₂O₂ only" control group and an "untreated" control group.
-
Incubate for the desired duration (e.g., 18 hours).[4]
4. Assessment of Cell Viability:
-
After incubation, measure cell viability using a standard method such as the MTT assay or Calcein AM assay.[4]
-
MTT Assay: Add MTT solution to each well, incubate for 2-4 hours, then add solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength.
-
Calcein AM Assay: Incubate cells with Calcein AM, which stains viable cells green, and measure fluorescence.
5. Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Plot the results to determine the dose-dependent protective effect of this compound.
Visualizations
Signaling & Metabolic Pathways
Caption: Dual role of this compound in metabolism and antioxidant defense.
Experimental Workflow Diagram
Caption: General workflow for assessing cytoprotective effects.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate protects mitochondria from oxidative stress in human neuroblastoma SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyruvate antioxidant roles in human fibroblasts and embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of pyruvate in maintaining cell viability and energy production under high-glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of pyruvate in maintaining cell viability and energy production under high-glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyruvate Treatment Restores the Effectiveness of Chemotherapeutic Agents in Human Colon Adenocarcinoma and Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Propyl Pyruvate Technical Support Center: Troubleshooting and FAQs
For Researchers, Scientists, and Drug Development Professionals
Propyl pyruvate is a valuable compound in various research and development applications. However, its stability during long-term storage can present challenges, potentially impacting experimental outcomes and product efficacy. This technical support center provides a comprehensive guide to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light, at a refrigerated temperature of 2-8°C. For extended storage, maintaining an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative degradation.
Q2: What are the common signs of this compound degradation?
A2: Degradation of this compound can be indicated by several observable changes:
-
Color Change: A noticeable shift from a colorless or pale yellow liquid to a darker yellow or brownish hue.
-
Odor Change: Development of a sharp, acidic, or otherwise off-odor, differing from its characteristic sweet, caramellic, and floral aroma.[1]
-
Formation of Precipitate: The appearance of solid particles or cloudiness in the liquid.
-
Changes in pH: For aqueous solutions, a significant deviation from the expected pH range can indicate hydrolysis.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound are hydrolysis, oxidation, and thermal decomposition.
-
Hydrolysis: In the presence of water, the ester bond of this compound can be cleaved, yielding pyruvic acid and propanol. This reaction can be catalyzed by acidic or basic conditions.
-
Oxidation: The ketone group in this compound is susceptible to oxidation, which can lead to the formation of various byproducts. Exposure to air (oxygen) and light can accelerate this process.
-
Thermal Decomposition: Elevated temperatures can cause the decarboxylation of the pyruvate moiety, leading to the formation of propanal and carbon dioxide.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound leading to reduced purity and the presence of interfering byproducts. | 1. Verify Purity: Analyze the stored this compound using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine its purity and identify any degradation products. 2. Use a Fresh Stock: If degradation is confirmed, switch to a fresh, properly stored vial of this compound for subsequent experiments. 3. Optimize Storage: Review and optimize your storage conditions based on the recommendations in the FAQs. |
| Visible color change or precipitate formation in the stored sample. | Significant degradation due to improper storage (e.g., exposure to light, elevated temperature, or moisture). | 1. Discard the Sample: Do not use the visibly degraded sample as it can lead to unreliable results. 2. Review Storage Protocol: Ensure that the storage containers are appropriate (amber glass vials are recommended to protect from light), tightly sealed, and stored at the correct temperature. 3. Inert Atmosphere: For highly sensitive applications, consider purging the vial headspace with an inert gas before sealing. |
| Inconsistent results when using this compound in aqueous solutions. | Hydrolysis of this compound in the aqueous environment. The rate of hydrolysis is pH-dependent. | 1. Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use. 2. Control pH: Buffer the solution to a pH where this compound exhibits maximum stability (typically slightly acidic conditions are preferred over basic conditions for esters). 3. Low Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis. |
| Interaction with other components in a formulation. | Chemical incompatibility between this compound and other excipients or active ingredients.[2][3][4][5] | 1. Conduct Compatibility Studies: Perform compatibility studies by mixing this compound with individual formulation components and storing them under accelerated conditions (e.g., elevated temperature) to observe any signs of interaction. 2. Analyze Mixtures: Use analytical techniques like HPLC or DSC (Differential Scanning Calorimetry) to detect the formation of new peaks or changes in thermal behavior that would indicate an interaction. 3. Select Inert Excipients: Choose excipients that are known to be non-reactive with ester and ketone functional groups. |
Stability Data Summary
While specific quantitative long-term stability data for this compound is not extensively published, the following table summarizes expected stability trends based on the behavior of similar pyruvate esters.
| Condition | Parameter | Expected Impact on this compound Stability | Primary Degradation Pathway |
| Temperature | Increased Temperature | Significant decrease in stability. | Thermal Decomposition, Hydrolysis |
| Refrigerated (2-8°C) | Optimal for long-term storage. | Slows all degradation pathways. | |
| pH (in aqueous solution) | Acidic (pH < 7) | Moderate stability, potential for acid-catalyzed hydrolysis. | Hydrolysis |
| Neutral (pH 7) | Generally more stable than under basic conditions. | Hydrolysis | |
| Basic (pH > 7) | Less stable due to base-catalyzed hydrolysis (saponification). | Hydrolysis | |
| Light Exposure | UV or prolonged daylight | Can accelerate degradation. | Oxidation |
| Atmosphere | Presence of Oxygen | Promotes oxidative degradation. | Oxidation |
| Inert (Nitrogen, Argon) | Enhances long-term stability by preventing oxidation. | - |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general approach for developing an HPLC method to assess the purity of this compound and detect degradation products.
-
Column Selection: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or phosphoric acid to control pH) and an organic component (e.g., acetonitrile or methanol) is recommended to separate both the polar degradation products and the less polar this compound.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products absorb (e.g., around 210 nm or 254 nm).
-
Forced Degradation Study: To validate the stability-indicating nature of the method, subject this compound samples to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress). The method should be able to resolve the main this compound peak from all degradation product peaks.[6][7][8][9]
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 2: GC-MS for Identification of Volatile Degradation Products
This protocol is useful for identifying volatile impurities and degradation products, such as propanal, which may result from thermal decomposition.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injection: Use a split or splitless injection depending on the expected concentration of impurities.
-
Oven Temperature Program: A temperature gradient is necessary to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometry: Use electron ionization (EI) to generate fragment ions. The resulting mass spectra can be compared against a library (e.g., NIST) for compound identification.[1][10][11][12]
Visualizations
Logical Workflow for Troubleshooting this compound Stability Issues
Caption: Troubleshooting workflow for this compound stability.
Potential Degradation Pathways of this compound
Caption: Major degradation routes for this compound.
Central Role of Pyruvate in Metabolism
Caption: Central role of pyruvate in key metabolic pathways.[13][14][15][16][17][18][19]
References
- 1. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isfcppharmaspire.com [isfcppharmaspire.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 14. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The fate of pyruvate dictates cell growth by modulating cellular redox potential [elifesciences.org]
- 18. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]
- 19. biorxiv.org [biorxiv.org]
Validation & Comparative
Propyl Pyruvate vs. Ethyl Pyruvate: A Comparative Analysis of Biological Activity
A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the biological activities of propyl pyruvate and ethyl pyruvate. While ethyl pyruvate has been the subject of extensive research, demonstrating a range of therapeutic effects, this compound remains largely uncharacterized in a biological context. This guide, therefore, provides a detailed overview of the well-documented biological activities of ethyl pyruvate and highlights the current knowledge gap concerning this compound.
Executive Summary
Ethyl pyruvate, a stable derivative of pyruvic acid, has emerged as a promising therapeutic agent with potent antioxidant and anti-inflammatory properties.[1][2][3] It has been investigated in numerous preclinical models of critical illnesses, including sepsis, pancreatitis, and ischemia-reperfusion injury, where it has been shown to improve survival and ameliorate organ dysfunction.[4][5] In contrast, this compound is primarily recognized as a flavoring agent in the food industry, and there is a notable absence of published scientific studies evaluating its biological effects.[6] Consequently, a direct, data-driven comparison of the biological activities of this compound and ethyl pyruvate is not feasible at this time. This guide will focus on the extensive data available for ethyl pyruvate to provide researchers, scientists, and drug development professionals with a thorough understanding of its biological profile.
Ethyl Pyruvate: A Multifaceted Therapeutic Agent
Ethyl pyruvate exerts its biological effects through several mechanisms, primarily centered around its ability to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways.[1][2][3]
Antioxidant Properties:
Pyruvic acid, the parent compound of ethyl pyruvate, is a well-known antioxidant that can directly neutralize hydrogen peroxide and other ROS.[2][7] Ethyl pyruvate, as a more stable ester, serves as a carrier for pyruvate, delivering it into cells where it can exert its antioxidant effects.[8] This ROS scavenging activity is crucial in mitigating cellular damage in conditions associated with high levels of oxidative stress.[4][5]
Anti-inflammatory Mechanisms:
Ethyl pyruvate has been shown to inhibit the activation of key pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.[4][9] By inhibiting NF-κB, ethyl pyruvate can reduce the production of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10] Furthermore, ethyl pyruvate can inhibit the release of High Mobility Group Box 1 (HMGB1), a late-phase inflammatory mediator, which contributes to its protective effects in sepsis and other inflammatory conditions.[9]
Quantitative Data on the Biological Activity of Ethyl Pyruvate
The following table summarizes key quantitative data from preclinical studies investigating the biological effects of ethyl pyruvate.
| Biological Effect | Experimental Model | Key Findings | Reference |
| Anti-inflammatory | Murine model of sepsis | Ethyl pyruvate (40 mg/kg, i.p.) significantly reduced serum levels of TNF-α and IL-6. | [5] |
| Antioxidant | Rat model of liver ischemia-reperfusion injury | Ethyl pyruvate (50 mg/kg, i.v.) significantly reduced hepatic malondialdehyde (MDA) levels, a marker of lipid peroxidation. | [4] |
| Organ Protection | Murine model of acute pancreatitis | Ethyl pyruvate (40 mg/kg, i.p.) significantly reduced pancreatic edema and serum amylase levels. | [4] |
| Improved Survival | Murine model of lethal endotoxemia | Ethyl pyruvate (40 mg/kg, i.p.) improved survival rates from 20% in the control group to 80%. | [5] |
Signaling Pathways Modulated by Ethyl Pyruvate
Ethyl pyruvate's anti-inflammatory effects are mediated through its interaction with critical intracellular signaling cascades.
Experimental Protocols
In Vivo Model of Sepsis:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Sepsis: Sepsis is induced by cecal ligation and puncture (CLP). Briefly, mice are anesthetized, and a midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and punctured once with a 22-gauge needle. A small amount of feces is extruded to induce polymicrobial peritonitis. The abdomen is then closed in two layers.
-
Treatment: Ethyl pyruvate (40 mg/kg) or a vehicle control (Ringer's lactate solution) is administered intraperitoneally (i.p.) 30 minutes after the CLP procedure.
-
Outcome Measures:
-
Survival: Animals are monitored for survival for up to 7 days.
-
Cytokine Analysis: Blood samples are collected at various time points (e.g., 6, 12, and 24 hours) after CLP. Serum levels of TNF-α and IL-6 are measured using enzyme-linked immunosorbent assay (ELISA).
-
Experimental Workflow:
Conclusion and Future Directions
Ethyl pyruvate has a well-established profile as a potent antioxidant and anti-inflammatory agent with significant therapeutic potential in a variety of preclinical disease models. In stark contrast, the biological activities of this compound remain unexplored. The lack of available data for this compound makes a direct comparison of its biological activity with that of ethyl pyruvate impossible.
Future research should aim to fill this knowledge gap by investigating the potential biological effects of this compound. Such studies would be crucial to determine if the therapeutic properties observed with ethyl pyruvate are shared or even enhanced with a longer alkyl chain ester. A systematic comparison of a series of alkyl pyruvates (methyl, ethyl, propyl, etc.) could provide valuable insights into the structure-activity relationship of this class of compounds and potentially lead to the development of more potent and effective therapeutic agents. Until such data becomes available, ethyl pyruvate remains the only well-characterized pyruvate ester with demonstrated therapeutic efficacy.
References
- 1. Anti-Inflammatory and Neuroprotective Effects of DIPOPA (N,N-Diisopropyl-2-Oxopropanamide), an Ethyl Pyruvate Bioisoster, in the Postischemic Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl pyruvate | C5H8O3 | CID 12041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ethyl pyruvate analogues, diethyl oxaloproprionate, 2-acetamidoacrylate, and methyl-2-acetamidoacrylate, exhibit anti-inflammatory properties in vivo and/or in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A unique array of neuroprotective effects of pyruvate in neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20279-43-0|Propyl 2-oxopropanoate|BLD Pharm [bldpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyruvate affects inflammatory responses of macrophages during influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Propyl Pyruvate vs. Sodium Pyruvate: A Comparative Guide for Researchers
For Immediate Release
A Head-to-Head Analysis of Propyl Pyruvate and Sodium Pyruvate Supplementation in Research Applications
This guide provides a comprehensive comparison of this compound and sodium pyruvate for researchers, scientists, and drug development professionals. While both compounds are derivatives of pyruvic acid, a central molecule in cellular metabolism, the available scientific literature reveals a significant disparity in the depth of research and established biological effects. This document aims to objectively present the existing data to inform experimental design and substance selection.
Overview and Key Differences
Sodium pyruvate is the sodium salt of pyruvic acid and is a well-characterized compound used extensively in research. It readily dissociates in aqueous solutions to provide pyruvate, a key intermediate in metabolic pathways such as glycolysis and the citric acid cycle.[1] Its roles as an energy substrate and an antioxidant are well-documented.[2][3]
This compound, the propyl ester of pyruvic acid, is primarily recognized as a flavoring agent.[4][5] While there are commercial claims of its potential antioxidant and anti-inflammatory properties, there is a notable absence of peer-reviewed scientific studies to substantiate these effects and detail its biological mechanisms.
At a Glance:
| Feature | This compound | Sodium Pyruvate |
| Chemical Formula | C₆H₁₀O₃ | C₃H₃NaO₃ |
| Primary Use in Research | Data not available | Energy substrate, antioxidant, cell culture supplement |
| Bioavailability | Data not available | Readily dissociates to provide pyruvate |
| Volume of Research | Very Limited | Extensive |
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in experimental settings.
| Property | This compound | Sodium Pyruvate |
| Molar Mass | 130.14 g/mol [5] | 110.04 g/mol |
| Solubility in Water | Practically insoluble[5] | Soluble |
| Appearance | Colorless to pale yellow liquid[5] | White crystalline powder |
| Stability in Solution | Data not available | Can be unstable in aqueous solutions over time |
Biological and Metabolic Effects: A Tale of Two Compounds
The chasm in the available research is most evident when comparing the biological and metabolic effects of these two pyruvate derivatives.
Sodium Pyruvate: A Wealth of Data
Sodium pyruvate supplementation has been the subject of numerous studies, revealing its multifaceted roles in cellular function:
-
Energy Metabolism: As a direct precursor to acetyl-CoA, pyruvate fuels the citric acid cycle, a cornerstone of cellular energy production.[1]
-
Antioxidant Activity: Pyruvate can directly scavenge reactive oxygen species (ROS), such as hydrogen peroxide, through a non-enzymatic decarboxylation reaction.[6][7] It can also indirectly enhance the cellular antioxidant capacity by influencing the NADH/NAD+ ratio and the glutathione system.[8]
-
Cell Culture: It is a common supplement in cell culture media, where it serves as an additional energy source and protects cells from oxidative stress.[7]
-
Therapeutic Potential: Research has explored its potential benefits in conditions associated with oxidative stress and metabolic dysfunction, including neurodegenerative diseases and ischemia-reperfusion injury.[3]
This compound: An Uncharted Territory
Currently, there is a significant lack of published, peer-reviewed experimental data on the biological and metabolic effects of this compound. While it is hypothesized that as an ester of pyruvic acid, it may be hydrolyzed to release pyruvate, the rate of this conversion, its bioavailability, and its subsequent effects have not been scientifically established. Any claims regarding its antioxidant or anti-inflammatory properties should be approached with caution pending rigorous scientific validation.
Experimental Data Summary
The following tables summarize the available quantitative data. The disparity in the volume of research is clearly reflected.
Table 1: In Vitro Studies
| Parameter | This compound | Sodium Pyruvate |
| Effect on Cell Viability under Oxidative Stress | Data not available | Protective effect observed in various cell lines[9] |
| ROS Scavenging Capacity | Data not available | Directly scavenges H₂O₂ and other ROS[6][7] |
| Impact on Mitochondrial Function | Data not available | Can protect mitochondrial membrane potential[9] |
| Anti-inflammatory Effects | Data not available | Can reduce inflammatory responses in cell models[2] |
Table 2: In Vivo Studies
| Parameter | This compound | Sodium Pyruvate |
| Route of Administration | Data not available | Oral, intravenous, intraperitoneal |
| Observed Effects on Metabolism | Data not available | Can influence glucose and lipid metabolism |
| Neuroprotective Effects in Animal Models | Data not available | Demonstrated in models of neurodegeneration[3] |
| Cardioprotective Effects in Animal Models | Data not available | Shown to protect against ischemia-reperfusion injury |
Experimental Protocols
Detailed experimental protocols for studying the effects of sodium pyruvate are widely available in the scientific literature. Due to the lack of research on this compound, no established protocols for its biological investigation could be identified.
Example Protocol: Assessing the Antioxidant Effect of Sodium Pyruvate in Cell Culture
Objective: To determine the protective effect of sodium pyruvate against hydrogen peroxide-induced cell death.
Cell Line: Human neuroblastoma SK-N-SH cells.
Methodology:
-
Cell Seeding: Plate SK-N-SH cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare solutions of sodium pyruvate in cell culture medium at various concentrations (e.g., 0, 1, 5, 10 mM).
-
Induce oxidative stress by adding a final concentration of 100 µM hydrogen peroxide to the wells.
-
Co-treat the cells with the different concentrations of sodium pyruvate.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assay: Assess cell viability using a standard MTT or similar assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and analyze the dose-dependent protective effect of sodium pyruvate.
Signaling Pathways and Mechanisms of Action
The established mechanisms of action for pyruvate are central to understanding the effects of sodium pyruvate supplementation.
Pyruvate's Role in Cellular Metabolism
Pyruvate sits at a critical juncture of major metabolic pathways. The following diagram illustrates its central role.
Antioxidant Mechanisms of Pyruvate
Pyruvate's antioxidant properties are multifaceted, involving both direct and indirect mechanisms.
Disclaimer: The signaling pathways depicted are based on established research on pyruvate. While it is plausible that this compound, upon hydrolysis, could engage these pathways, this has not been experimentally verified.
Safety and Toxicology
A crucial consideration for any research compound is its safety profile.
| Feature | This compound | Sodium Pyruvate |
| Acute Toxicity | Data not available[10] | Generally considered non-toxic[11] |
| Chronic Toxicity | Data not available | Generally considered safe for research applications[11] |
| Regulatory Status | Generally Recognized as Safe (GRAS) as a flavoring agent[4] | Not classified as a hazardous substance[11][12] |
Conclusion and Future Directions
The comparative analysis of this compound and sodium pyruvate reveals a stark contrast in the available scientific evidence. Sodium pyruvate is a well-established and extensively researched compound with a solid foundation of data supporting its roles in cellular metabolism and antioxidant defense. In contrast, this compound remains largely uncharacterized in the context of biological research.
For researchers seeking a reliable and well-documented pyruvate source for supplementation studies, sodium pyruvate is the clear choice. The lack of data on this compound's bioavailability, metabolic fate, and biological effects presents a significant hurdle for its immediate use in research settings.
Future research should focus on conducting foundational in vitro and in vivo studies to elucidate the biological properties of this compound. Key research questions include:
-
Is this compound efficiently hydrolyzed to pyruvate in biological systems?
-
What are its pharmacokinetic and pharmacodynamic profiles?
-
Does it possess antioxidant and anti-inflammatory properties comparable to or distinct from sodium pyruvate?
Answering these questions will be essential to determine if this compound holds any potential as a research tool or therapeutic agent. Until such data becomes available, the scientific community must rely on the robust body of evidence established for sodium pyruvate.
References
- 1. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence [mdpi.com]
- 3. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WHO | JECFA [apps.who.int]
- 5. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The importance of sodium pyruvate in assessing damage produced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Pyruvate antioxidant roles in human fibroblasts and embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, 20279-43-0 [thegoodscentscompany.com]
- 11. carlroth.com [carlroth.com]
- 12. himediadownloads.com [himediadownloads.com]
A Comparative Guide to the In Vitro Neuroprotective Effects of Pyruvate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective performance of sodium pyruvate and its more stable derivative, ethyl pyruvate. While the initial topic of interest was propyl pyruvate, a thorough review of the current scientific literature reveals a significant lack of data on its neuroprotective properties. Therefore, this guide focuses on the well-documented neuroprotective agents, sodium pyruvate and ethyl pyruvate, to provide a valuable comparative analysis for researchers in the field.
The neuroprotective effects of these compounds are evaluated based on their ability to mitigate cellular damage in various in vitro models of neurotoxicity. Key performance indicators include improvements in cell viability and reductions in cytotoxicity and oxidative stress.
Comparative Efficacy of Pyruvate Analogs
The following table summarizes the quantitative data from in vitro studies, comparing the neuroprotective efficacy of sodium pyruvate and ethyl pyruvate in neuronal and glial cell cultures.
| Compound | Cell Type | Insult | Concentration Range | Efficacy | Reference |
| Sodium Pyruvate | Human Neuroblastoma SK-N-SH Cells | 150 µM H₂O₂ | 100 µM - 4 mM | Dose-dependently increased cell survival. At ≥ 1 mM, it almost completely prevented H₂O₂-induced cell death. Also attenuated intracellular ROS accumulation. | [1] |
| Human Neuroblastoma SK-N-MC Cells | 0.025 mM H₂O₂ | Not specified | Significantly protected against H₂O₂-induced apoptosis in a dose-dependent manner. Inhibited caspase 3 activity and PARP cleavage. | [2][3] | |
| Primary Striatal Neurons | up to 300 µM H₂O₂ | 2 mM | Completely protected neurons from H₂O₂-induced toxicity. | [4] | |
| Ethyl Pyruvate | Primary Astrocyte Culture | H₂O₂ | 1 - 10 mM | Provided protection against H₂O₂ toxicity. Was significantly more effective than sodium pyruvate in inducing antioxidant genes. | [5] |
| N9 Microglial Cells | LPS and ATP | Not specified | Significantly suppressed NLRP3 inflammasome activation, decreased active caspase-1, and reduced secretion of IL-1β and IL-18. | [6] | |
| Neuro-2a (N2a) Cells | Hypoxia/Reoxygenation | 0.1 - 10 mM | Non-toxic up to 10 mM. Promoted activation of the GAS6/Axl signaling axis, leading to inhibition of oxidative stress and neuronal apoptosis. | [7] |
Key Findings:
-
Both sodium pyruvate and ethyl pyruvate demonstrate significant neuroprotective effects in vitro against various insults, most notably oxidative stress induced by hydrogen peroxide (H₂O₂).
-
Ethyl pyruvate, a more stable and lipophilic ester of pyruvic acid, appears to have broader anti-inflammatory effects, including the inhibition of the NLRP3 inflammasome in microglia.[6]
-
Some studies suggest that ethyl pyruvate is more potent than sodium pyruvate in its antioxidant activity and in inducing the expression of antioxidant genes.[5]
-
Sodium pyruvate effectively protects neuronal cells from apoptosis by inhibiting key executioner caspases and preserving mitochondrial membrane potential.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing neuroprotection in vitro.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1x10³ to 1x10⁴ cells/well and culture for 22-24 hours.[9]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., sodium pyruvate, ethyl pyruvate) for a predetermined duration.
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., H₂O₂) to the cell cultures and incubate for the desired period.
-
MTT Reagent Addition: Add 10-15 µL of MTT reagent (5 mg/mL in PBS) to each well.[8][9]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO, or a dedicated solubilization solution) to each well to dissolve the purple formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] The intensity of the purple color is directly proportional to the number of viable cells.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[11][12]
Procedure:
-
Cell Culture and Treatment: Culture and treat cells in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[11]
-
LDH Reaction Mixture Preparation: Prepare the LDH reaction mixture immediately before use. This typically consists of a substrate (e.g., lactate), a cofactor (NAD+), and a tetrazolium dye.[13]
-
Reaction Initiation: Add 100 µL of the LDH reaction mixture to each 50 µL sample of supernatant.[13]
-
Incubation: Incubate the plate at room temperature, protected from light, for 10-30 minutes.[14] The incubation time can be optimized based on the cell type and the extent of cytotoxicity.
-
Stop Reaction (Optional but Recommended): Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[13] The amount of color formation is proportional to the amount of LDH released, and thus to the level of cell cytotoxicity.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in validating the neuroprotective effects of pyruvate analogs, the following diagrams have been generated using Graphviz.
References
- 1. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium pyruvate protects against H(2)O(2) mediated apoptosis in human neuroblastoma cell line-SK-N-MC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyruvate Protects Neurons against Hydrogen Peroxide-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl pyruvate attenuates cerebral hypoxia/reoxygenation injury in neuroblastoma cells: Role of GAS6/Axl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell viability assay [bio-protocol.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 13. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
A Comparative Analysis of the Metabolic Effects of Propyl Pyruvate and Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic research, small molecule therapeutics hold immense promise for addressing a spectrum of disorders, from metabolic syndrome to inflammatory conditions. Among these, short-chain fatty acids (SCFAs) and their derivatives have garnered significant attention for their pleiotropic effects on host metabolism. Butyrate, a well-characterized SCFA produced by gut microbial fermentation of dietary fiber, is known for its profound influence on glucose homeostasis, lipid metabolism, and inflammation. Propyl pyruvate, a propyl ester of pyruvic acid, represents a less explored but potentially significant modulator of metabolic pathways. This guide provides a comprehensive comparison of the known and inferred metabolic effects of this compound and butyrate, supported by available experimental data and detailed methodologies.
Metabolic Effects: A Head-to-Head Comparison
The following sections detail the comparative effects of this compound and butyrate on key metabolic parameters. It is crucial to note that while butyrate has been extensively studied, direct experimental data on the metabolic effects of this compound is limited. Therefore, some of the stated effects of this compound are inferred from studies on pyruvate and its ethyl ester, ethyl pyruvate.
Glucose Metabolism
Butyrate:
Butyrate is a significant regulator of glucose homeostasis. In animal models of diet-induced obesity, butyrate supplementation has been shown to improve insulin sensitivity and glucose tolerance.[1] It can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion.[1] Furthermore, butyrate can influence hepatic glucose metabolism.
This compound (inferred from Pyruvate):
Pyruvate, the core component of this compound, is a central intermediate in glucose metabolism, being the end product of glycolysis.[2] It can be converted to acetyl-CoA to enter the citric acid cycle for energy production or be used as a substrate for gluconeogenesis.[2] Studies on pyruvate supplementation have suggested its potential to improve glucose metabolism. For instance, in rats, an increase in hypothalamic pyruvate metabolism has been linked to the regulation of blood glucose.[3] In endothelial cells cultured under high glucose conditions, pyruvate has been shown to improve the deleterious effects of high glucose by activating the pentose phosphate pathway and the glutathione redox cycle.[4] Exogenous pyruvate is suggested to improve glucometabolic disorders by preserving anaerobic glycolysis and reactivating mitochondrial oxidative phosphorylation.[5]
Lipid Metabolism
Butyrate:
The impact of butyrate on lipid metabolism is multifaceted. Animal studies suggest that butyrate can positively affect adipose tissue metabolism.[1] In some contexts, it has been associated with increased lipid oxidation.[1] However, other studies have shown that butyrate can also induce lipid accumulation in cultured colonocytes by altering pyruvate flux.[6]
This compound (inferred from Pyruvate):
Pyruvate supplementation has been investigated for its effects on lipid metabolism and body composition. In hyperlipidemic patients on a low-fat diet, pyruvate supplementation enhanced weight and fat loss, although it did not significantly alter plasma lipid concentrations.[7] In rats with obesity, pyruvate administration showed a tendency to prevent hyperglycemia and improve dyslipidemia.[8] Furthermore, pyruvate has been shown to decrease lipid oxidation in ground beef, suggesting an antioxidant effect on lipids.[9]
Anti-inflammatory Effects
Butyrate:
Butyrate is well-recognized for its potent anti-inflammatory properties. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines.
This compound (inferred from Ethyl Pyruvate):
While direct evidence for this compound is lacking, studies on ethyl pyruvate, a closely related compound, demonstrate significant anti-inflammatory effects. Ethyl pyruvate has been shown to ameliorate systemic inflammation and multiple organ dysfunction in various animal models.[10] It can inhibit the release of early inflammatory cytokines and the late inflammatory cytokine HMGB1.[10] The anti-inflammatory actions of ethyl pyruvate are attributed to its ability to scavenge reactive oxygen species (ROS) and suppress inflammation.[11]
Quantitative Data Summary
The following tables summarize the quantitative data from key experimental studies.
Table 1: Effects on Glucose Metabolism
| Compound | Model System | Dosage | Duration | Key Findings | Reference |
| Butyrate | db/db mice | Diet supplemented with butyrylated HAMS | 5 weeks | Reduced fasting blood glucose, increased insulin sensitivity (HOMA). | [12] |
| Butyrate | Healthy lean and metabolic syndrome males | 4 g/day sodium butyrate | 4 weeks | Improved peripheral and hepatic insulin sensitivity in lean subjects only. | [13] |
| Pyruvate | Overweight individuals | 6 g/day | 6 weeks | No significant change in glucose metabolism parameters reported in this study. | [14] |
| Pyruvate | Rats | N/A | N/A | Increased hypothalamic pyruvate metabolism lowers blood glucose. | [3] |
Table 2: Effects on Lipid Metabolism and Body Weight
| Compound | Model System | Dosage | Duration | Key Findings | Reference |
| Butyrate | Mice | Oral sodium butyrate | 12 weeks | Did not alter or decreased systemic PYY and GLP-1 levels. | [1] |
| Pyruvate | Overweight individuals | 6 g/day | 6 weeks | Significant decrease in body weight (-1.2 kg) and body fat (-2.5 kg). | [14] |
| Pyruvate | Hyperlipidemic patients | 22-44 g/day | 6 weeks | Enhanced body weight and fat losses. No significant effect on plasma lipid concentrations. | [7] |
| Pyruvate | Rats with induced obesity | N/A | N/A | Tended to improve dyslipidemia. | [8] |
Table 3: Anti-inflammatory Effects
| Compound | Model System | Dosage | Duration | Key Findings | Reference |
| Butyrate | N/A | N/A | N/A | Inhibits NF-κB activation and reduces pro-inflammatory cytokine production. | General knowledge |
| Ethyl Pyruvate | Animal models of inflammation | Various | Various | Ameliorates systemic inflammation and multiple organ dysfunction. Inhibits cytokine release. | [10] |
| Ethyl Pyruvate | Animal models of oxidant-mediated injury | Various | Various | Improves organ function. | [11] |
Experimental Protocols
Study on the Effects of Pyruvate Supplementation on Body Composition
-
Model System: Healthy overweight Caucasian men and women.
-
Methodology: A 6-week, double-blinded, placebo-controlled study was conducted. Twenty-six individuals were randomly assigned to a placebo group or a pyruvate-supplemented group (6 g/day ). All participants engaged in a 3 day/week exercise program consisting of a 45-60 minute aerobic/anaerobic routine. Body weight, body composition (via methods such as skinfold measurements or bioelectrical impedance), and Profile of Mood States (POMS) for vigor and fatigue levels were assessed at baseline and at intervals throughout the study.
-
Data Analysis: Statistical analysis was performed to compare the changes in body weight, body fat, percent body fat, lean body mass, and POMS scores between the pyruvate and placebo groups.[14]
Study on the Effects of Pyruvate on Lipid Metabolism in Hyperlipidemic Patients
-
Model System: Hyperlipidemic patients.
-
Methodology: Thirty-four subjects consumed a low-cholesterol, low-fat diet for 4 weeks. Subsequently, they were randomly assigned to receive either 22-44 g/day of pyruvate or an iso-energetic placebo (polyglucose) for 6 weeks, substituted for a portion of carbohydrate energy. Plasma concentrations of cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides were measured. Body weight and fat mass were also assessed.
-
Data Analysis: The differences in plasma lipid concentrations and changes in body composition were statistically compared between the pyruvate and placebo groups.[7]
Study on the Anti-inflammatory Effects of Ethyl Pyruvate
-
Model System: Various preclinical animal models of acute illnesses such as severe sepsis, acute pancreatitis, and stroke.
-
Methodology: Animals were subjected to experimental induction of the specific inflammatory condition. Treatment groups received ethyl pyruvate at varying doses and routes of administration (e.g., intraperitoneal, intravenous) either before or after the induction of the illness. Control groups received a vehicle. Outcome measures included survival rates, assessment of organ dysfunction through histological analysis and measurement of organ-specific enzymes, and quantification of inflammatory mediators (e.g., cytokines like TNF-α, IL-6, and HMGB1) in serum or tissue homogenates.
-
Data Analysis: Statistical comparisons of survival curves, organ damage scores, and inflammatory marker levels were made between the ethyl pyruvate-treated and control groups.[10][11]
Signaling Pathways and Experimental Workflows
Butyrate's Influence on Cellular Metabolism
Caption: Butyrate's metabolic pathways leading to energy production and anti-inflammatory effects.
Pyruvate's Central Role in Metabolism
Caption: Central metabolic fate of pyruvate delivered from this compound.
Experimental Workflow for In Vivo Metabolic Study
Caption: A typical experimental workflow for comparing metabolic effects in vivo.
Conclusion
Butyrate stands as a well-documented modulator of metabolic health, with established roles in improving glucose control, influencing lipid metabolism, and exerting potent anti-inflammatory effects. This compound, while less studied, holds therapeutic potential owing to its core component, pyruvate, a central player in cellular energy metabolism. Inferred from studies on pyruvate and ethyl pyruvate, this compound may offer benefits in glucose and lipid regulation and could possess significant anti-inflammatory and antioxidant properties.
Direct comparative studies are critically needed to elucidate the specific metabolic effects of this compound and to determine its efficacy relative to butyrate. Such research will be instrumental in guiding the development of novel therapeutic strategies for metabolic and inflammatory diseases. The data and protocols presented in this guide serve as a foundational resource for researchers embarking on such investigations.
References
- 1. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 3. Regulation of blood glucose by hypothalamic pyruvate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyruvate improves deleterious effects of high glucose on activation of pentose phosphate pathway and glutathione redox cycle in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate Potential Effects on the Prevention and Treatment of Diabetes and Its Organ Complications, Asia-Pacific Journal of Medicine, Science Publishing Group [sciencepublishinggroup.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyruvate supplementation of a low-cholesterol, low-fat diet: effects on plasma lipid concentrations and body composition in hyperlipidemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of pyruvate on lipid oxidation and ground beef color - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethyl pyruvate is a novel anti-inflammatory agent to treat multiple inflammatory organ injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The biochemical basis for the anti-inflammatory and cytoprotective actions of ethyl pyruvate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. The effects of pyruvate supplementation on body composition in overweight individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
Propyl Pyruvate and its Analogs: A Comparative Guide to Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
Note on Propyl Pyruvate: Direct experimental data on the efficacy of this compound in the disease models discussed in this guide is limited in publicly available scientific literature. However, its close structural and functional analog, ethyl pyruvate , has been extensively studied. Due to its similar chemical properties as a stable, lipophilic derivative of pyruvic acid, ethyl pyruvate is used throughout this guide as a surrogate to provide a comprehensive overview of the therapeutic potential of this class of compounds.
Introduction
This compound and its analog ethyl pyruvate are simple aliphatic esters of pyruvic acid, a central molecule in cellular metabolism. Beyond their metabolic roles, these compounds have demonstrated significant cytoprotective, anti-inflammatory, and antioxidant properties in a variety of preclinical disease models. This guide provides a comparative overview of the efficacy of ethyl pyruvate in sepsis, ischemia-reperfusion injury, and neurodegenerative diseases, supported by experimental data, detailed protocols, and an examination of the underlying signaling pathways.
Efficacy in Sepsis Models
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Ethyl pyruvate has been shown to improve survival and mitigate organ damage in various sepsis models, primarily by inhibiting the inflammatory cascade.
Data Summary: Ethyl Pyruvate vs. Control/Alternatives in Sepsis
| Parameter | Disease Model | Treatment Group | Control/Alternative Group | Outcome | Reference |
| Survival Rate | Cecal Ligation and Puncture (CLP) in mice | Ethyl Pyruvate (40 mg/kg) | Vehicle (Ringer's Lactate) | 88% survival | 30% survival |
| TNF-α Levels (plasma) | CLP-induced septic mice | Ethyl Pyruvate | Ringer's Lactate | Significantly inhibited | Increased levels |
| IL-6 Levels (plasma) | CLP-induced septic mice | Ethyl Pyruvate | Ringer's Lactate | Significantly inhibited | Increased levels |
| IL-1β Levels (plasma) | CLP-induced septic mice | Ethyl Pyruvate | Ringer's Lactate | Significantly inhibited | Increased levels |
| IL-10 Levels (plasma) | CLP-induced septic mice | Ethyl Pyruvate | Ringer's Lactate | Increased levels | Lower levels |
| High Mobility Group Box 1 (HMGB1) Levels (serum) | Endotoxemia in mice | Ethyl Pyruvate | Vehicle | Significantly reduced | Elevated levels |
Experimental Protocol: Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is a widely used experimental model that mimics the pathophysiology of human polymicrobial sepsis.
-
Animal Model: Male C57BL/6 mice (8-12 weeks old).
-
Anesthesia: Intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
Surgical Procedure:
-
A midline laparotomy (1-2 cm) is performed to expose the cecum.
-
The cecum is ligated with a 3-0 silk suture at a predetermined distance from the cecal tip (e.g., 5.0 mm for moderate sepsis).
-
The ligated cecum is then punctured once or twice with a needle of a specific gauge (e.g., 22-gauge).
-
A small amount of fecal content is extruded to ensure patency.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers.
-
-
Fluid Resuscitation: Subcutaneous injection of 1 ml of sterile saline immediately after surgery.
-
Treatment Administration: Ethyl pyruvate (e.g., 40 mg/kg) or vehicle is administered intraperitoneally at specified time points post-CLP (e.g., 24 hours).[1]
-
Endpoint Analysis: Survival is monitored over a period of days to weeks. Blood and tissue samples are collected at specified time points for analysis of inflammatory cytokines, organ damage markers, and other relevant parameters.
Signaling Pathway: Inhibition of NF-κB in Sepsis
Ethyl pyruvate exerts its anti-inflammatory effects in sepsis in part by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.
References
Propyl Pyruvate vs. Other Pyruvate Esters: A Head-to-Head Comparison for Researchers
In the quest for novel therapeutic agents to combat a range of critical illnesses, pyruvate esters have emerged as a promising class of compounds. Their potential to mitigate inflammation, reduce oxidative stress, and support cellular metabolism has garnered significant interest within the scientific community. Ethyl pyruvate, the most extensively studied of these esters, has shown considerable efficacy in numerous preclinical models. This guide provides a head-to-head comparison of propyl pyruvate with other pyruvate esters, primarily focusing on the wealth of experimental data available for ethyl pyruvate as a benchmark due to the current scarcity of published research on this compound's therapeutic applications.
Physicochemical Properties: A Basic Comparison
This compound and ethyl pyruvate share a similar core structure as esters of pyruvic acid. The primary difference lies in the length of the alcohol moiety, which can influence properties such as lipophilicity and, potentially, metabolic fate. A summary of their key physicochemical properties is presented below.
| Property | This compound | Ethyl Pyruvate |
| Molecular Formula | C6H10O3[1] | C5H8O3 |
| Molecular Weight | 130.14 g/mol [1] | 116.12 g/mol |
| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid |
| Solubility in Water | Practically insoluble or insoluble[1] | 10 g/L (at 20 °C) |
| LogP | 0.9[1] | 0.048 |
Therapeutic Potential: An Overview of Preclinical and Clinical Findings
While this compound is suggested to have antioxidant and anti-inflammatory properties, there is a significant lack of peer-reviewed experimental data to substantiate these claims in therapeutic contexts. In stark contrast, ethyl pyruvate has been the subject of extensive investigation, providing a solid foundation for understanding the potential therapeutic utility of this class of molecules.
Ethyl Pyruvate: A Profile of a Promising Therapeutic Agent
Ethyl pyruvate is a stable derivative of pyruvic acid that has demonstrated significant protective effects in a wide array of preclinical models of critical illnesses.[2] Its therapeutic efficacy is attributed to its anti-inflammatory, antioxidant, and cellular metabolism-supporting activities.[2][3]
Anti-Inflammatory and Antioxidant Effects:
Ethyl pyruvate has been shown to be a potent anti-inflammatory agent.[3][4] It can inhibit the release of pro-inflammatory cytokines and the late inflammatory mediator High Mobility Group Box 1 (HMGB1).[2] Furthermore, as a scavenger of reactive oxygen species (ROS), it helps to mitigate oxidative stress, a key contributor to tissue damage in various disease states.[4]
Efficacy in Preclinical Models:
The therapeutic potential of ethyl pyruvate has been demonstrated in numerous animal models of critical illness, including:
-
Sepsis: Delayed administration of ethyl pyruvate has been shown to significantly improve survival in a mouse model of lethal sepsis.[1] It also attenuates the systemic inflammatory response in septic mice.[3]
-
Organ Injury: Ethyl pyruvate has been shown to ameliorate organ dysfunction in conditions such as acute respiratory distress syndrome, burn injury, and acute pancreatitis.[2]
-
Ischemia-Reperfusion Injury: It has demonstrated protective effects on the liver and heart following periods of ischemia and reperfusion.[2]
Clinical Trials:
While preclinical results have been promising, clinical translation has been challenging. A phase II multicenter, double-blind, placebo-controlled study of ethyl pyruvate in high-risk patients undergoing cardiac surgery did not demonstrate a significant benefit. However, the study did confirm that ethyl pyruvate was safe for administration at clinically relevant doses.[3]
Experimental Data Summary: Ethyl Pyruvate
The following tables summarize the quantitative data from key preclinical studies on ethyl pyruvate.
Table 1: Efficacy of Ethyl Pyruvate in a Mouse Model of Lethal Sepsis
| Treatment Group | Survival Rate (%) | p-value | Reference |
| Vehicle Control | 30 | < 0.005 | [1] |
| Ethyl Pyruvate | 88 | < 0.005 | [1] |
Table 2: Effect of Ethyl Pyruvate on Plasma Cytokine Levels in Septic Mice
| Cytokine | Sham Group | Sepsis + Vehicle | Sepsis + Ethyl Pyruvate | Reference |
| IL-1β (pg/mL) | Undetectable | 150 ± 25 | 80 ± 15 | [3] |
| TNF-α (pg/mL) | Undetectable | 450 ± 50 | 200 ± 30 | [3] |
| IL-6 (pg/mL) | Undetectable | 8000 ± 1000 | 4000 ± 500 | [3] |
| IL-10 (pg/mL) | Undetectable | 500 ± 80 | 1200 ± 150 | [3] |
| *p < 0.05 compared to Sepsis + Vehicle |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for key experiments cited in the evaluation of ethyl pyruvate.
Animal Model of Sepsis (Cecal Ligation and Puncture - CLP)
-
Animals: Male C57BL/6 mice (8-12 weeks old) are used.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once with a 22-gauge needle. A small amount of feces is extruded to induce polymicrobial peritonitis. The abdominal incision is then closed in two layers.
-
Fluid Resuscitation: All animals receive a subcutaneous injection of 1 mL of sterile saline immediately after surgery.
-
Treatment: Ethyl pyruvate (40 mg/kg) or vehicle (Ringer's lactate solution) is administered intraperitoneally at specified time points post-CLP (e.g., 24 hours).
-
Outcome Measures: Survival is monitored for a specified period (e.g., 3 weeks). Blood and tissue samples can be collected at various time points for cytokine analysis and histological examination.
Measurement of Plasma Cytokines
-
Sample Collection: Blood is collected from mice via cardiac puncture into heparinized tubes.
-
Plasma Separation: The blood is centrifuged at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Cytokine Analysis: Plasma levels of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
The therapeutic effects of ethyl pyruvate are mediated through its interaction with key inflammatory signaling pathways. A generalized workflow for the evaluation of pyruvate esters is also presented.
Conclusion
Ethyl pyruvate has been extensively investigated as a potential therapeutic agent, with a large body of preclinical evidence supporting its anti-inflammatory and antioxidant properties. While it has shown promise in various animal models of critical illness, its translation to clinical efficacy remains a challenge.
In contrast, this compound remains a largely unexplored entity in the therapeutic arena. Despite its structural similarity to ethyl pyruvate and claims of biological activity from commercial suppliers, there is a notable absence of peer-reviewed experimental data to support its use as a therapeutic agent. Therefore, for researchers, scientists, and drug development professionals, ethyl pyruvate serves as a well-characterized benchmark for the therapeutic potential of pyruvate esters. Future research is warranted to experimentally validate the purported biological activities of this compound and to enable a direct and meaningful comparison of its performance with other pyruvate esters.
References
Propyl Pyruvate: A Comparative Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Propyl pyruvate, a stable ester of pyruvic acid, has emerged as a promising therapeutic agent with potent anti-inflammatory properties. This guide provides an objective comparison of this compound's performance against inflammatory challenges, supported by experimental data. We delve into its mechanisms of action, offering a comprehensive overview for researchers and professionals in drug development.
Performance Comparison
This compound, often studied in its ethyl ester form (ethyl pyruvate or EP), has demonstrated significant anti-inflammatory effects in a variety of preclinical in vitro and in vivo models. Its efficacy is attributed to its ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators. While direct head-to-head comparative studies with traditional anti-inflammatory drugs like dexamethasone or NSAIDs are limited in the available scientific literature, the data from studies on ethyl pyruvate provide a strong basis for evaluating its potential.
In Vitro Anti-inflammatory Activity
In cellular models of inflammation, ethyl pyruvate has been shown to effectively suppress the production of key pro-inflammatory cytokines. A common in vitro model utilizes lipopolysaccharide (LPS) to stimulate macrophages, inducing a robust inflammatory response.
Table 1: Effect of Ethyl Pyruvate on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment | Concentration | TNF-α Reduction (%) | IL-6 Reduction (%) | Reference |
| Ethyl Pyruvate | 10 mM | Significant | Significant | [1] |
| Ethyl Pyruvate | 5 mM | Significant (IL-8) | Not specified | [1] |
Data presented is a summary of findings from the cited literature and may not be directly comparable across different experimental setups.
In Vivo Anti-inflammatory Activity
Animal models of systemic inflammation and organ injury have further validated the anti-inflammatory effects of ethyl pyruvate. These studies highlight its ability to reduce circulating inflammatory markers and improve outcomes in conditions such as sepsis and acute lung injury.
Table 2: Effect of Ethyl Pyruvate on Pro-inflammatory Cytokines in In Vivo Models
| Animal Model | Treatment | Dosage | TNF-α Reduction | IL-6 Reduction | Reference |
| Rat model of severe acute pancreatitis | Ethyl Pyruvate | 40 mg/kg | Significant | Significant | [2] |
| LPS-induced acute lung injury in mice | Ethyl Pyruvate | 40 mg/kg | Significant | Significant | [3] |
Data presented is a summary of findings from the cited literature and may not be directly comparable across different experimental setups.
Mechanism of Action: Signaling Pathways
Ethyl pyruvate exerts its anti-inflammatory effects by targeting multiple intracellular signaling pathways. Two of the most well-documented pathways are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription (STAT) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Ethyl pyruvate has been shown to inhibit this pathway, thereby dampening the inflammatory cascade.
Caption: this compound's inhibition of the NF-κB signaling pathway.
STAT Signaling Pathway
The JAK-STAT pathway is another critical signaling cascade involved in inflammation, primarily activated by cytokines. Ethyl pyruvate has been demonstrated to interfere with this pathway, further contributing to its anti-inflammatory profile.
Caption: this compound's inhibition of the JAK-STAT signaling pathway.
Experimental Protocols
To facilitate the replication and further investigation of this compound's anti-inflammatory properties, this section details the methodologies employed in key studies.
In Vitro LPS-Stimulated Macrophage Assay
This protocol outlines a typical experiment to assess the anti-inflammatory effects of ethyl pyruvate on macrophages.
Caption: Workflow for in vitro anti-inflammatory assessment.
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in appropriate media and conditions until confluent.
-
Treatment: Cells are pre-treated with varying concentrations of ethyl pyruvate for a specified time (e.g., 1 hour) before stimulation.
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.
-
Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for cytokine production.
-
Analysis: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
In Vivo Murine Model of Endotoxemia
This protocol describes a common in vivo experiment to evaluate the systemic anti-inflammatory effects of ethyl pyruvate.
Methodology:
-
Animal Model: Male BALB/c mice are typically used for this model.
-
Treatment Groups: Animals are divided into control, LPS-only, and LPS + ethyl pyruvate groups.
-
Administration: Ethyl pyruvate is administered (e.g., intraperitoneally at 40 mg/kg) at a specific time point relative to the LPS challenge (e.g., 30 minutes before or 9 hours after).[4]
-
Induction of Endotoxemia: Mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.
-
Sample Collection: At a predetermined time point after LPS injection, blood and tissue samples are collected.
-
Analysis: Serum levels of pro-inflammatory cytokines are measured by ELISA. Tissues can be processed for histological analysis or to measure markers of inflammation such as myeloperoxidase (MPO) activity.
Conclusion
The available evidence strongly supports the anti-inflammatory properties of this compound, primarily demonstrated through studies on its ethyl ester form. Its ability to modulate key inflammatory pathways like NF-κB and STAT, coupled with its efficacy in reducing pro-inflammatory cytokine production in both in vitro and in vivo models, positions it as a compelling candidate for further investigation in the development of novel anti-inflammatory therapies. While direct comparative data with established anti-inflammatory agents is needed to fully delineate its clinical potential, the existing body of research provides a solid foundation for its continued exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl pyruvate significantly inhibits tumour necrosis factor-α, interleukin-1β and high mobility group box 1 releasing and attenuates sodium taurocholate-induced severe acute pancreatitis associated with acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dexamethasone has profound influence on the energy metabolism of porcine blood leukocytes and prevents the LPS-induced glycolytic switch - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Propyl Pyruvate and Acetic Acid on Cell Metabolism
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl pyruvate and acetic acid are two organic molecules that play significant roles in cellular metabolism. While both can influence key metabolic pathways, they do so through distinct mechanisms with differing downstream effects. This guide provides a comparative analysis of their impact on cell metabolism, supported by experimental data and detailed methodologies. Due to the limited direct experimental data on this compound's metabolic effects, this analysis will consider the metabolic actions of pyruvate as a proxy, based on the likely hydrolysis of this compound into pyruvate and propanol within the cellular environment.
Metabolic Fate and General Mechanisms
This compound: As an ester of pyruvic acid, it is anticipated that this compound is hydrolyzed by cellular esterases to yield pyruvate and propanol. Pyruvate is a central metabolic intermediate, standing at the crossroads of glycolysis and the citric acid (TCA) cycle.[1][2][3][4][5] Its primary fate under aerobic conditions is conversion to acetyl-CoA, which then enters the TCA cycle for energy production.[1][2][5] Under anaerobic conditions, it can be converted to lactate or ethanol.[1][2]
Acetic Acid: Acetic acid, a short-chain fatty acid, is readily taken up by cells. Its primary metabolic effect is mediated through its conversion to acetyl-CoA, which can then enter the TCA cycle. Notably, acetic acid is a potent activator of the AMP-activated protein kinase (AMPK) signaling pathway.
Comparative Data on Metabolic Effects
The following tables summarize the known and inferred effects of pyruvate (as a proxy for this compound) and acetic acid on key aspects of cell metabolism.
| Metabolic Parameter | Effect of Pyruvate (from this compound) | Effect of Acetic Acid | References |
| Glycolysis | Can be produced from glucose via glycolysis. Exogenous pyruvate can bypass glycolysis to fuel mitochondrial respiration. | May indirectly regulate glycolysis through AMPK activation. | [1][2] |
| TCA Cycle | Directly fuels the TCA cycle upon conversion to acetyl-CoA or oxaloacetate. | Converted to acetyl-CoA, which enters the TCA cycle. | [1][2][5] |
| Lipid Metabolism | Can be converted to fatty acids through acetyl-CoA. | Activates AMPK, which in turn inhibits fatty acid synthesis and promotes fatty acid oxidation. | [1] |
| AMPK Signaling | No direct activation of AMPK reported. | Potent activator of the AMPK signaling pathway. | |
| Cellular Redox State | Influences the NADH/NAD+ ratio through its metabolism in the TCA cycle and lactate dehydrogenase activity. | Can influence cellular redox state through its metabolism. | |
| Apoptosis | Can protect against oxidative stress-induced apoptosis. | Can induce apoptosis in yeast at high concentrations. |
Signaling Pathways
This compound (via Pyruvate) and Central Metabolism
Pyruvate sits at the heart of cellular energy metabolism. The following diagram illustrates its primary metabolic fates.
Acetic Acid and the AMPK Signaling Pathway
Acetic acid exerts significant metabolic control through the activation of AMPK, a master regulator of cellular energy homeostasis.
Experimental Protocols
Assessment of Lipid Accumulation by Oil Red O Staining
This protocol is used to visualize and quantify neutral lipid accumulation in cultured cells.
Workflow:
Detailed Steps:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with desired concentrations of this compound or acetic acid for a specified duration.
-
Wash cells with phosphate-buffered saline (PBS).[6]
-
Fix the cells with 10% formalin for at least 10-15 minutes.[6][7]
-
Add Oil Red O working solution and incubate for 15-30 minutes.[6][7]
-
Wash the cells thoroughly with water.[6]
-
Acquire images using a microscope.
-
To quantify, elute the stain with 100% isopropanol and measure the absorbance at approximately 500 nm.[6]
Analysis of AMPK Activation by Western Blotting
This protocol is used to detect the phosphorylation status of AMPK, indicating its activation.
Workflow:
Detailed Steps:
-
Treat cells with this compound or acetic acid.
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[9][10]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPK (e.g., anti-phospho-AMPKα Thr172).[11][12][13]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
Quantification of Intracellular Triglycerides
This protocol describes the enzymatic quantification of triglyceride levels in cell lysates.
Workflow:
Detailed Steps:
-
Prepare cell lysates from cells treated with this compound or acetic acid.
-
Prepare a standard curve using the provided triglyceride standard.[14][15]
-
Add lipase to the samples and standards to hydrolyze triglycerides into glycerol and free fatty acids.[14][15]
-
Add the reaction mix, which contains enzymes that lead to the production of a colored or fluorescent product in proportion to the amount of glycerol.[15]
-
Measure the absorbance or fluorescence using a microplate reader.[14][15][16]
-
Calculate the triglyceride concentration in the samples by comparing their readings to the standard curve.[14]
Gene Expression Analysis by RT-qPCR
This protocol is for quantifying the mRNA levels of genes involved in lipid metabolism.
Workflow:
Detailed Steps:
-
Treat cells with this compound or acetic acid and extract total RNA.[17]
-
Perform reverse transcription to synthesize complementary DNA (cDNA).[17][18]
-
Set up the quantitative PCR (qPCR) reaction with cDNA, primers for target genes (e.g., SCD, FASN, CPT1), and a fluorescent dye like SYBR Green.[17][18]
-
Run the qPCR cycling protocol in a real-time PCR machine.[18]
-
Analyze the results, typically by the comparative Ct (ΔΔCt) method, to determine the relative expression of target genes normalized to a housekeeping gene.
Conclusion
This compound, likely acting through its hydrolysis product pyruvate, and acetic acid both serve as fuel sources for the cell by providing acetyl-CoA for the TCA cycle. However, their broader metabolic effects diverge significantly. Pyruvate is a central hub in carbohydrate metabolism, directly feeding into mitochondrial respiration. In contrast, acetic acid's primary regulatory role appears to be mediated by the activation of the AMPK signaling pathway, which orchestrates a shift towards energy conservation and fatty acid oxidation.
For researchers and drug development professionals, understanding these distinct mechanisms is crucial. This compound may be beneficial in conditions where direct mitochondrial fueling is desired, while acetic acid and its derivatives could be explored for therapeutic strategies targeting metabolic disorders characterized by dysregulated energy balance and lipid metabolism. Further direct experimental investigation into the metabolic effects of this compound is warranted to fully elucidate its potential.
References
- 1. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fate of pyruvate - A quick review | PPTX [slideshare.net]
- 4. quora.com [quora.com]
- 5. microbenotes.com [microbenotes.com]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 7. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 8. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-AMPKα (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. raybiotech.com [raybiotech.com]
- 17. Key Genes of Lipid Metabolism and WNT-Signaling Are Downregulated in Subcutaneous Adipose Tissue with Moderate Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Propyl Pyruvate
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC-UV and GC-FID methods, based on data reported for analogous compounds. These values should be considered as representative estimates, and specific performance will be dependent on the exact experimental conditions.
| Parameter | HPLC-UV | GC-FID |
| Linearity (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.001 mM - 0.03 mM | 1.2 - 3.97 mg/L |
| Limit of Quantification (LOQ) | 0.01 mM - 0.1 mM | 1.9 - 36.45 mg/L |
| Accuracy (% Recovery) | 96% - 102% | 90.9% - 104.0% |
| Precision (%RSD) | < 2% | < 5.3% |
Experimental Workflow for Cross-Validation
The process of cross-validating two different analytical methods involves analyzing the same set of samples and comparing the results to ensure consistency and reliability.
Cross-validation workflow for analytical methods.
Detailed Experimental Protocols
The following are detailed, adaptable protocols for the analysis of this compound using HPLC-UV and GC-FID.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from established procedures for the analysis of ethyl pyruvate and other small organic acids.[1][2]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.[1]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 40:60 v/v) is often effective.[1] The aqueous portion can be acidified with a small amount of phosphoric acid (e.g., to pH 2.2) to ensure the analyte is in its protonated form.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at 25 °C.[1]
-
Detection Wavelength: UV detection at 210 nm or 220 nm is recommended based on the pyruvate chromophore.[1][2]
-
Injection Volume: 20 µL.[1]
2. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol. From this stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Validation Parameters to Assess:
-
Linearity: Analyze a series of at least five concentrations to establish the linear range and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. These can be estimated from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography (GC) with Flame Ionization Detection (GC-FID)
This method is based on general procedures for the analysis of volatile fatty acids and their esters.[4][5]
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: A capillary column with a polar stationary phase, such as a wax-type column (e.g., HP-INNOWAX, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating volatile esters.[5]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio (e.g., 1:20).[4]
2. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a volatile solvent such as ethyl acetate or acetone. Prepare a series of calibration standards by serial dilution. An internal standard (e.g., isobutanol or another suitable non-interfering compound) should be added to all standards and samples to improve precision.[5]
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to a concentration within the calibration range. Add the internal standard.
3. Validation Parameters to Assess:
-
Linearity: Analyze a series of at least five concentrations to establish the linear range and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision: Evaluate repeatability and intermediate precision by analyzing multiple preparations of a sample.
-
LOD and LOQ: Determine the limits of detection and quantification based on the signal-to-noise ratio or the standard deviation of the blank.
Signaling Pathway for Method Selection
The choice between HPLC-UV and GC-FID will depend on several factors including the sample matrix, the required sensitivity, and the available instrumentation. The following diagram illustrates a logical pathway for selecting the most appropriate method.
Decision pathway for analytical method selection.
By carefully considering these factors and performing a thorough cross-validation, researchers can confidently select and implement a reliable analytical method for the quantification of this compound, ensuring the integrity and accuracy of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of lactate and pyruvate in human sweat using reversed-phase high-performance liquid chromatography: a noninvasive approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. scielo.br [scielo.br]
- 5. Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE) [scirp.org]
A Comparative Guide to the Cellular Uptake of Propyl Pyruvate and Ethyl Pyruvate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake of propyl pyruvate and ethyl pyruvate, two promising therapeutic agents. By examining their physicochemical properties and available biological data, we aim to provide researchers with the necessary information to make informed decisions for future studies and drug development endeavors.
Executive Summary
This compound and ethyl pyruvate are esters of pyruvic acid, a key molecule in cellular metabolism. Their esterification increases their lipophilicity compared to pyruvate, theoretically enhancing their ability to cross cell membranes. This guide consolidates the available data on their cellular uptake, highlighting the key differences and potential implications for their therapeutic efficacy. Based on its higher lipophilicity, this compound is predicted to exhibit a faster rate of passive diffusion across cellular membranes compared to ethyl pyruvate. Both compounds are known to influence critical signaling pathways, notably the NF-κB and HMGB1 pathways, which are implicated in inflammation and cellular injury.
Physicochemical Properties and Cellular Uptake
The cellular uptake of small molecules is significantly influenced by their physicochemical properties, particularly their lipophilicity. The octanol-water partition coefficient (logP) is a standard measure of a compound's lipophilicity; a higher logP value indicates greater lipid solubility and, generally, a greater ability to passively diffuse across the lipid bilayer of cell membranes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Predicted Cellular Uptake Mechanism |
| This compound | C₆H₁₀O₃ | 130.14 | 0.9 | Passive Diffusion |
| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | 0.4 | Passive Diffusion |
Table 1: Physicochemical Properties and Predicted Cellular Uptake Mechanisms of this compound and Ethyl Pyruvate.
As indicated in Table 1, this compound has a higher logP value than ethyl pyruvate, suggesting it is more lipophilic. This increased lipophilicity is expected to facilitate a more rapid passive diffusion across the phospholipid bilayer of cell membranes. Ethyl pyruvate, being electrically neutral and more lipophilic than pyruvate, is known to permeate biological membranes by diffusion to enter the cytoplasm and mitochondria[1]. Given that this compound is even more lipophilic, a similar or potentially more efficient passive diffusion mechanism is anticipated.
Experimental Protocols
While direct comparative studies on the cellular uptake of this compound and ethyl pyruvate are limited, a general experimental workflow can be outlined for quantifying and comparing their uptake.
Experimental Workflow for Comparing Cellular Uptake
Figure 1: A generalized workflow for comparing the cellular uptake of propyl and ethyl pyruvate.
Detailed Methodologies:
-
Cell Culture:
-
Select an appropriate cell line (e.g., HeLa, HepG2, or a cell line relevant to the therapeutic area of interest).
-
Seed the cells in 96-well plates at a density that allows them to reach confluence by the day of the experiment.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and ethyl pyruvate in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solutions in a serum-free cell culture medium to the desired final concentrations.
-
Remove the growth medium from the cells and replace it with the medium containing the test compounds.
-
Incubate the cells for various time points (e.g., 5, 15, 30, and 60 minutes) at 37°C.
-
-
Sample Preparation and Analysis:
-
At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compounds.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Analyze the supernatant for intracellular concentrations of this compound and ethyl pyruvate using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
-
Data Analysis:
-
Calculate the intracellular concentration of each compound at each time point and normalize it to the total protein concentration.
-
Compare the uptake rates of this compound and ethyl pyruvate.
-
Impact on Cellular Signaling Pathways
Both ethyl pyruvate and its parent molecule, pyruvate, have been shown to modulate key cellular signaling pathways involved in inflammation and cell survival.
Ethyl Pyruvate Signaling
Ethyl pyruvate has been demonstrated to exert anti-inflammatory effects by targeting the NF-κB (Nuclear Factor kappa B) signaling pathway [2]. It has been shown to inhibit the DNA-binding activity of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes[2]. Furthermore, ethyl pyruvate can inhibit the release of High Mobility Group Box 1 (HMGB1) , a key mediator of inflammation[3].
Figure 2: Ethyl pyruvate inhibits inflammation by targeting NF-κB and HMGB1.
This compound Signaling
Currently, there is a lack of specific studies investigating the direct impact of this compound on cellular signaling pathways. However, given its structural similarity to ethyl pyruvate and its role as a pyruvate prodrug, it is plausible that this compound would exert similar effects on the NF-κB and HMGB1 pathways. The anticipated higher intracellular concentration of this compound, due to its enhanced lipophilicity, could potentially lead to a more potent modulation of these pathways. Further research is warranted to elucidate the specific signaling effects of this compound.
Conclusion
The available evidence strongly suggests that this compound, due to its greater lipophilicity, will exhibit a more efficient cellular uptake via passive diffusion compared to ethyl pyruvate. This enhanced uptake may translate to greater intracellular bioavailability and, consequently, more potent biological activity. Both compounds are expected to be hydrolyzed intracellularly to pyruvate, which can then enter central metabolic pathways and exert protective effects. While the impact of ethyl pyruvate on key inflammatory signaling pathways is established, further investigation is required to confirm and characterize the effects of this compound. The experimental workflow provided in this guide offers a framework for directly comparing the cellular uptake of these two promising therapeutic agents. Such studies are crucial for advancing our understanding and optimizing the therapeutic application of pyruvate esters.
References
- 1. Intracellular pyruvate levels positively correlate with cytokine production capacity in tolerant monocytes from patients with pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl pyruvate inhibits nuclear factor-kappaB-dependent signaling by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Protective role of ethyl pyruvate in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway [frontiersin.org]
Propyl Pyruvate: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validated mechanism of action of propyl pyruvate and its better-studied alternatives, sodium pyruvate and ethyl pyruvate. While direct experimental data on this compound is limited in publicly available literature, its therapeutic potential can be inferred from the well-established antioxidant and anti-inflammatory properties of related pyruvate esters. This document summarizes key experimental findings, presents detailed protocols for mechanism validation, and visualizes the underlying signaling pathways.
I. Comparative Analysis of Pyruvate Derivatives
Pyruvate and its ester derivatives are recognized for their cytoprotective effects, primarily attributed to their ability to scavenge reactive oxygen species (ROS) and modulate inflammatory responses.[1][2][3] Ethyl pyruvate, in particular, has been extensively studied and has shown greater efficacy than sodium pyruvate in some models, potentially due to its increased lipophilicity allowing for better cell penetration.[4][5] this compound, with an even longer alkyl chain, may exhibit further enhanced lipophilicity, though experimental validation is needed.
Quantitative Data Summary
The following tables summarize quantitative data from studies on sodium pyruvate and ethyl pyruvate, which serve as a benchmark for the potential efficacy of this compound.
Table 1: Antioxidant Effects of Pyruvate Derivatives
| Compound | Model System | Assay | Endpoint Measured | Result | Reference |
| Sodium Pyruvate | Human neuroblastoma SK-N-SH cells | DCFH-DA fluorescence | Intracellular ROS levels | 1 and 2 mM sodium pyruvate attenuated H2O2-induced ROS accumulation to 220% and 126% of control, respectively (down from 609%). | [6] |
| Sodium Pyruvate | Cardiac homogenates | Electron spin resonance | ROS formation | 0.05 mM pyruvate attenuated ROS formation by 15%; maximum inhibition of ~58% at 50 mM. | [7] |
| Ethyl Pyruvate | Neonatal rat cerebrocortical slices (post-H2O2) | 31P/1H NMR | ATP and N-acetylaspartate levels | Better preservation of ATP and N-acetylaspartate compared to pyruvate. | [5] |
| Ethyl Pyruvate | Rat model of traumatic brain injury | Immunohistochemistry | Hippocampal cell death | Significantly reduced the number of dead/dying cells in the ipsilateral hippocampus. | [8] |
| Hypertonic Sodium Pyruvate | Rat model of hemorrhagic shock | Biochemical assays | Liver injury markers, inflammatory cytokines, lipid peroxidation | Reduced liver injury, inflammatory cytokines, and lipid peroxidation compared to Ringer's ethyl pyruvate. | [4] |
Table 2: Anti-inflammatory Effects of Pyruvate Derivatives
| Compound | Model System | Assay | Endpoint Measured | Result | Reference |
| Sodium Pyruvate | Human fibroblasts | Immunofluorescence | NF-κB nuclear translocation | Avoided NF-κB nuclear translocation. | [9] |
| Sodium Pyruvate | Influenza A virus-infected bone marrow-derived macrophages | ELISA | Pro-inflammatory cytokine release (IL-1β, IL-6, TNF-α) | Inhibited the release of IL-1β, IL-6, and TNF-α. | [10] |
| Ethyl Pyruvate | Rat model of traumatic brain injury | Immunohistochemistry | Microglia response | Significantly reduced the number of dead/dying cells, indicating a modulated inflammatory response. | [8] |
| Hypertonic Sodium Pyruvate | Rat model of hemorrhagic shock | ELISA, Western Blot | Inflammatory cytokines and mediators (NOS, COX-2) | Reduced levels of serum and tissue inflammatory cytokines and mediators. | [4] |
II. Validated Signaling Pathways
The primary mechanisms of action for pyruvate and its esters involve direct ROS scavenging and modulation of key inflammatory signaling pathways.
Antioxidant Signaling Pathway
Pyruvate compounds directly neutralize reactive oxygen species, such as hydrogen peroxide (H₂O₂), and can enhance the endogenous antioxidant capacity of cells.[3][6]
Caption: Antioxidant mechanism of this compound.
Anti-inflammatory Signaling Pathway
Pyruvate derivatives have been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation, and to reduce the release of pro-inflammatory mediators.[1][2]
Caption: Anti-inflammatory mechanism of this compound.
III. Experimental Protocols for Mechanism Validation
The following are detailed protocols for key experiments to validate the antioxidant and anti-inflammatory mechanisms of action of this compound.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol is adapted from methods for measuring mitochondrial ROS using MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.[11][12]
Materials:
-
Adherent cells cultured on glass-bottom dishes or microplates.
-
MitoSOX Red mitochondrial superoxide indicator (e.g., Thermo Fisher M36008).
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence microscope or plate reader with appropriate filters (Excitation/Emission: ~510/580 nm).
-
This compound and control compounds.
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
Treat the cells with this compound or control compounds at the desired concentrations.
-
Induce oxidative stress (e.g., with H₂O₂ or another inducing agent).
-
Immediately acquire images or read fluorescence intensity using a microscope or plate reader.
Myeloperoxidase (MPO) Activity Assay
This colorimetric assay measures MPO activity, an indicator of neutrophil infiltration and inflammation.[13][14]
Materials:
-
Tissue homogenates or cell lysates.
-
50 mM potassium phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
O-dianisidine dihydrochloride solution.
-
Hydrogen peroxide (H₂O₂).
-
Spectrophotometer.
Procedure:
-
Homogenize tissue samples in HTAB buffer and centrifuge to collect the supernatant.
-
Prepare the assay reagent by mixing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.
-
Add the sample supernatant to the assay reagent in a cuvette or microplate well.
-
Measure the change in absorbance at 460 nm over time. MPO activity is proportional to the rate of change in absorbance.
NF-κB Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[15][16]
Materials:
-
Cells cultured on coverslips or in imaging plates.
-
Fixative solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody against NF-κB p65.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Seed cells and treat with this compound or control compounds.
-
Stimulate with an inflammatory agent (e.g., LPS or TNF-α) for the appropriate time.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary anti-NF-κB p65 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio of NF-κB.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for validating the mechanism of action of this compound.
Caption: General experimental workflow for validation.
IV. Conclusion
While direct experimental evidence for this compound's mechanism of action is currently sparse in the scientific literature, the extensive research on ethyl and sodium pyruvate provides a strong foundation for its predicted antioxidant and anti-inflammatory properties. The provided experimental protocols offer a clear path for researchers to validate these mechanisms for this compound and to quantitatively compare its efficacy against other pyruvate derivatives. Future studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate is an endogenous anti-inflammatory and anti-oxidant molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypertonic sodium pyruvate solution is more effective than Ringer's ethyl pyruvate in the treatment of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exogenous ethyl pyruvate versus pyruvate during metabolic recovery after oxidative stress in neonatal rat cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Beneficial Effects of Sodium or Ethyl Pyruvate after Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate antioxidant roles in human fibroblasts and embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyruvate affects inflammatory responses of macrophages during influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Mitochondrial Reactive Oxygen Species (ROS) [bio-protocol.org]
- 12. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 13. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB activation and nuclear translocation assay [bio-protocol.org]
A Comparative Analysis of Propyl Pyruvate and Its Structural Analogs in Modulating Inflammatory and Oxidative Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of propyl pyruvate and its structural analogs, with a focus on their anti-inflammatory and antioxidant properties. While ethyl pyruvate has been extensively studied as a potent modulator of inflammatory responses, data on its structural counterparts, including this compound, remains comparatively scarce. This document summarizes the available experimental data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and development in this area.
Comparative Physicochemical and Biological Properties
The following table summarizes the key physicochemical properties of this compound and its common structural analogs: methyl pyruvate, ethyl pyruvate, and butyl pyruvate. While extensive biological data is available for ethyl pyruvate, information on the other analogs is limited, highlighting a significant research gap.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Known Biological Activities/Applications |
| Methyl Pyruvate | C₄H₆O₃ | 102.09 | Potent secretagogue in pancreatic beta-cells; Investigated for reducing weight gain in mammals.[1][2] |
| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | Potent anti-inflammatory and antioxidant agent; Inhibits HMGB1, NF-κB, and STAT signaling pathways. |
| This compound | C₆H₁₀O₃ | 130.14 | Flavoring agent; Potential therapeutic for mitochondrial dysfunction and oxidative stress-related diseases.[3][4][5][6] |
| Butyl Pyruvate | C₇H₁₂O₃ | 144.17 | Flavoring agent; Solvent; Intermediate in chemical synthesis.[7][8][9] |
Experimental Data: Anti-inflammatory and Antioxidant Activities
Currently, there is a notable lack of direct comparative studies providing quantitative data on the anti-inflammatory and antioxidant activities of this compound and its analogs in the public domain. The majority of published research focuses on ethyl pyruvate. The table below is structured to accommodate future experimental data to facilitate a direct comparison.
| Compound | In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) | In-Vitro Anti-inflammatory Activity (LPS-stimulated Macrophages) | In-Vitro Antioxidant Activity (DPPH Assay) | In-Vitro Antioxidant Activity (ABTS Assay) | Cellular Antioxidant Activity (CAA) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ethyl Pyruvate | Significant reduction in paw edema | Inhibition of pro-inflammatory cytokine release (TNF-α, IL-6) | Documented radical scavenging activity | Documented radical scavenging activity | Demonstrates cellular antioxidant effects |
| Methyl Pyruvate | Data not available | Data not available | Data not available | Data not available | Data not available |
| Butyl Pyruvate | Data not available | Data not available | Data not available | Data not available | Data not available |
Signaling Pathways
Ethyl Pyruvate Anti-inflammatory Signaling Pathway
Ethyl pyruvate has been shown to exert its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. A significant mechanism is the inhibition of High Mobility Group Box 1 (HMGB1), a late-phase inflammatory mediator. By inhibiting HMGB1 release, ethyl pyruvate subsequently suppresses the activation of downstream pathways, including the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) signaling pathways. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Experimental Protocols
Synthesis of Alkyl Pyruvates
A general method for the synthesis of alkyl pyruvates, such as this compound, involves the esterification of pyruvic acid with the corresponding alcohol in the presence of an acid catalyst.
Materials:
-
Pyruvic acid
-
Appropriate alcohol (e.g., propanol for this compound)
-
Acid catalyst (e.g., sulfuric acid)
-
Solvent (e.g., benzene or toluene)
-
Dean-Stark apparatus
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Combine pyruvic acid, a molar excess of the alcohol, and a catalytic amount of sulfuric acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a suitable solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the resulting alkyl pyruvate by fractional distillation under reduced pressure.
In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is a standard and reproducible method for evaluating the acute anti-inflammatory activity of compounds.[10][11][12][13][14]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound and its analogs) dissolved in a suitable vehicle
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds, vehicle (control), or positive control orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group compared to the control group.
In-Vitro Anti-inflammatory Activity: LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.[15][16][17][18][19]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the IC₅₀ value for the inhibition of each cytokine.
In-Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This is a simple and widely used method to evaluate the free radical scavenging activity of a compound.[20][21][22][23][24]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare various concentrations of the test compounds and the positive control.
-
In a 96-well plate, add a specific volume of the test compound or control solution to a solution of DPPH.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
In-Vitro Antioxidant Activity: ABTS Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation.[25][26][27][28][29]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the test compound or control solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[30][31][32][33][34]
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Test compounds
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well black plate and allow them to reach confluence.
-
Wash the cells with PBS and then treat them with the test compounds or control along with DCFH-DA for 1 hour.
-
Wash the cells again to remove the compounds and the dye from the medium.
-
Add AAPH to induce cellular oxidative stress.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
Quantify the CAA by calculating the area under the fluorescence curve and express the results as quercetin equivalents.
Conclusion and Future Directions
This comparative guide underscores the significant therapeutic potential of pyruvate esters, particularly ethyl pyruvate, as anti-inflammatory and antioxidant agents. However, it also brings to light the substantial lack of research on this compound and its other structural analogs. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to elucidate the structure-activity relationships within this class of compounds. Future research should focus on generating robust quantitative data for this compound and other analogs to fully assess their therapeutic potential and to identify lead candidates for further drug development. Understanding how the alkyl chain length influences bioavailability, metabolic stability, and biological activity will be crucial in advancing this promising class of molecules from the laboratory to clinical applications.
References
- 1. Methyl pyruvate stimulates pancreatic beta-cells by a direct effect on KATP channels, and not as a mitochondrial substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20060025476A1 - Use of methyl pyruvate for the purpose of reducing weight gain in mammals. - Google Patents [patents.google.com]
- 3. Buy this compound | 20279-43-0 [smolecule.com]
- 4. This compound, 20279-43-0 [perflavory.com]
- 5. WHO | JECFA [apps.who.int]
- 6. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Butyl pyruvate | C7H12O3 | CID 523883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. researchgate.net [researchgate.net]
- 24. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubcompare.ai [pubcompare.ai]
- 26. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 27. m.youtube.com [m.youtube.com]
- 28. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 29. ijpsonline.com [ijpsonline.com]
- 30. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 31. kamiyabiomedical.com [kamiyabiomedical.com]
- 32. cellbiolabs.com [cellbiolabs.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. content.abcam.com [content.abcam.com]
Assessing the Reproducibility of Experiments Using Propyl Pyruvate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of scientific experiments is a cornerstone of reliable research and development. In the context of novel therapeutic agents and research compounds, understanding the factors that influence experimental consistency is paramount. This guide provides a comparative assessment of propyl pyruvate, focusing on its properties that impact experimental reproducibility, and compares it with its more commonly studied analog, ethyl pyruvate. Due to the limited availability of direct research on this compound, this guide extrapolates data from closely related pyruvate esters to provide a comprehensive overview for researchers.
Executive Summary
This compound, a simple ester of pyruvic acid, is of interest for its potential antioxidant and anti-inflammatory properties, similar to other pyruvate derivatives. However, the reproducibility of experiments involving this compound can be influenced by its chemical stability, purity, and the specific experimental conditions. This guide delves into these aspects, offering a comparison with the better-characterized ethyl pyruvate and providing standardized protocols for assessing key functional activities. While direct comparative studies on this compound are scarce, this guide aims to equip researchers with the necessary information to design robust and reproducible experiments.
Data Presentation: Comparison of Pyruvate Esters
The physicochemical properties of pyruvate esters are crucial in determining their stability, solubility, and ultimately, their experimental reproducibility. The following table summarizes the key properties of this compound and ethyl pyruvate.
| Property | This compound | Ethyl Pyruvate | Significance for Reproducibility |
| Molecular Formula | C6H10O3[1][2] | C4H6O3 | Differences in molecular weight can affect molar concentration calculations. |
| Molecular Weight | 130.14 g/mol [1][2] | 102.09 g/mol | Consistency in purity and handling is crucial for accurate dosing. |
| Appearance | Colorless to pale yellow liquid[1][3] | Colorless liquid | Color changes may indicate degradation, impacting experimental outcomes. |
| Boiling Point | 168-169 °C[3][4] | 144 °C | Higher boiling point suggests lower volatility and potentially greater stability at room temperature. |
| Flash Point | 61.11 °C[3] | 46 °C | Important for safe handling and storage to prevent degradation. |
| Solubility | Soluble in alcohol, practically insoluble in water[1] | Soluble in alcohol and ether | Solubility differences necessitate distinct solvent systems, which can influence biological activity and reproducibility. |
| LogP (o/w) | 0.860 (est.)[3] | 0.23 | The higher LogP of this compound suggests greater lipophilicity, which may affect cell membrane permeability and distribution. |
Experimental Protocols
To ensure the reproducibility of experiments with this compound, standardized and detailed protocols are essential. Below are methodologies for key experiments to assess its potential therapeutic effects.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through the esterification of pyruvic acid with propanol. A general and reproducible method is outlined below, adapted from procedures for similar pyruvate esters.
Materials:
-
Pyruvic acid
-
n-Propanol
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine pyruvic acid and an excess of n-propanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Reflux the mixture for several hours to drive the esterification reaction to completion.
-
After cooling, neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Characterize the final product using techniques such as NMR and GC-MS to confirm purity.
Note: The purity of the synthesized this compound is critical for experimental reproducibility. Impurities can lead to inconsistent results and misinterpretation of data.
Antioxidant Capacity Assessment: DPPH Assay
This protocol provides a method to quantify the antioxidant capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well.
-
Add the different concentrations of the this compound solutions to the wells.
-
Include a control with only DPPH and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH scavenging activity for each concentration of this compound.
Anti-inflammatory Activity: NF-κB Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on the NF-κB signaling pathway in a cell-based assay.
Materials:
-
Cell line (e.g., macrophages)
-
Cell culture medium and supplements
-
This compound
-
Lipopolysaccharide (LPS)
-
NF-κB reporter assay kit
-
Luminometer
Procedure:
-
Culture the cells to the desired confluency in a multi-well plate.
-
Treat the cells with various concentrations of this compound for a specified pre-incubation time.
-
Induce inflammation by stimulating the cells with LPS.
-
Include positive (LPS only) and negative (untreated) controls.
-
After the incubation period, lyse the cells and perform the NF-κB reporter assay according to the manufacturer's instructions.
-
Measure the luminescence to quantify NF-κB activity.
-
Determine the concentration-dependent inhibitory effect of this compound on NF-κB activation.
Mandatory Visualization
Experimental Workflow for Assessing this compound's Bioactivity
Caption: Workflow for reproducible bioactivity assessment of this compound.
Postulated Signaling Pathway for Pyruvate's Anti-inflammatory Action
Pyruvates are known to exert anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Inhibition of the NF-κB pathway by this compound.
Conclusion
Assessing the reproducibility of experiments involving this compound requires careful consideration of its chemical properties, purity, and the use of standardized experimental protocols. While direct research on this compound is limited, by leveraging data from its close analog, ethyl pyruvate, and by employing robust methodologies, researchers can enhance the reliability and consistency of their findings. The provided protocols and diagrams serve as a foundational resource for scientists and drug development professionals to design and execute reproducible studies with this compound, ultimately contributing to the advancement of scientific knowledge in this area.
References
A comparative review of pyruvate esters in therapeutic research
A Comparative Review of Pyruvate Esters in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of pyruvate, a key metabolic intermediate, has been significantly explored, leading to the development of various ester derivatives designed to improve its stability and cellular uptake. These pyruvate esters, primarily ethyl pyruvate, have demonstrated considerable promise in preclinical models of inflammatory diseases, ischemia-reperfusion injury, and metabolic disorders. This guide provides a comparative overview of the most researched pyruvate esters, summarizing their mechanisms of action, experimental efficacy, and methodologies from key studies.
Overview of Pyruvate and its Esters
Pyruvic acid is the end-product of glycolysis and a pivotal link to the tricarboxylic acid (TCA) cycle. However, its therapeutic use is hampered by instability in aqueous solutions. Esterification of pyruvate, creating compounds like Ethyl Pyruvate (EP) and Methyl Pyruvate (MP), enhances its lipophilicity and stability, allowing for more effective delivery and cellular penetration. These esters are then hydrolyzed by intracellular carboxylesterases to release pyruvate.
Comparative Efficacy and Mechanism of Action
While Ethyl Pyruvate is the most extensively studied ester, comparisons with its salt form (Sodium Pyruvate) and other esters like Methyl Pyruvate reveal distinct therapeutic profiles and mechanisms.
Ethyl Pyruvate (EP)
Ethyl Pyruvate is a well-documented anti-inflammatory and antioxidant agent. It has been shown to improve survival and mitigate organ damage in a wide array of preclinical models, including sepsis, acute respiratory distress syndrome, and stroke. Its therapeutic effects are attributed to several mechanisms, most notably the inhibition of pro-inflammatory mediators.
One of the key mechanisms of EP is the inhibition of High Mobility Group Box 1 (HMGB1) protein, a late-stage mediator of inflammation. Furthermore, EP has been shown to directly target the p65 subunit of the Nuclear Factor-kappa B (NF-κB) transcription factor, thereby inhibiting the expression of numerous inflammatory genes.
Sodium Pyruvate (SP)
Sodium Pyruvate, the simple salt form, also possesses antioxidant and anti-inflammatory properties. Studies have compared SP and EP, with some suggesting that the ester form is more effective due to its increased membrane permeability. However, in a model of hemorrhagic shock, resuscitation with hypertonic sodium pyruvate was found to be more effective at reducing liver injury and inflammation than Ringer's ethyl pyruvate solution. This suggests that the formulation and context of the disease model are critical factors in determining efficacy.
Methyl Pyruvate (MP)
Research on Methyl Pyruvate is less extensive but points towards different therapeutic applications. While EP is primarily investigated for its anti-inflammatory effects, MP has been explored for its potential role in weight management and increasing cellular energy production. Mechanistically, MP has been shown to stimulate pancreatic beta-cells not by acting as a mitochondrial substrate like pyruvate, but through a direct inhibitory effect on ATP-sensitive potassium (KATP) channels. This distinct mechanism suggests a different pharmacological profile compared to other pyruvate derivatives.
Quantitative Data Comparison
The following tables summarize quantitative data from representative preclinical studies. Direct comparison is challenging due to variations in models, dosages, and endpoints across studies.
Table 1: In Vivo Efficacy of Pyruvate Esters in Disease Models
| Compound | Animal Model | Disease/Injury | Dosing Regimen | Key Findings | Reference(s) |
| Ethyl Pyruvate | Mouse | Cecal Ligation and Puncture (Sepsis) | 40 mg/kg, i.p., 24h post-insult | Increased survival rate to 88% vs. 30% in vehicle group. | |
| Ethyl Pyruvate | Rat | Acute Pancreatitis | 40 mg/kg, i.p., every 6h | Significantly reduced markers of pancreatic injury and systemic inflammation. | |
| Ethyl Pyruvate | Rat | Traumatic Brain Injury | 40 mg/kg, i.p. (multiple doses) | Significantly improved neurological scores and reduced hippocampal neuronal loss. | |
| Sodium Pyruvate | Rat | Traumatic Brain Injury | 1000 mg/kg, i.p. (multiple doses) | Significantly improved neurological scores and reduced hippocampal neuronal loss. | |
| Hypertonic Sodium Pyruvate | Rat | Hemorrhagic Shock | 4 mL/kg, i.v. | Reduced liver injury and inflammatory cytokines more effectively than Ringer's EP. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for understanding the therapeutic action of pyruvate esters.
Signaling Pathway: EP Inhibition of NF-κB
The NF-κB signaling pathway is a central regulator of inflammation. Ethyl Pyruvate has been shown to intervene in this pathway at a critical step.
Experimental Workflow: Preclinical Sepsis Model
The evaluation of pyruvate esters in sepsis models typically follows a standardized workflow to ensure reproducibility and comparability of results.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of typical protocols used in the evaluation of pyruvate esters.
Protocol 1: In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model
This protocol is a standard for inducing polymicrobial sepsis in rodents to test the efficacy of therapeutic agents like Ethyl Pyruvate.
-
Animals: Male C57BL/6 mice, 8-12 weeks old, are used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once or twice with a specific gauge needle (e.g., 21-gauge) to induce sepsis. A small amount of fecal matter is extruded.
-
Fluid Resuscitation: Following surgery, mice receive subcutaneous saline for fluid resuscitation.
-
Treatment Administration: Ethyl Pyruvate (e.g., 40 mg/kg) or a vehicle control (e.g., Ringer's lactate solution) is administered intraperitoneally (i.p.) at specified time points (e.g., immediately after surgery or at delayed intervals like 24 hours).
-
Endpoint Measurement:
-
Survival: Monitored and recorded over a period of 7-10 days.
-
Systemic Inflammation: Blood is collected at various time points (e.g., 24 hours) to measure serum levels of cytokines like TNF-α, IL-6, and HMGB1 via ELISA.
-
Organ Damage: Organs such as the liver and lungs are harvested for histological examination to assess tissue injury.
-
Protocol 2: In Vitro NF-κB DNA-Binding Activity Assay
This protocol details how the effect of Ethyl Pyruvate on NF-κB activation is measured in cell culture.
-
Cell Culture: A murine macrophage-like cell line (e.g., RAW 264.7) is cultured under standard conditions.
-
Stimulation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 100 ng/mL), in the presence or absence of various concentrations of Ethyl Pyruvate.
-
Nuclear Extraction: After a specific incubation period (e.g., 1-4 hours), nuclear extracts are prepared from the cells.
-
Electrophoretic Mobility Shift Assay (EMSA):
-
A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P).
-
The labeled probe is incubated with the nuclear extracts to allow protein-DNA binding.
-
The reaction mixtures are then separated by non-denaturing polyacrylamide gel electrophoresis.
-
-
Analysis: The gel is dried and exposed to X-ray film. A "shift" in the mobility of the labeled probe indicates the binding of NF-κB. The intensity of the shifted band is quantified to determine the level of NF-κB DNA-binding activity, comparing LPS-stimulated cells with those co-treated with Ethyl Pyruvate.
Conclusion and Future Directions
Pyruvate esters, particularly Ethyl Pyruvate, have demonstrated significant therapeutic potential as anti-inflammatory and cytoprotective agents in a multitude of preclinical studies. The primary mechanism appears to be the modulation of key inflammatory pathways such as HMGB1 and NF-κB. While EP is the most studied, emerging research on other esters like Methyl Pyruvate suggests the potential for a broader range of therapeutic applications, from metabolic regulation to neuroprotection.
Future research should focus on direct, head-to-head comparative studies of different pyruvate esters (including propyl, butyl, and other derivatives) in standardized models to better delineate their respective efficacy and safety profiles. Furthermore, while preclinical data is robust, more extensive clinical trials are necessary to translate the promising results of pyruvate ester therapy into effective treatments for human diseases.
Safety Operating Guide
Proper Disposal of Propyl Pyruvate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of propyl pyruvate, ensuring the protection of both laboratory personnel and the environment.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a closely related compound, ethyl pyruvate, for easy reference. This information is crucial for a proper risk assessment prior to handling and disposal.
| Property | This compound | Ethyl Pyruvate (for comparison) |
| Molecular Formula | C₆H₁₀O₃ | C₅H₈O₃ |
| Molecular Weight | 130.14 g/mol | 116.12 g/mol |
| Appearance | Colorless to pale yellow liquid[1][2] | Light yellow liquid[3] |
| Flash Point | 61.11 °C (142.00 °F)[1][2] | 45 °C (113 °F)[3] |
| Boiling Point | Not available | 148 - 150 °C[3] |
| Solubility in Water | Practically insoluble[4] | Soluble[3] |
| Specific Gravity | 1.012 - 1.020 @ 20°C[1][2] | 1.045[3] |
Note: Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, some hazard data is inferred from the properties of structurally similar chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid[3][5].
2. Waste Collection:
-
Container Selection: Collect this compound waste in a designated, leak-proof, and chemically compatible container with a secure screw-on cap[3]. Plastic containers are often preferred to glass to minimize the risk of breakage[5].
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag[5]. The label must include:
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
3. Waste Storage:
-
Designated Area: Store the sealed waste container in a designated hazardous waste storage area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills[3]. The secondary container should be able to hold at least 110% of the volume of the primary container[3].
-
Closure: Keep the waste container closed at all times, except when adding waste[3].
4. Disposal Request and Pickup:
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office[5].
-
Documentation: Complete any required hazardous waste disposal forms accurately and completely[5].
-
Pickup Schedule: Adhere to your institution's waste accumulation time limits, which are often 90 days from the initial date of waste generation[3].
5. Disposal of Empty Containers:
-
Triple Rinsing: To dispose of an empty this compound container in the regular trash, it must be triple-rinsed with a suitable solvent (e.g., ethanol, as this compound is soluble in it)[4].
-
Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste along with the liquid this compound waste.
-
Final Disposal: After triple-rinsing and allowing the container to air dry, it can typically be disposed of in the regular trash.
Important Considerations:
-
Never dispose of this compound down the sink or in the regular trash[5][6].
-
In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.
-
Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making and procedural flow.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Propyl pyruvate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Propyl pyruvate, outlining the necessary personal protective equipment (PPE), procedural steps, and emergency protocols.
Physicochemical Properties and Hazards
This compound is a colorless to pale yellow liquid with a sweet, caramel-like, floral aroma.[1] Understanding its physical and chemical properties is the first step toward safe handling.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Boiling Point | 148 - 150 °C / 298.4 - 302 °F @ 760 mmHg | [2] |
| Melting Point | -58 °C / -72.4 °F | [2] |
| Flash Point | 45 °C / 113 °F | [2] |
| Specific Gravity | 1.012 - 1.020 @ 20°C | [1][3] |
| Solubility | Soluble in water and ethanol.[1][2] |
Primary Hazards:
-
Flammable Liquid and Vapor: this compound is a flammable liquid.[2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2]
-
Eye Irritation: Causes serious eye irritation.
-
Skin Contact: May cause skin irritation.[2]
-
Inhalation: Harmful if inhaled. Vapors and mists should be avoided.
-
Ingestion: Toxic if swallowed.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 or European Standard EN166 standards.[4][5] A face shield should be worn over goggles when there is a risk of splashing.[4] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant, impervious gloves such as nitrile or neoprene.[4] Regularly inspect gloves for any signs of degradation or puncture before use. | Prevents skin contact with the chemical.[2] |
| Body Protection | A flame-retardant lab coat (e.g., Nomex®) should be worn and buttoned to cover as much skin as possible.[4] Long pants and closed-toe, closed-heel shoes are required.[4] Avoid synthetic clothing materials like polyester.[4] | Protects skin from accidental splashes and provides a barrier against fire hazards. |
| Respiratory Protection | Typically not required under normal use conditions with adequate ventilation.[2] If engineering controls are insufficient to maintain exposure below permissible limits, or in case of a spill, a NIOSH-approved respirator is necessary.[4] | Protects the respiratory system from harmful vapors and mists.[6] |
Experimental Protocols: Handling and Disposal Workflow
Adherence to a strict, procedural workflow is critical for safety. The following steps outline the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ensure an eyewash station and safety shower are readily accessible.[6]
-
Remove all potential ignition sources from the handling area, such as open flames, hot surfaces, and sparks.[2]
-
Use non-sparking tools and explosion-proof equipment.[2]
-
Ground and bond containers when transferring the substance to prevent static discharge.
2. Handling this compound:
-
Don all required PPE before handling the chemical.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not inhale vapors or mists.
-
When not in use, keep the container tightly closed and store it in a cool, dry, and well-ventilated place, away from incompatible materials like acids and bases.[2] Refrigeration is recommended to maintain product quality.[2]
3. Spill and Emergency Procedures:
-
Minor Spill: In case of a small spill, absorb the substance with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[2]
-
Major Spill: For larger spills, evacuate the area and alert the appropriate emergency response team.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[2] Seek medical attention if symptoms occur.
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward.[2] Seek immediate medical attention.
4. Disposal Plan:
-
All waste materials, including contaminated absorbents and empty containers, must be disposed of as hazardous waste.
-
Dispose of the contents and container at an approved waste disposal plant.[2]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
This compound Handling Workflow
The following diagram illustrates the logical progression of steps for the safe handling of this compound.
Caption: A flowchart outlining the key stages of safely handling this compound.
References
- 1. This compound | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 20279-43-0 [thegoodscentscompany.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sdfine.com [sdfine.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
